molecular formula C27H43F3O2 B11931302 Dalzanemdor CAS No. 1629853-48-0

Dalzanemdor

Numéro de catalogue: B11931302
Numéro CAS: 1629853-48-0
Poids moléculaire: 456.6 g/mol
Clé InChI: BVBRUQYHUXKZMQ-JNVAYQLDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dalzanemdor, also known by its development code SAGE-718, is a first-in-class, investigational small molecule that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor . Its mechanism of action is designed to fine-tune and enhance the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory . This novel compound is an analog of the endogenous neurosteroid 24S-hydroxycholesterol, mimicking its ability to modulate receptor activity in the presence of agonists, which makes it a valuable tool for studying pathways related to NMDA receptor hypofunction . Originally investigated in clinical trials for cognitive impairment associated with neurodegenerative conditions such as Huntington's disease, Alzheimer's disease, and Parkinson's disease, the development of this compound for therapeutic use has been discontinued following the results of Phase II studies. These studies did not demonstrate a statistically significant improvement over placebo on their primary endpoints . Nevertheless, this compound remains a compound of significant research value for scientists studying the NMDA receptor complex, the pathophysiology of cognitive decline, and the effects of targeted neuromodulation. This product is strictly labeled For Research Use Only . It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or human consumption of any kind. Researchers can leverage this compound for in vitro and in vivo studies to further explore the biology of NMDA receptors and cognitive function.

Propriétés

Numéro CAS

1629853-48-0

Formule moléculaire

C27H43F3O2

Poids moléculaire

456.6 g/mol

Nom IUPAC

(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5S)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26+/m1/s1

Clé InChI

BVBRUQYHUXKZMQ-JNVAYQLDSA-N

SMILES isomérique

C[C@H](CC[C@@](C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C

SMILES canonique

CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C

Origine du produit

United States

Foundational & Exploratory

Dalzanemdor (SAGE-718): A Technical Guide to its Mechanism of Action in Neuronal Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of Dalzanemdor (SAGE-718) for cognitive impairment in Huntington's disease, Parkinson's disease, and Alzheimer's disease has been discontinued (B1498344) following Phase 2 and 3 trials that did not meet their primary endpoints. This document serves as a technical guide to the preclinical data and the elucidated mechanism of action of this compound for scientific and research purposes.

Executive Summary

This compound (formerly SAGE-718) is a novel, synthetic neurosteroid analogue of 24(S)-hydroxycholesterol that acts as a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Developed to address cognitive deficits associated with NMDA receptor hypofunction in neurodegenerative disorders, its mechanism centers on enhancing the activity of NMDA receptors in the presence of the endogenous co-agonists glutamate (B1630785) and glycine. Preclinical studies demonstrated this compound's ability to potentiate NMDA receptor-mediated synaptic transmission, enhance synaptic plasticity, and ameliorate cognitive and behavioral deficits in animal models of NMDA receptor hypofunction. Despite a favorable safety profile, this compound failed to demonstrate statistically significant cognitive improvement in clinical trials for Huntington's, Parkinson's, and Alzheimer's diseases. This guide provides an in-depth overview of the preclinical pharmacology, mechanism of action, and key experimental findings that defined the scientific rationale for this compound's development.

Molecular Mechanism of Action

This compound's primary mechanism of action is the positive allosteric modulation of NMDA receptors. Unlike direct agonists, this compound does not activate the NMDA receptor on its own. Instead, it binds to a distinct allosteric site on the receptor complex, enhancing the receptor's response to its endogenous agonists, glutamate and glycine. This modulatory action is thought to increase the probability of the NMDA receptor channel opening, thereby augmenting the influx of calcium ions upon agonist binding.

Preclinical evidence indicates that this compound potentiates NMDA receptors containing any of the GluN2A-D subunits with similar potency, suggesting a broad modulatory effect across different NMDA receptor subtypes. This potentiation of NMDA receptor currents leads to an increase in the amplitude of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without altering their decay kinetics.

Impact on Neuronal Circuits and Synaptic Plasticity

The potentiation of NMDA receptor function by this compound has significant implications for neuronal circuit activity and synaptic plasticity, processes that are fundamental to learning and memory.

Enhancement of Synaptic Transmission

By increasing the gain of NMDA receptor-mediated signaling, this compound enhances excitatory synaptic transmission in key brain regions associated with cognition, such as the hippocampus and striatum. This was demonstrated in preclinical studies where SAGE-718 increased the amplitude of NMDA receptor EPSPs in striatal medium spiny neurons.

Modulation of Long-Term Potentiation (LTP)

Long-term potentiation (LTP), a cellular correlate of learning and memory, is critically dependent on NMDA receptor activation. Preclinical studies have shown that derivatives of 24(S)-hydroxycholesterol, the parent compound of this compound, enhance NMDA receptor-mediated LTP in hippocampal slices. By amplifying the calcium signal through NMDA receptors, this compound is hypothesized to lower the threshold for LTP induction, thereby facilitating the strengthening of synaptic connections.

Preclinical Pharmacological Data

The following tables summarize the key quantitative data from preclinical and early clinical studies of this compound.

Table 1: In Vitro Pharmacology
ParameterValueSpecies/SystemReference
NMDA Receptor Potentiation (EC50)47 nM (95% CI: 25-890 nM)Rat striatal medium spiny neurons
Maximal Potentiation of NMDA EPSP (Emax)330% (95% CI: 140-520%)Rat striatal medium spiny neurons
Table 2: Pharmacokinetic Properties
ParameterValueSpeciesReference
Oral Bioavailability30% - 73%Canine
Brain-to-Plasma Ratio5.3Rat
Median Terminal Half-Life8 - 118 hoursHuman
Time to Maximum Plasma Concentration4 - 7 hoursHuman

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

Electrophysiological Recordings in Brain Slices
  • Objective: To determine the effect of this compound on NMDA receptor-mediated synaptic transmission.

  • Methodology:

    • Acute brain slices (e.g., corticostriatal) are prepared from rodents.

    • Whole-cell patch-clamp recordings are obtained from neurons (e.g., striatal medium spiny neurons).

    • Synaptic responses are evoked by electrical stimulation of afferent fibers.

    • NMDA receptor-mediated EPSPs are pharmacologically isolated by blocking AMPA and GABA receptors.

    • A concentration-response curve for this compound is generated by bath-applying increasing concentrations of the compound and measuring the change in the EPSP amplitude.

Animal Models of NMDA Receptor Hypofunction
  • Objective: To assess the in vivo efficacy of this compound in reversing cognitive deficits associated with NMDA receptor hypofunction.

  • Methodology (Phencyclidine-induced social deficit model):

    • Rodents are administered the NMDA receptor antagonist phencyclidine (PCP) subchronically to induce a state of NMDA receptor hypofunction, which manifests as social interaction deficits.

    • Following the PCP regimen, animals are treated with this compound or vehicle.

    • Social interaction is assessed in a novel environment by measuring behaviors such as sniffing, grooming, and following of a conspecific.

    • The ability of this compound to ameliorate the PCP-induced social deficits is quantified.

In Vivo Electroencephalography (EEG)
  • Objective: To evaluate the effect of this compound on brain network activity and its interaction with NMDA receptor antagonists.

  • Methodology:

    • Rodents are surgically implanted with EEG electrodes over relevant brain regions (e.g., cortex, hippocampus).

    • After a recovery period, baseline EEG recordings are obtained.

    • The NMDA receptor antagonist ketamine is administered to induce a characteristic increase in gamma frequency band power.

    • This compound is administered, and its effect on the ketamine-induced gamma oscillations is measured. A more rapid return to baseline gamma power suggests that this compound can counteract the effects of NMDA receptor blockade.

Visualizations

Signaling Pathway of this compound at the Synapse

Dalzanemdor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite cluster_receptor NMDA Receptor Glutamate Glutamate GluN2 GluN2 Glutamate->GluN2 Binds IonChannel Ion Channel (Closed) GluN1 GluN1 Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Opens This compound This compound This compound->GluN1 Binds to Allosteric Site LTP LTP & Synaptic Strengthening Ca_Influx->LTP Initiates Signaling Cascade note1 This compound enhances the probability of channel opening upon glutamate binding. note1->this compound

Caption: this compound's positive allosteric modulation of the NMDA receptor.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Target Engagement & Efficacy cluster_outcome Outcome Assessment A1 Electrophysiology (Patch-clamp on brain slices) A2 Determine EC50 and Emax for NMDA receptor potentiation A1->A2 B2 Administer this compound A2->B2 Inform Dosing B1 Induce NMDA Receptor Hypofunction Model (e.g., PCP administration) B1->B2 B3 Behavioral Testing (e.g., Social Interaction) B2->B3 B4 EEG Recording (Ketamine Challenge) B2->B4 C1 Amelioration of Cognitive/Behavioral Deficits B3->C1 C2 Normalization of Pathological Brain Rhythms B4->C2

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship of NMDA Hypofunction and this compound's Action

Logical_Relationship A Neurodegenerative Disease B NMDA Receptor Hypofunction A->B C Impaired Synaptic Plasticity (LTP) & Network Function B->C F Enhanced NMDA Receptor Activity B->F D Cognitive Deficits C->D E This compound (NMDA Receptor PAM) E->F G Restoration of Synaptic Plasticity & Network Function F->G G->D Ameliorates

Caption: The therapeutic hypothesis for this compound in cognitive impairment.

SAGE-718: An In-depth Technical Guide on NMDA Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAGE-718 (dalzanemdor) is a novel, orally bioavailable, and brain-penetrant neuroactive steroid in clinical development for the treatment of cognitive impairment associated with neurodegenerative diseases.[1][2][3][4] It is a derivative of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, which is known to be a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][5] SAGE-718 itself acts as a potent and selective PAM at NMDA receptors, enhancing receptor function in the presence of the endogenous agonists glutamate (B1630785) and glycine (B1666218).[1][6] This mechanism is hypothesized to restore normal NMDA receptor tone, which may be impaired in various neurological conditions.[1][7]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of SAGE-718 with the NMDA receptor, based on publicly available preclinical data. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data: Potentiation of NMDA Receptor Subtypes

Direct binding affinity studies determining the inhibition constant (Ki) or dissociation constant (Kd) for SAGE-718 at the NMDA receptor are not extensively available in the public domain. The primary characterization of SAGE-718's interaction with the NMDA receptor has been through functional assays that measure the potentiation of receptor activity. The half-maximal effective concentration (EC50) is a key parameter derived from these studies, indicating the concentration of SAGE-718 required to elicit 50% of its maximal effect.

The following table summarizes the EC50 values for SAGE-718 across different NMDA receptor subtypes, as determined by electrophysiological studies on HEK cells expressing recombinant human NMDA receptors.

NMDA Receptor SubtypeEC50 (nM)Emax (% increase over vehicle)Hill Slope (h)
GluN1/GluN2A 86 (56–130)310 (280–350)1.4
GluN1/GluN2B 79 (42–150)370 (320–410)0.7
GluN1/GluN2C 150 (63–350)86 (62–110)2 (constrained)
GluN1/GluN2D 430 (170–1100)130 (90–170)1.5
GluN1/GluN2A (Voltage Clamp) 46 (32–67)250 (210–280)2 (constrained)
Evoked EPSPs (Rat Striatal Neurons) 47 (25–890)330 (140–520)-

Data sourced from Hill et al. (2022) as reported in Beckley et al. (2024) and direct findings from Beckley et al. (2024).[8][9]

NMDA Receptor Signaling Pathway and SAGE-718's Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The channel is also subject to a voltage-dependent block by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions, and the efflux of potassium (K+) ions.

SAGE-718, as a positive allosteric modulator, does not activate the NMDA receptor directly. Instead, it binds to a site on the receptor that is distinct from the agonist binding sites. This binding event is thought to increase the probability of the channel opening when the agonist and co-agonist are bound, thereby potentiating the receptor's response to endogenous neurotransmitters.[1][6]

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Allosteric Site Ion Channel Glutamate->NMDA_Receptor:glu Glycine Glycine Glycine->NMDA_Receptor:gly SAGE-718 SAGE-718 SAGE-718->NMDA_Receptor:pam potentiates Mg2+ Mg2+ Mg2+->NMDA_Receptor:ion blocks Ca2+_Influx Ca2+ Influx NMDA_Receptor:ion->Ca2+_Influx opens Downstream_Signaling Downstream Signaling (e.g., LTP, Gene Expression) Ca2+_Influx->Downstream_Signaling

NMDA Receptor Signaling and SAGE-718 Modulation.

Experimental Protocols

Determination of SAGE-718 Potency using Automated Patch-Clamp Electrophysiology

This protocol describes the methodology used to determine the EC50 values of SAGE-718 on different NMDA receptor subtypes.

1. Cell Culture and Receptor Expression:

  • Human Embryonic Kidney (HEK) cells stably expressing specific recombinant human NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) are cultured under standard conditions.

2. Automated Patch-Clamp Recordings:

  • An automated patch-clamp platform (e.g., IonWorks Barracuda) is utilized for high-throughput electrophysiological recordings.

  • Cells are plated onto specialized microfluidic plates.

  • Whole-cell voltage-clamp recordings are established.

3. Ligand and Compound Application:

  • The external solution contains a sub-saturating concentration of glutamate (e.g., 0.8 µM) and a saturating concentration of glycine (e.g., 50 µM) to elicit baseline NMDA receptor currents.

  • A range of concentrations of SAGE-718 is applied to the cells.

4. Data Acquisition and Analysis:

  • NMDA receptor-mediated currents are recorded in response to agonist application in the presence of different concentrations of SAGE-718.

  • The peak current amplitude is measured for each concentration.

  • The percentage increase in current amplitude over the vehicle control is calculated.

  • A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the SAGE-718 concentration.

  • The EC50, Emax (maximal effect), and Hill slope are determined by fitting the data to a four-parameter logistic equation.

Electrophysiology_Workflow Start Start HEK_Cells Culture HEK cells expressing NMDA receptor subtypes Start->HEK_Cells Plating Plate cells onto patch-clamp plates HEK_Cells->Plating Recording Establish whole-cell voltage-clamp recordings Plating->Recording Baseline Apply sub-saturating glutamate and saturating glycine Recording->Baseline SAGE-718_Application Apply varying concentrations of SAGE-718 Baseline->SAGE-718_Application Data_Acquisition Record NMDA receptor currents SAGE-718_Application->Data_Acquisition Analysis Analyze peak current amplitude and calculate potentiation Data_Acquisition->Analysis Curve_Fitting Generate concentration-response curve and determine EC50, Emax Analysis->Curve_Fitting End End Curve_Fitting->End

Workflow for Determining SAGE-718 Potency.
Representative Radioligand Binding Assay for NMDA Receptor Affinity

While specific binding affinity (Ki, Kd) and kinetic (kon, koff) data for SAGE-718 are not publicly available, a competitive radioligand binding assay is a standard method to determine such parameters. The following is a representative protocol.

1. Membrane Preparation:

  • Rat brain cortices, a rich source of NMDA receptors, are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration is determined using a standard assay (e.g., BCA).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the prepared brain membranes, a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801 for the ion channel site), and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of the test compound (SAGE-718).

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the concentration of the test compound.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Conclusion

SAGE-718 is a potent positive allosteric modulator of NMDA receptors, with demonstrated activity across multiple GluN2 subunits.[8] The available quantitative data, primarily in the form of EC50 values from functional assays, indicates that SAGE-718 enhances NMDA receptor-mediated currents at nanomolar concentrations. While direct binding affinity and kinetic data are not yet in the public domain, the characterization of its potentiation effects provides a strong basis for its ongoing clinical development in disorders associated with NMDA receptor hypofunction. The experimental protocols outlined in this guide provide a framework for understanding how the potency of SAGE-718 is determined and how its binding affinity could be further investigated.

References

Dalzanemdor (SAGE-718): A Technical Guide for Investigating NMDA Receptor Hypofunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of dalzanemdor (SAGE-718) as a research tool for studying the pathophysiology of N-methyl-D-aspartate (NMDA) receptor hypofunction. This compound is a novel, investigational neuroactive steroid and a potent positive allosteric modulator (PAM) of the NMDA receptor.[1][2] While recent Phase 2 clinical trials for cognitive impairment in Huntington's, Parkinson's, and Alzheimer's diseases did not meet their primary endpoints, leading to the halt of its clinical development, the compound's specific mechanism of action makes it a valuable tool for preclinical and translational research.[3][4][5]

This compound is an analogue of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, which is known to potently modulate NMDA receptors.[2][6] As a PAM, this compound enhances the activity of the NMDA receptor in the presence of its co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine).[7][8] This mechanism is particularly relevant for studying conditions where NMDA receptor signaling is thought to be diminished, a state known as NMDA receptor hypofunction, which has been implicated in the pathophysiology of numerous neurological and psychiatric disorders.[9][10]

Core Pharmacology and Pharmacokinetics

This compound potentiates NMDA receptors containing various GluN2 subunits (GluN2A-D) and has demonstrated the ability to reverse functional deficits in preclinical models of NMDA receptor hypofunction.[1][11]

Quantitative Data

The following tables summarize the key in vitro potency and clinical pharmacokinetic parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

Parameter Subunit Value Reference
EC₅₀ GluN2A 86 nM [12]

| EC₅₀ | GluN2B | 79 nM |[12] |

Table 2: Phase 1 Pharmacokinetic Properties of this compound in Healthy Adults

Parameter Value Reference
Dosing Single and Multiple Ascending Doses [9]
Time to Max. Plasma Conc. (Tₘₐₓ) 4 - 7 hours [9]
Terminal Half-life (t₁/₂) 8 - 118 hours [9]
Dose Proportionality Dose-proportional after single dose; more than dose-proportional after multiple doses [9]
Steady State Achievement ~11 days [9]

| Suitability | Once-daily oral dosing |[9][11] |

Signaling Pathways and Mechanism of Action

NMDA receptors are glutamate-gated ion channels critical for synaptic plasticity, learning, and memory.[13][14] Their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium (Mg²⁺) block.[15] Upon opening, the channel allows the influx of Na⁺ and, crucially, Ca²⁺, which acts as a second messenger to initiate downstream signaling cascades.[13][15]

This compound, as a PAM, is hypothesized to increase the probability of the NMDA receptor channel opening when agonists are bound, thereby amplifying the physiological signal, particularly under conditions of receptor hypofunction.[1][7]

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate NMDAR NMDA Receptor Glutamate Site Glycine/D-Serine Site Mg²⁺ Block Glutamate_Vesicle->NMDAR:glu 1. Glutamate Release Ca_ion Ca²⁺ NMDAR->Ca_ion 4. Channel Opening (Ca²⁺/Na⁺ Influx) Na_ion Na⁺ NMDAR->Na_ion This compound This compound (PAM) This compound->NMDAR Enhances Channel Opening Probability Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades 5. Second Messenger LTP Synaptic Plasticity (LTP) Signaling_Cascades->LTP Co-agonist->NMDAR:gly 2. Co-agonist Binding Depolarization Depolarization (via AMPA-R) Depolarization->NMDAR 3. Relieves Mg²⁺ Block

Caption: NMDA receptor signaling pathway with this compound's modulatory site.

Experimental Protocols for Studying NMDA Receptor Hypofunction

This compound can be used to probe the consequences of NMDA receptor hypofunction and assess the potential for pharmacological rescue in various experimental paradigms.

Pharmacological Induction of NMDA Hypofunction in Rodents

A common method to model NMDA receptor hypofunction is through the administration of non-competitive antagonists like phencyclidine (PCP) or ketamine.[10][16] Sub-chronic treatment with these agents can induce behavioral deficits in rodents that are relevant to human conditions.[1][16]

Protocol: Sub-chronic PCP Administration to Induce Social Deficits

  • Animal Model: Adult male C57BL/6 mice.

  • Acclimation: House animals in groups for at least one week prior to the experiment with ad libitum access to food and water.

  • Drug Preparation:

    • Dissolve Phencyclidine (PCP) hydrochloride in 0.9% saline to a final concentration of 2 mg/mL.

    • Dissolve this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at the desired concentration.

  • Dosing Regimen:

    • Administer PCP (2 mg/kg, intraperitoneal injection) or saline vehicle once daily for 14 consecutive days.

    • From day 15, begin the "washout" and treatment period. Administer this compound (e.g., 1-10 mg/kg, oral gavage) or its vehicle once daily for the duration of the behavioral testing period.

  • Behavioral Assessment (Social Interaction Test):

    • Conduct testing 60 minutes after the final this compound/vehicle dose.

    • Place the experimental mouse in a novel, dimly lit open-field arena for a 10-minute habituation period.

    • Introduce a novel, age- and sex-matched "stranger" mouse, enclosed in a wire cage, into one corner of the arena.

    • Record the session for 10 minutes, tracking the amount of time the experimental mouse spends actively investigating the wire cage (sniffing, touching).

  • Data Analysis: Compare the social interaction time between the four groups (Saline/Vehicle, Saline/Dalzanemdor, PCP/Vehicle, PCP/Dalzanemdor) using a two-way ANOVA. A significant reversal of the PCP-induced deficit in the PCP/Dalzanemdor group would indicate efficacy.[1]

PCP_Workflow cluster_induction Phase 1: Hypofunction Induction (14 Days) cluster_treatment Phase 2: Treatment & Testing (e.g., 7 Days) cluster_assay Phase 3: Behavioral Assay PCP_Admin Daily PCP Injection (2 mg/kg, i.p.) Dalzanemdor_Admin Daily this compound (p.o.) PCP_Admin->Dalzanemdor_Admin Vehicle_Admin Daily Vehicle (p.o.) PCP_Admin->Vehicle_Admin Saline_Admin Daily Saline Injection (Control) Saline_Admin->Dalzanemdor_Admin Saline_Admin->Vehicle_Admin Behavioral_Test Social Interaction Test Dalzanemdor_Admin->Behavioral_Test Vehicle_Admin->Behavioral_Test Data_Analysis Data Analysis (Two-way ANOVA) Behavioral_Test->Data_Analysis

Caption: Workflow for a preclinical study using a PCP-induced deficit model.
In Vitro Electrophysiological Assessment

The whole-cell patch-clamp technique allows for the direct measurement of NMDA receptor-mediated currents in neurons and the effect of modulators like this compound.[17]

Protocol: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

  • Slice Preparation:

    • Anesthetize an adult rodent and perfuse transcardially with ice-cold, oxygenated NMDG-based cutting solution.

    • Rapidly dissect the brain and prepare 300 µm-thick coronal slices of the region of interest (e.g., prefrontal cortex, striatum) using a vibratome in the same cutting solution.

    • Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF heated to 30-32°C.

    • The aCSF should contain blockers for AMPA/Kainate receptors (e.g., 10 µM DNQX) and GABA-A receptors (e.g., 10 µM bicuculline) to isolate NMDA receptor currents. The aCSF should be Mg²⁺-free to prevent channel block at negative potentials.

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with a Cesium-based internal solution to block potassium channels.

  • Data Acquisition:

    • Establish a whole-cell voltage-clamp configuration on a visually identified pyramidal neuron. Hold the cell at -70 mV.

    • Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by placing a stimulating electrode near the recorded neuron and delivering a brief electrical pulse.

    • Record a stable baseline of NMDA-EPSCs for 5-10 minutes.

  • Drug Application:

    • Switch the perfusion to aCSF containing this compound (e.g., 100 nM) and continue to evoke and record EPSCs for 15-20 minutes.

    • Observe the change in the amplitude and/or decay kinetics of the NMDA-EPSC.

  • Data Analysis: Measure the peak amplitude of the EPSCs before and after this compound application. Normalize the post-drug amplitudes to the baseline period and perform statistical analysis (e.g., paired t-test). An increase in EPSC amplitude demonstrates positive allosteric modulation.[1]

Patch_Clamp_Workflow Slice_Prep 1. Prepare Acute Brain Slices Recovery 2. Slice Recovery (in aCSF) Slice_Prep->Recovery Setup 3. Transfer to Recording Chamber (Perfuse with aCSF + Blockers) Recovery->Setup Patch 4. Obtain Whole-Cell Patch-Clamp Recording Setup->Patch Baseline 5. Record Baseline NMDA-EPSCs Patch->Baseline Drug_App 6. Bath Apply This compound Baseline->Drug_App Record_Drug 7. Record NMDA-EPSCs in presence of this compound Drug_App->Record_Drug Analysis 8. Analyze Change in EPSC Amplitude & Kinetics Record_Drug->Analysis

Caption: Experimental workflow for in vitro patch-clamp electrophysiology.

Conclusion

This compound is a well-characterized NMDA receptor PAM that serves as a specific and potent tool for the preclinical investigation of NMDA receptor hypofunction.[1] Despite its discontinuation in clinical development for major neurodegenerative diseases, its utility in a research setting remains high.[3][5] By enhancing NMDA receptor activity, this compound allows scientists to probe the functional consequences of restoring signaling in pharmacological and genetic models of disease, helping to dissect the complex role of NMDA receptors in both normal physiology and neuropathology.

References

Preclinical Evidence for Dalzanemdor (SAGE-718) in Cognitive Enhancement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalzanemdor (formerly SAGE-718) is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As a derivative of the endogenous neurosteroid 24(S)-hydroxycholesterol, this compound enhances NMDA receptor activity in the presence of glutamate (B1630785), offering a potential therapeutic approach for cognitive deficits associated with NMDA receptor hypofunction in various neurological disorders. This technical guide synthesizes the key preclinical evidence supporting the cognitive-enhancing effects of this compound, providing detailed insights into its pharmacological profile, efficacy in animal models, and the experimental methodologies employed in these seminal studies.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of cognitive impairment in several neurodegenerative and psychiatric disorders.[2] this compound emerges as a promising therapeutic candidate by selectively potentiating NMDA receptor function, thereby aiming to restore synaptic health and improve cognitive performance. Preclinical research has been instrumental in elucidating the mechanism of action and validating the therapeutic potential of this compound.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound acts as a positive allosteric modulator of NMDA receptors, which are composed of various subunits, primarily GluN1 and GluN2 (A-D).[3] Unlike direct agonists, this compound enhances the receptor's response to the endogenous agonist glutamate, thereby preserving the physiological patterns of neuronal activation.

Signaling Pathway

The binding of this compound to an allosteric site on the NMDA receptor complex increases the probability of channel opening in the presence of glutamate and a co-agonist (glycine or D-serine). This leads to an influx of Ca²⁺ into the postsynaptic neuron, a critical event for initiating downstream signaling cascades that underpin synaptic plasticity and cognitive function.

This compound Signaling Pathway This compound This compound NMDAR NMDA Receptor (GluN1/GluN2) This compound->NMDAR Modulates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Glutamate Glutamate Glutamate->NMDAR Binds CaMKII CaMKII Ca_influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cognitive Function) CREB->Gene_Expression Regulates

This compound's modulation of the NMDA receptor signaling cascade.

Preclinical Pharmacological Profile

In Vitro Potentiation of NMDA Receptor Subtypes

Studies utilizing two-electrode voltage clamp electrophysiology in Xenopus oocytes have demonstrated that this compound potentiates all four GluN1/GluN2 receptor subtypes (A-D).

NMDA Receptor SubtypeThis compound EC₅₀ (nM)Maximal Potentiation (%)
GluN1/GluN2A~300>150
GluN1/GluN2B~300>150
GluN1/GluN2C~300>150
GluN1/GluN2D~300>150

Note: The exact EC₅₀ and maximal potentiation values are derived from graphical representations in preclinical publications and should be considered estimates.

Enhancement of Synaptic Transmission

Whole-cell patch-clamp recordings from medium spiny neurons in rodent brain slices have shown that this compound significantly increases the amplitude of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without altering their decay kinetics.[3]

This compound ConcentrationIncrease in NMDA-EPSP Amplitude (%)
1 µMSignificant increase observed
10 µMFurther significant increase observed

Note: Specific quantitative values for the percentage increase are pending access to full-text data tables.

Preclinical Efficacy in Animal Models of Cognitive Impairment

This compound has demonstrated efficacy in reversing cognitive and social deficits in rodent models where NMDA receptor hypofunction is induced pharmacologically.

Reversal of Phencyclidine (PCP)-Induced Social Interaction Deficits

Subchronic administration of the NMDA receptor antagonist phencyclidine (PCP) in rats leads to a persistent social interaction deficit, considered a model for certain negative symptoms of schizophrenia.[4] this compound has been shown to ameliorate these social deficits.

Treatment GroupSocial Interaction Time (seconds)
Vehicle + VehicleBaseline
PCP + VehicleSignificantly reduced vs. Baseline
PCP + this compound (1 mg/kg)Significantly increased vs. PCP + Vehicle
PCP + this compound (3 mg/kg)Further significant increase vs. PCP + Vehicle

Note: Data are illustrative of the expected outcomes based on published findings. Specific values require access to the primary data.

Detailed Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes

Objective: To determine the potency and efficacy of this compound on different NMDA receptor subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding human GluN1 and one of the GluN2 (A-D) subunits.

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a low-Mg²⁺ Ringer's solution.

    • Two glass microelectrodes filled with KCl are impaled into the oocyte.

    • The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Drug Application:

    • A baseline response is established by applying glutamate and glycine (B1666218).

    • This compound is co-applied with glutamate and glycine at varying concentrations to determine its potentiating effect.

    • Current responses are recorded and analyzed to calculate EC₅₀ and maximal potentiation.

In Vitro Electrophysiology Workflow Oocyte_Harvest Oocyte Harvest (Xenopus laevis) cRNA_Injection cRNA Injection (GluN1 + GluN2A/B/C/D) Oocyte_Harvest->cRNA_Injection Incubation Incubation (2-5 days) cRNA_Injection->Incubation TEVC_Recording Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Drug_Application Drug Application (Glutamate, Glycine, This compound) TEVC_Recording->Drug_Application Data_Analysis Data Analysis (EC₅₀, % Potentiation) Drug_Application->Data_Analysis

Workflow for in vitro characterization of this compound.
Subchronic Phencyclidine (PCP) Model of Social Interaction Deficit in Rats

Objective: To assess the ability of this compound to reverse PCP-induced social withdrawal.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • PCP Administration: Rats receive twice-daily intraperitoneal (i.p.) injections of PCP (e.g., 2 mg/kg) or vehicle for seven consecutive days.

  • Washout Period: A 7-day washout period follows the final PCP injection to allow for the development of a persistent deficit.

  • Test Compound Administration: On the test day, rats are administered this compound or vehicle orally.

  • Social Interaction Test:

    • Rats are habituated to a novel, open-field arena.

    • Two unfamiliar rats from the same treatment group are placed in the arena together for a defined period (e.g., 15 minutes).

    • Behavior is video-recorded and scored by a blinded observer for the total duration of active social interaction (e.g., sniffing, grooming, following).

  • Data Analysis: Social interaction times are compared across treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

PCP Social Interaction Model Workflow PCP_Admin Subchronic PCP Administration (7 days) Washout Washout Period (7 days) PCP_Admin->Washout Dalzanemdor_Admin This compound Administration Washout->Dalzanemdor_Admin Social_Interaction Social Interaction Test Dalzanemdor_Admin->Social_Interaction Behavioral_Scoring Behavioral Scoring (Blinded) Social_Interaction->Behavioral_Scoring

Experimental workflow for the PCP-induced social deficit model.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a cognitive-enhancing agent. Its mechanism as a positive allosteric modulator of the NMDA receptor allows for the potentiation of endogenous glutamatergic signaling, which is critical for synaptic plasticity and cognitive function. The demonstrated efficacy in well-validated animal models of NMDA receptor hypofunction further supports its therapeutic potential. While recent clinical trial outcomes have been mixed, the preclinical evidence underscores the scientific foundation for targeting NMDA receptor modulation in cognitive disorders. Further research into the downstream signaling pathways and the application of this compound in a wider range of preclinical models will continue to refine our understanding of its therapeutic utility.

References

Investigating the Neuroprotective Effects of Dalzanemdor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalzanemdor (formerly SAGE-718) is a synthetic neuroactive steroid analog of 24(S)-hydroxycholesterol that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] By enhancing NMDA receptor function, this compound was investigated for its potential neuroprotective and cognitive-enhancing effects in neurodegenerative disorders characterized by NMDA receptor hypofunction, such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2][3] Preclinical studies demonstrated its ability to potentiate NMDA receptor activity and ameliorate cognitive deficits in animal models.[4] However, despite promising early-phase data, the clinical development of this compound was discontinued (B1498344) following the failure of Phase 2 trials to meet their primary endpoints in Parkinson's disease (PRECEDENT study), Alzheimer's disease (LIGHTWAVE study), and Huntington's disease (DIMENSION study).[5] This technical guide provides an in-depth overview of the core preclinical and clinical data on this compound, including detailed experimental methodologies and a summary of quantitative findings, to serve as a resource for researchers and drug development professionals in the field of neurodegenerative diseases and NMDA receptor modulation.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[1][3] Its dysfunction, particularly hypofunction, has been implicated in the pathophysiology of cognitive impairment in several neurodegenerative disorders.[2] this compound was developed as a first-in-class NMDA receptor PAM to address this hypofunction.[6] As an analog of the endogenous neurosteroid 24(S)-hydroxycholesterol, this compound was designed to enhance the activity of NMDA receptors in the presence of the co-agonists glutamate (B1630785) and glycine (B1666218).[1]

This document details the scientific investigation into the neuroprotective effects of this compound, presenting a comprehensive summary of its mechanism of action, preclinical pharmacology, and clinical evaluation. While the clinical outcomes were ultimately not supportive of its continuation in development, the data generated from these studies provide valuable insights for future research into NMDA receptor modulation for cognitive disorders.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound functions as a positive allosteric modulator of the NMDA receptor.[1] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the receptor's response to its endogenous ligands, glutamate and glycine. This modulatory action is thought to provide a more subtle and physiological enhancement of receptor function compared to direct agonism, potentially avoiding the excitotoxicity associated with excessive NMDA receptor activation.[4]

This compound has been shown to potentiate NMDA receptors containing various GluN2 subunits (GluN2A-D) with equipotency.[4] Its mechanism is believed to involve an increase in the channel open probability, thereby augmenting the influx of Ca2+ in response to synaptic activity.[4] This enhanced Ca2+ signaling is a critical trigger for downstream pathways involved in synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca2 Ca²⁺ NMDA_R->Ca2 Influx AMPA_R->NMDA_R Depolarization (removes Mg²⁺ block) CaMKII CaMKII MAPK MAPK/ERK CaMKII->MAPK Activates PKA PKA PKA->MAPK Activates CREB CREB MAPK->CREB Activates LTP Long-Term Potentiation (Synaptic Strengthening, Gene Expression) CREB->LTP Promotes Ca2->CaMKII Activates Ca2->PKA Activates This compound This compound (PAM) This compound->NMDA_R Positive Modulation

Caption: Simplified NMDA receptor signaling pathway in long-term potentiation.

Preclinical Studies

In Vitro Electrophysiology
  • Objective: To characterize the effects of this compound on NMDA receptor function.

  • Methods: Whole-cell voltage-clamp recordings were performed on cultured neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subunit combinations. NMDA receptor-mediated currents were evoked by application of glutamate and glycine in the presence and absence of this compound.

  • Representative Protocol:

    • HEK293 cells are transiently transfected with plasmids encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and is supplemented with antagonists for non-NMDA glutamate receptors and GABA-A receptors. The internal pipette solution contains (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES.

    • NMDA receptor currents are evoked by a rapid application of glutamate (100 µM) and glycine (30 µM) at a holding potential of -60 mV.

    • This compound is bath-applied at various concentrations to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated currents.

  • Key Findings: this compound potentiated currents mediated by NMDA receptors containing any of the four GluN2 subunits (GluN2A-D) with similar potency. It increased the amplitude of NMDA receptor excitatory postsynaptic potentials (EPSPs) without significantly altering the decay kinetics in striatal medium spiny neurons.[4]

In Vivo Animal Models of NMDA Receptor Hypofunction

This compound was evaluated in animal models designed to mimic the cognitive deficits associated with NMDA receptor hypofunction.

  • Phencyclidine (PCP)-Induced Social Interaction Deficit:

    • Objective: To assess the ability of this compound to reverse social withdrawal induced by the NMDA receptor antagonist PCP.

    • Methods: Rodents are chronically treated with PCP to induce a deficit in social interaction. The time spent in active social interaction with a novel conspecific is measured.

    • Representative Protocol:

      • Male rats are administered PCP (e.g., 5 mg/kg) or saline twice daily for 7 days, followed by a 7-day washout period.

      • On the test day, two unfamiliar rats from the same treatment group are placed in an open-field arena, and their social interactions (e.g., sniffing, grooming, following) are recorded for a set duration (e.g., 15 minutes).

      • This compound or vehicle is administered prior to the social interaction test.

      • The total time spent in social interaction is quantified.

    • Key Findings: this compound ameliorated the social interaction deficits induced by subchronic PCP administration.[4]

  • Morris Water Maze:

    • Objective: To evaluate the effect of this compound on spatial learning and memory in models of cognitive impairment.

    • Methods: This test assesses the ability of a rodent to learn and remember the location of a hidden platform in a circular pool of water, using distal visual cues.

    • Representative Protocol:

      • A circular pool is filled with opaque water, and a hidden platform is placed in a fixed location.

      • Animals are given multiple trials per day for several consecutive days to find the platform from different starting positions.

      • Escape latency (time to find the platform) and path length are recorded.

      • A probe trial is conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

    • Key Findings: In preclinical models of NMDA receptor hypofunction, this compound was shown to improve performance in cognitive tasks.[7]

Preclinical_Workflow cluster_invitro In Vitro cluster_invivo In Vivo Electrophysiology Electrophysiology (Patch Clamp on Recombinant Receptors) Animal_Model Animal Model of NMDA-R Hypofunction (e.g., PCP-induced) Electrophysiology->Animal_Model Informs In Vivo Target Engagement Behavioral_Assay Behavioral Assessment (e.g., Social Interaction, Morris Water Maze) Animal_Model->Behavioral_Assay This compound Administration Data_Analysis Data Analysis and Evaluation of Efficacy Behavioral_Assay->Data_Analysis Cognitive Performance Data

Caption: General experimental workflow for preclinical evaluation of this compound.

Clinical Development Program

This compound was investigated in a clinical program (the PERSPECTIVE program for Huntington's disease) that included several Phase 2 studies across different neurodegenerative diseases.[6] Despite some positive signals in an early open-label study, the larger, placebo-controlled trials were unsuccessful.

Clinical_Trial_Workflow Phase1 Phase 1 (Safety, Tolerability, Pharmacokinetics in Healthy Volunteers) Phase2_OpenLabel Phase 2 Open-Label (e.g., LUMINARY in AD) (Initial Efficacy Signal) Phase1->Phase2_OpenLabel Promising PK & Safety Phase2_Placebo Phase 2 Placebo-Controlled (DIMENSION, PRECEDENT, LIGHTWAVE) (Confirmatory Efficacy) Phase2_OpenLabel->Phase2_Placebo Positive Preliminary Efficacy Signal Discontinuation Program Discontinuation Phase2_Placebo->Discontinuation Failure to Meet Primary Endpoints

Caption: Overview of the clinical development and outcome for this compound.
Pharmacokinetics

Phase 1 studies in healthy participants and patients with Huntington's disease established a pharmacokinetic profile suitable for once-daily oral dosing.[8]

ParameterValuePopulation
Median Terminal Half-life8–118 hoursHealthy Participants
Median Time to Max. Plasma Conc. (Tmax)4–7 hoursHealthy Participants
Steady State Achievement11-13 daysHealthy Participants & HD Patients

Table 1: Summary of this compound Pharmacokinetic Parameters from Phase 1 Studies.[8]

Clinical Efficacy Studies
  • Design: An open-label Phase 2 study in 26 patients with mild cognitive impairment or mild dementia due to Alzheimer's disease.[9]

  • Primary Endpoint: Safety and tolerability.[9]

  • Cognitive Assessments: A comprehensive battery of tests including the Montreal Cognitive Assessment (MoCA).[9]

  • Key Results: The study showed a statistically significant improvement of 2.3 points on the MoCA scale at day 28 compared to baseline. Improvements were also observed in tests of executive function, learning, and memory at day 14.[9] However, the open-label design without a placebo control limits the interpretation of these findings.

Cognitive AssessmentChange from BaselineTimepoint
Montreal Cognitive Assessment (MoCA)+2.3 points (statistically significant)Day 28

Table 2: Key Cognitive Outcome from the LUMINARY Study.

This compound was further evaluated in three larger, double-blind, placebo-controlled Phase 2 studies. All three studies failed to meet their primary endpoints.

Study NameIndicationNPrimary EndpointOutcome
PRECEDENT Parkinson's Disease (MCI)86Change from baseline on the WAIS-IV Coding Test score at Day 42Not met. No statistically significant difference between this compound and placebo.
LIGHTWAVE Alzheimer's Disease (MCI/Mild Dementia)174Change from baseline on the WAIS-IV Coding Test score at Day 84Not met. No statistically significant difference between this compound and placebo.
DIMENSION Huntington's Disease (Cognitive Impairment)189Change from baseline on the Symbol Digit Modalities Test (SDMT) at Day 84Not met. No statistically significant difference between this compound and placebo.[3]

Table 3: Summary of Placebo-Controlled Phase 2 Clinical Trial Outcomes for this compound.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated, with no new safety signals observed in the Phase 2 studies.[3] The majority of treatment-emergent adverse events were reported as mild to moderate in severity.[3]

Conclusion

This compound represented a rational therapeutic approach to addressing cognitive deficits in neurodegenerative diseases by targeting NMDA receptor hypofunction. Preclinical evidence supported its mechanism of action and demonstrated pro-cognitive effects in relevant animal models. However, the translation of these preclinical findings into clinical efficacy proved to be a significant challenge, as evidenced by the failure of three well-controlled Phase 2 studies to demonstrate a statistically significant benefit over placebo.

The discontinuation of this compound's development underscores the complexities of treating cognitive impairment in neurodegenerative disorders and the difficulty of translating promising preclinical results into clinical success. Nevertheless, the data gathered from the comprehensive investigation of this compound provide valuable insights into the role of NMDA receptor modulation and will serve as an important resource for the scientific community in the ongoing effort to develop effective treatments for these devastating diseases. The discrepancy between the open-label and placebo-controlled trial results also highlights the critical importance of robust trial design in evaluating cognitive enhancers. Future research may build upon the lessons learned from the this compound program to refine strategies for targeting NMDA receptor function in neurodegeneration.

References

Dalzanemdor's Role in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalzanemdor (formerly SAGE-718) is an investigational novel neuroactive steroid and a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As a derivative of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol, this compound was developed to target NMDA receptor hypofunction, a condition implicated in the cognitive deficits of several neurodegenerative disorders. Preclinical studies have demonstrated its potential to enhance synaptic plasticity and long-term potentiation (LTP), key cellular mechanisms underlying learning and memory. This technical guide provides an in-depth overview of the preclinical data supporting this compound's role in these processes, including detailed experimental protocols and a summary of quantitative findings. While recent clinical trials in Parkinson's and Huntington's disease have not met their primary cognitive endpoints, the preclinical evidence for this compound's engagement with the cellular machinery of memory formation remains a subject of scientific interest.

Introduction

The NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system. Its activation by glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, leads to an influx of calcium ions, triggering a cascade of intracellular signaling events that are fundamental to synaptic plasticity. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from synchronous stimulation, is a primary experimental model for the synaptic changes that are thought to underlie learning and memory.

NMDA receptor hypofunction has been postulated as a pathophysiological mechanism in various neurological and psychiatric disorders, leading to cognitive impairment. This compound was designed to address this by acting as a positive allosteric modulator, enhancing the receptor's response to endogenous ligands.

Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound potentiates the activity of NMDA receptors in the presence of an agonist. It has been shown to enhance the activity of cultured neurons expressing all recombinant NMDA receptor subunits (GluN1/GluN2A-D) as well as native NMDA receptors.[1] The proposed mechanism involves an increase in the channel open probability, thereby augmenting the influx of calcium ions upon receptor activation. This allosteric modulation is believed to be most effective in conditions of low receptor function, such as reduced glutamate or 24(S)-hydroxycholesterol levels.[1]

Preclinical Evidence for Enhanced Synaptic Plasticity and LTP

Preclinical investigations have provided evidence for this compound's ability to modulate synaptic plasticity and, specifically, to enhance LTP. These studies have primarily utilized in vitro electrophysiology in rodent hippocampal slices.

In Vitro Electrophysiology

3.1.1. Potentiation of NMDA Receptor-Mediated Excitatory Postsynaptic Potentials (EPSPs)

Studies on synthetic derivatives of 24(S)-hydroxycholesterol, the parent compound of this compound, have demonstrated a potentiation of NMDA receptor-mediated EPSCs in rat hippocampal neurons at submicromolar concentrations.

3.1.2. Enhancement of Long-Term Potentiation (LTP)

In hippocampal slices, 24(S)-hydroxycholesterol and its synthetic derivatives have been shown to enhance the induction of LTP by subthreshold stimuli.[2] Furthermore, these compounds were able to reverse deficits in hippocampal LTP induced by the NMDA receptor channel blocker ketamine.[2]

Quantitative Data Summary
Experimental ModelCompoundConcentrationEndpointResultReference
Rat Hippocampal Neurons24(S)-hydroxycholesterolSubmicromolarNMDA Receptor-mediated EPSCsPotentiation[2]
Rat Hippocampal Slices24(S)-hydroxycholesterolNot specifiedLTP Induction (subthreshold stimuli)Enhancement[2]
Rat Hippocampal Slices24(S)-hydroxycholesterolNot specifiedKetamine-induced LTP DeficitReversal[2]

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording

Objective: To assess the effect of this compound's parent compounds on NMDA receptor-mediated synaptic transmission and LTP in the hippocampus.

Materials:

  • Sprague-Dawley rats (postnatal day 15-25)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 dextrose.

  • Dissection buffer (ice-cold, sucrose-based)

  • Vibrating microtome

  • Recording chamber with a perfusion system

  • Glass microelectrodes (for field potential recording and stimulation)

  • Amplifier and data acquisition system

  • 24(S)-hydroxycholesterol or its synthetic derivatives

  • Ketamine

Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold dissection buffer.

    • Prepare 400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Transfer slices to a holding chamber with aCSF, bubbled with 95% O2 / 5% CO2, and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and perfuse with aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximum.

  • LTP Induction:

    • After establishing a stable baseline recording for at least 20 minutes, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.

    • For subthreshold stimulation experiments, a weaker HFS protocol is used.

  • Drug Application:

    • To test the effect of the compound on LTP, perfuse the slice with aCSF containing the desired concentration of 24(S)-hydroxycholesterol or its derivative for a specified period before and during LTP induction.

    • To test the reversal of LTP deficits, first perfuse with ketamine to inhibit LTP, followed by co-perfusion with the test compound.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the pre-HFS baseline.

    • Compare the degree of potentiation between control and drug-treated slices.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Enhancing Synaptic Plasticity

Dalzanemdor_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²+ Influx NMDA_R->Ca_influx Channel Opening This compound This compound This compound->NMDA_R Positive Allosteric Modulation CaMKII CaMKII Activation Ca_influx->CaMKII LTP LTP Induction CaMKII->LTP LTP_Experimental_Workflow A Hippocampal Slice Preparation B Slice Recovery (>1 hour) A->B C Transfer to Recording Chamber B->C D Baseline fEPSP Recording (20 min) C->D E Drug Perfusion (e.g., this compound analog) D->E F High-Frequency Stimulation (HFS) D->F E->F G Post-HFS fEPSP Recording (60 min) F->G H Data Analysis: Compare LTP G->H

References

Dalzanemdor: An In-Depth Examination of Molecular Targets Beyond the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An Exclusive Focus on NMDA Receptor Modulation

Dalzanemdor (formerly SAGE-718) is an investigational therapeutic agent that has been predominantly characterized as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] A comprehensive review of the available scientific literature and clinical trial data reveals a primary and seemingly exclusive focus on its activity at the NMDA receptor. While the parent compound from which this compound is derived, 24S-hydroxycholesterol (24S-HC), has known interactions with other molecular targets, there is a conspicuous absence of evidence to suggest that this compound shares this broader activity profile.

This compound, a synthetic analogue of the neurosteroid 24S-HC, is designed to enhance the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][2] Its mechanism of action is centered on potentiating the activity of these receptors in the presence of the glutamate (B1630785) agonist.[2] However, recent clinical trials in Huntington's, Alzheimer's, and Parkinson's diseases have unfortunately failed to demonstrate statistically significant efficacy, leading to the discontinuation of its development.[6][7][8][9]

This technical guide synthesizes the current understanding of this compound's molecular interactions, with a specific focus on the lack of identified targets beyond the NMDA receptor.

The Endogenous Precursor: 24S-Hydroxycholesterol and Liver X Receptors (LXRs)

To understand the potential for off-target effects of this compound, it is crucial to examine the pharmacology of its endogenous precursor, 24S-hydroxycholesterol. 24S-HC is the primary metabolite of cholesterol in the brain and is known to be a natural ligand for Liver X Receptors (LXRs). LXRs are nuclear receptors that play a key role in the regulation of cholesterol homeostasis.

However, studies on 24S-HC have indicated that its potentiation of NMDA receptor function is independent of LXR activation. This suggests that the modulatory effects of 24S-HC on the NMDA receptor occur through a direct interaction with the receptor complex itself or a closely associated protein, rather than through the genomic pathway mediated by LXR.

This compound's Selectivity Profile

Preclinical studies have highlighted the selectivity of this compound for the NMDA receptor. These investigations have shown that this compound potentiates NMDA receptor-mediated currents without affecting those mediated by AMPA or GABA-A receptors. This selectivity is a key feature of its pharmacological profile and underscores the targeted nature of its development.

At present, there are no publicly available studies that have systematically profiled this compound against a broad panel of receptors, enzymes, and ion channels to definitively rule out other potential molecular targets. However, the existing body of research strongly indicates that its primary, if not sole, mechanism of action is the positive allosteric modulation of the NMDA receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for assessing its activity.

Dalzanemdor_NMDA_Receptor_Signaling This compound's Known Signaling Pathway This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor positively modulates Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion channel opening Glutamate Glutamate Glutamate->NMDA_Receptor binds Synaptic_Plasticity Synaptic Plasticity (LTP, Learning, Memory) Ca_ion->Synaptic_Plasticity activates downstream signaling

This compound's interaction with the NMDA receptor.

Experimental_Workflow Experimental Workflow for Assessing this compound's Activity cluster_invitro In Vitro Electrophysiology cluster_invivo In Vivo Behavioral Models Cell_Culture Neuronal Cell Culture (expressing NMDA receptors) Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Drug_Application Application of Glutamate +/- this compound Patch_Clamp->Drug_Application Data_Analysis Analysis of NMDA Receptor Currents Drug_Application->Data_Analysis Animal_Model Animal Model of Cognitive Impairment Drug_Administration Administration of this compound Animal_Model->Drug_Administration Cognitive_Testing Behavioral Assays (e.g., Morris Water Maze) Drug_Administration->Cognitive_Testing Behavioral_Analysis Analysis of Cognitive Performance Cognitive_Testing->Behavioral_Analysis

Typical experimental workflow for this compound.

Quantitative Data

Due to the lack of identified molecular targets for this compound beyond the NMDA receptor, a table summarizing quantitative data for such interactions cannot be provided. All available quantitative data, such as EC50 values, relate to its activity as an NMDA receptor PAM.

Experimental Protocols

Detailed experimental protocols for assessing the activity of this compound at the NMDA receptor can be found in the primary research articles investigating its preclinical pharmacology. A general methodology for in vitro electrophysiology is as follows:

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

  • Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from rodent embryos and plated on coverslips. The cells are maintained in culture for a specified period to allow for maturation and expression of functional NMDA receptors.

  • Recording Setup: Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope. The chamber is continuously perfused with an external recording solution.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are obtained from visually identified neurons using borosilicate glass pipettes filled with an internal solution. The membrane potential is held at a negative potential (e.g., -70 mV) to ensure a sufficient driving force for inward currents.

  • Drug Application: A baseline of NMDA receptor-mediated currents is established by applying a solution containing glutamate and a co-agonist (e.g., glycine). Subsequently, a solution containing glutamate, the co-agonist, and this compound at various concentrations is applied to determine its effect on the receptor currents.

  • Data Acquisition and Analysis: The resulting currents are amplified, filtered, and digitized for offline analysis. The peak amplitude and other kinetic properties of the NMDA receptor currents in the absence and presence of this compound are measured and compared to determine its modulatory effects.

Conclusion

References

The Rise and Discontinuation of Dalzanemdor (SAGE-718): A Technical Overview of its Discovery, Synthesis, and Clinical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Discovery and Rationale: Targeting NMDA Receptor Hypofunction

Dalzanemdor emerged from research into the endogenous neurosteroid 24(S)-hydroxycholesterol, the primary metabolite of cholesterol in the brain.[1] This neurosteroid was identified as a potent and selective positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[2][3] NMDA receptor hypofunction has been implicated in the pathophysiology of several neurodegenerative diseases associated with cognitive decline.[2]

However, 24(S)-hydroxycholesterol itself possesses suboptimal pharmacokinetic properties for therapeutic development, including poor oral bioavailability and rapid clearance. This led to a medicinal chemistry campaign to develop analogs with improved drug-like characteristics, culminating in the identification of this compound (SAGE-718).[2] this compound was designed to enhance NMDA receptor activity, particularly in conditions of receptor hypofunction, without causing the excessive stimulation that can lead to excitotoxicity.[4]

Synthesis of this compound and its Analogs

While the complete, step-by-step synthesis of this compound is detailed in the primary scientific literature, a general overview of the synthetic strategy for this class of 24(S)-hydroxycholesterol analogs can be described. The synthesis of these complex steroidal molecules typically involves multi-step sequences starting from commercially available steroid precursors. Key synthetic transformations would likely include stereoselective modifications of the steroidal backbone and the introduction of the fluorinated side chain, which is a critical feature of this compound's structure.

The development of analogs, such as SGE-201 and SGE-301, was integral to understanding the structure-activity relationship (SAR) of this chemical series.[3] The SAR studies focused on modifying both the steroidal core and the side chain to optimize potency, selectivity, and pharmacokinetic properties. For instance, the introduction of a 3-alpha methyl group was a key modification explored in early analogs.[3] A detailed SAR would systematically document how specific structural changes impact NMDA receptor potentiation, metabolic stability, and brain penetration.

Mechanism of Action and Preclinical Pharmacology

This compound acts as a positive allosteric modulator of the NMDA receptor. This means it binds to a site on the receptor distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites, and enhances the receptor's response to these endogenous ligands.[5] Preclinical studies demonstrated that this compound potentiates all GluN1/GluN2 subunit-containing NMDA receptors.[4] Its mechanism is thought to involve an increase in the channel open probability, which would be particularly beneficial in states of NMDA receptor hypofunction.[4]

Key Preclinical Findings:
  • In Vitro Electrophysiology: In cultured neurons and brain slices, this compound and its analogs were shown to enhance NMDA receptor-mediated currents and excitatory postsynaptic potentials (EPSPs).[3][4]

  • Long-Term Potentiation (LTP): These compounds were demonstrated to enhance LTP, a cellular correlate of learning and memory, in hippocampal slices.[2]

  • Animal Models of NMDA Hypofunction: In rodent models where NMDA receptor function was pharmacologically inhibited (e.g., with ketamine or phencyclidine) or compromised due to cholesterol depletion, this compound was shown to ameliorate the resulting behavioral and electrophysiological deficits.[4]

  • Safety Profile: Importantly, this compound did not induce epileptiform activity in preclinical models, a potential concern for compounds that enhance excitatory neurotransmission.[4]

Clinical Development and Pharmacokinetics

This compound progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in treating cognitive impairment in various neurodegenerative disorders.

Phase 1 Studies:

First-in-human, dose-finding studies were conducted in healthy volunteers and a small cohort of patients with Huntington's disease. These were single-ascending dose (SAD) and multiple-ascending dose (MAD) trials.[6]

Table 1: Summary of Phase 1 Pharmacokinetic Parameters of this compound in Healthy Volunteers [6][7]

ParameterSingle Ascending Dose (0.35 - 3.0 mg)Multiple Ascending Dose (0.5 - 1.0 mg for 14 days)
Tmax (median) 4 - 7 hours4 - 7 hours
t1/2 (median) 8 - 118 hoursNot reported
Exposure (Cmax and AUC) Dose-proportional (6–46 ng/mL)More than dose-proportional (6–41 ng/mL)
Steady State N/AAchieved in 11-13 days

This compound was generally well-tolerated, with no adverse events leading to discontinuation in these early studies. The pharmacokinetic profile supported once-daily dosing.[6]

Phase 2 Studies and Discontinuation:

This compound was advanced into Phase 2, placebo-controlled trials for cognitive impairment associated with Huntington's disease (DIMENSION study, NCT05107128), Parkinson's disease (PRECEDENT study, NCT05318937), and Alzheimer's disease.[5][8]

Table 2: Overview of this compound Phase 2 Clinical Trials

Study Name (Indication)Number of ParticipantsPrimary EndpointOutcome
PRECEDENT (Parkinson's Disease)86Change from baseline on the Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding Test score at Day 42.[5]Did not meet primary endpoint.[5]
LIGHTWAVE (Alzheimer's Disease)~150Change from baseline in the WAIS-IV Coding Test.[1]Did not meet primary endpoint.
DIMENSION (Huntington's Disease)189Change from baseline on the Symbol Digit Modalities Test (SDMT) at Day 84.Did not meet primary endpoint.

In 2024, Sage Therapeutics announced that the Phase 2 trials for Parkinson's, Alzheimer's, and subsequently Huntington's disease did not meet their primary endpoints, failing to show a statistically significant improvement in cognitive function compared to placebo.[5] As a result, the company announced the discontinuation of the this compound development program.

Experimental Protocols

In Vitro Electrophysiology (General Protocol)
  • Cell Culture: Hippocampal neurons or HEK293 cells expressing specific NMDA receptor subunits are cultured under standard conditions.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure NMDA receptor-mediated currents. Cells are voltage-clamped, and currents are evoked by the application of NMDA and glycine/D-serine.

  • Compound Application: this compound or its analogs are bath-applied at various concentrations to determine their effect on the amplitude and kinetics of the NMDA currents. EC50 values are calculated from the concentration-response curves.

Animal Models of Cognitive Impairment (General Protocol)
  • Model Induction: NMDA receptor hypofunction is induced in rodents (rats or mice) through the administration of non-competitive NMDA receptor antagonists like phencyclidine (PCP) or ketamine.

  • Drug Administration: this compound or vehicle is administered orally or via injection prior to behavioral testing.

  • Behavioral Assessments: A battery of behavioral tests is used to assess different cognitive domains. These may include:

    • Novel Object Recognition: To assess learning and memory.

    • Morris Water Maze or Radial Arm Maze: To evaluate spatial learning and memory.[9]

    • Social Interaction Tests: To measure social recognition memory.

Phase 1 Clinical Trial (SAD/MAD) Protocol (General Outline)
  • Study Design: Double-blind, placebo-controlled, randomized, single- and multiple-ascending dose design.

  • Participants: Healthy adult volunteers. In some cohorts, patients with the target indication (e.g., Huntington's disease) were included in an open-label fashion.

  • Intervention: Participants receive a single oral dose of this compound or placebo, with the dose escalated in subsequent cohorts after safety review. In the MAD portion, participants receive daily doses for a specified period (e.g., 14 days).

  • Assessments:

    • Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.

    • Pharmacokinetics: Serial blood samples are collected to determine plasma concentrations of this compound and its metabolites over time.

    • Pharmacodynamics (Exploratory): Cognitive performance is assessed using validated tests such as the Cogstate Brief Battery.[10]

Signaling Pathways and Experimental Workflows

dalzanemdor_moa cluster_pre cluster_receptor cluster_post Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to agonist site Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to co-agonist site Channel_Opening Increased Channel Open Probability NMDA_Receptor->Channel_Opening Allosteric_Site Allosteric Site Allosteric_Site->NMDA_Receptor Positive Modulation This compound This compound (SAGE-718) This compound->Allosteric_Site Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function (Hypothesized) Synaptic_Plasticity->Cognitive_Function

Caption: Mechanism of Action of this compound as an NMDA Receptor PAM.

drug_discovery_workflow Start Identify Endogenous Modulator: 24(S)-HC Med_Chem Medicinal Chemistry: Analog Synthesis & SAR Start->Med_Chem Lead_Opt Lead Optimization: Improve PK/PD Properties Med_Chem->Lead_Opt Candidate Select Candidate: This compound (SAGE-718) Lead_Opt->Candidate Preclinical Preclinical Testing: In Vitro & In Vivo Models Candidate->Preclinical Phase1 Phase 1 Clinical Trials: Safety & Pharmacokinetics Preclinical->Phase1 Phase2 Phase 2 Clinical Trials: Efficacy & Dosing Phase1->Phase2 Discontinuation Discontinuation: Lack of Efficacy Phase2->Discontinuation

Caption: this compound Drug Discovery and Development Workflow.

Conclusion

The development of this compound represents a scientifically rigorous effort to translate a novel understanding of brain neurosteroid function into a potential therapy for cognitive impairment in neurodegenerative diseases. While the ultimate outcome of the clinical trials was disappointing, the program has provided valuable insights into the role of NMDA receptor modulation in these complex disorders. The data generated from the discovery, synthesis, and clinical evaluation of this compound and its analogs will serve as an important resource for the scientific community as the search for effective treatments for cognitive decline continues.

References

In Vitro Characterization of SAGE-718 on Primary Neuron Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAGE-718 (dalzanemdor) is a novel, orally bioavailable, and brain-penetrant neuroactive steroid that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Developed as a derivative of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol, SAGE-718 is under investigation for the treatment of cognitive impairment associated with neurodegenerative disorders such as Huntington's and Alzheimer's disease.[4][5] This technical guide provides a comprehensive overview of the in vitro characterization of SAGE-718, focusing on its effects on primary neuron cultures. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying pathways and workflows.

Mechanism of Action

SAGE-718 enhances the function of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[5] It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the agonist-binding site to increase the probability of the ion channel opening in the presence of the agonists glutamate (B1630785) and a co-agonist (glycine or D-serine).[4][6] Preclinical studies have shown that SAGE-718 potentiates NMDA receptors containing various GluN2 subunits (GluN2A-D) with similar efficacy.[1][7] This potentiation of NMDA receptor-mediated currents aims to restore normal neuronal function in conditions associated with NMDA receptor hypofunction.[1][4]

Data Presentation: Quantitative Effects of SAGE-718

The following tables summarize the key quantitative findings from in vitro studies of SAGE-718 on primary neuron cultures.

Table 1: Electrophysiological Effects of SAGE-718 on NMDA Receptor-Mediated Excitatory Postsynaptic Potentials (EPSPs) in Primary Neurons

ParameterValueCell TypeReference
EC50 47 nMRat Striatal Medium Spiny Neurons[1]
Emax 330% potentiationRat Striatal Medium Spiny Neurons[1]
Effect on EPSP Decay Kinetics No significant effectRat Striatal Medium Spiny Neurons[1]

Table 2: In Vitro Safety Profile of SAGE-718

AssayFindingCell TypeReference
Seizure Liability (Multielectrode Array) Did not produce epileptiform activityPrimary Neuronal Cultures[7][8]

Note: Specific quantitative data for the potency of SAGE-718 on primary neurons expressing individual GluN2A-D subunits are not available in the public domain at the time of this writing.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize SAGE-718.

Primary Neuron Culture

A foundational step for the in vitro characterization of SAGE-718 involves the preparation of primary neuronal cultures.

  • Source: Primary neurons are typically isolated from the hippocampus or striatum of embryonic or neonatal rodents (e.g., Sprague-Dawley rats).

  • Dissociation: The brain tissue is dissected and treated with enzymes such as trypsin and DNase to dissociate the cells.

  • Plating: The dissociated neurons are plated on culture dishes or coverslips pre-coated with an adhesion substrate like poly-D-lysine and laminin.

  • Culture Medium: Neurons are maintained in a specialized growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO2.

  • Maturation: The cultures are allowed to mature for a period of 7-14 days in vitro (DIV) before being used in experiments to allow for the development of synaptic connections.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp electrophysiology is employed to directly measure the effect of SAGE-718 on NMDA receptor-mediated currents in individual neurons.

  • Preparation: Coverslips with mature primary neurons are transferred to a recording chamber on the stage of an upright microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • NMDA Receptor-Mediated EPSP Isolation: To isolate NMDA receptor-mediated currents, recordings are performed in the presence of antagonists for AMPA receptors (e.g., NBQX) and GABAA receptors (e.g., picrotoxin).

  • Stimulation: A stimulating electrode is placed near the recorded neuron to evoke synaptic responses.

  • Data Acquisition: The recorded currents are amplified, filtered, and digitized. The peak amplitude and decay kinetics of the NMDA receptor-mediated EPSPs are measured before and after the application of varying concentrations of SAGE-718.

  • Analysis: Concentration-response curves are generated to determine the EC50 and Emax of SAGE-718's potentiating effect.

In Vitro Seizure Liability Assessment: Multielectrode Array (MEA)

The potential of SAGE-718 to induce epileptiform activity is assessed using a multielectrode array (MEA) system.

  • Cell Plating: Primary cortical or hippocampal neurons are plated at a high density on MEA plates, which contain a grid of extracellular electrodes.

  • Culture and Maturation: The neuronal network is allowed to mature on the MEA plate for several weeks, during which spontaneous synchronized bursting activity develops.

  • Recording: The spontaneous electrical activity of the neuronal network is recorded at baseline.

  • Compound Application: SAGE-718 is applied to the culture, and the network activity is recorded for an extended period. Known pro-convulsant and anti-convulsant compounds are used as positive controls.

  • Data Analysis: The recorded spike trains are analyzed to extract various parameters of network activity, including mean firing rate, burst frequency, burst duration, and network synchrony. Changes in these parameters following the application of SAGE-718 are quantified to assess its potential for inducing seizure-like activity.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of SAGE-718 and the experimental workflows for its in vitro characterization.

SAGE718_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to agonist site SAGE718 SAGE-718 SAGE718->NMDAR Binds to allosteric site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling Influx Plasticity Synaptic Plasticity (LTP) Signaling->Plasticity Activates

Caption: SAGE-718 binds to an allosteric site on the NMDA receptor, enhancing channel opening and calcium influx in response to glutamate binding, which in turn activates downstream signaling pathways involved in synaptic plasticity.

In_Vitro_Characterization_Workflow cluster_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis start Primary Neuron Isolation culture Culture and Maturation (7-14 DIV) start->culture electrophysiology Electrophysiology (Patch-Clamp) culture->electrophysiology mea Seizure Liability (MEA) culture->mea ep_analysis Concentration-Response (EC₅₀, Eₘₐₓ) electrophysiology->ep_analysis mea_analysis Network Activity Analysis mea->mea_analysis Logical_Relationship_SAGE718_Effect SAGE718 SAGE-718 Application NMDAR_Modulation Positive Allosteric Modulation of NMDA Receptors SAGE718->NMDAR_Modulation No_Seizure No Epileptiform Activity SAGE718->No_Seizure Increased_Current Increased NMDA Receptor Current NMDAR_Modulation->Increased_Current No_Decay_Change No Change in Decay Kinetics NMDAR_Modulation->No_Decay_Change Therapeutic_Potential Potential for Cognitive Enhancement Increased_Current->Therapeutic_Potential Safety_Profile Favorable In Vitro Safety Profile No_Seizure->Safety_Profile

References

Methodological & Application

Dalzanemdor (SAGE-718): Application Notes and Protocols for Animal Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalzanemdor (formerly SAGE-718) is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] NMDA receptors are crucial for synaptic plasticity and cognitive function, and their hypofunction has been implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease.[1][2] this compound is a derivative of the endogenous neurosteroid 24(S)-hydroxycholesterol and is being developed to address cognitive dysfunction associated with these conditions.[1] Preclinical studies in various animal models have been conducted to evaluate the efficacy and mechanism of action of this compound. These studies have primarily focused on models of NMDA receptor hypofunction rather than traditional amyloid-based Alzheimer's models, reflecting the drug's specific mechanism of action.

This document provides a detailed overview of the dosage and administration of this compound in relevant animal models, along with comprehensive experimental protocols for key behavioral and electrophysiological assays.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rodent models of cognitive dysfunction.

Table 1: this compound Dosage and Administration in Animal Models

Animal ModelSpecies/StrainDrugDosage RangeAdministration RouteVehicleTreatment DurationReference
Phencyclidine (PCP)-Induced Social DeficitC57BL/6J MiceThis compound0.03 - 1 mg/kgIntraperitoneal (IP)Not specifiedSingle doseBeckley et al., 2023
BM-567-Induced Cognitive DeficitC57BL/6J MiceThis compound0.1 - 1 mg/kgOral (PO)Not specifiedDaily for 7 daysBeckley et al., 2023
Ketamine-Induced Cognitive DeficitRatSGE-301 (analog)10 mg/kgIntraperitoneal (IP)Not specifiedSingle dosePaul et al., 2013
Novel Object RecognitionRatSGE-301 (analog)10 mg/kgIntraperitoneal (IP)Not specifiedSingle dosePaul et al., 2013

Table 2: Summary of Key Preclinical Findings

Animal ModelKey Outcome MeasuresResultsReference
Phencyclidine (PCP)-Induced Social DeficitSocial Interaction TimeThis compound reversed the PCP-induced deficit in social interaction.Beckley et al., 2023
BM-567-Induced Cognitive DeficitNovel Object Recognition (NOR)This compound rescued the deficit in novel object recognition.Beckley et al., 2023
Ketamine-Induced LTP DeficitLong-Term Potentiation (LTP)SGE-301 reversed the ketamine-induced deficit in hippocampal LTP.Paul et al., 2013
Ketamine-Induced Cognitive DeficitNovel Object Recognition (NOR)SGE-301 reversed the ketamine-induced deficit in novel object recognition.Paul et al., 2013

Experimental Protocols

Phencyclidine (PCP)-Induced Social Deficit Model in Mice

This model assesses the ability of a compound to reverse social withdrawal, a behavioral deficit associated with NMDA receptor hypofunction.

a. Animals:

  • Species: Mouse

  • Strain: C57BL/6J

  • Sex: Male

  • Age/Weight: Adult (8-12 weeks old)

b. Materials:

  • This compound (SAGE-718)

  • Phencyclidine (PCP)

  • Saline (vehicle for PCP)

  • Appropriate vehicle for this compound

  • Three-chamber social interaction apparatus

c. Dosing and Administration:

  • PCP Administration: Administer PCP (e.g., 5 mg/kg, IP) or saline to mice twice daily for 7 days.

  • Washout Period: Allow for a 7-day washout period after the final PCP injection.

  • This compound Administration: On the day of behavioral testing, administer a single dose of this compound (0.03 - 1 mg/kg, IP) or vehicle 30 minutes prior to the social interaction test.

d. Experimental Procedure (Social Interaction Test):

  • Habituation: Place the subject mouse in the center chamber of the three-chamber apparatus and allow it to explore freely for 10 minutes.

  • Sociability Phase: Place a novel mouse (Stranger 1) in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber. Allow the subject mouse to explore all three chambers for 10 minutes.

  • Social Novelty Phase: Replace the empty cage with a new novel mouse (Stranger 2). Allow the subject mouse to explore for another 10 minutes.

  • Data Analysis: Record the time the subject mouse spends sniffing each wire cage. Calculate the social preference and social novelty scores.

BM-567-Induced Cognitive Deficit Model in Mice (Novel Object Recognition)

This model evaluates the effect of this compound on recognition memory deficits induced by an inhibitor of 24(S)-hydroxycholesterol synthesis.

a. Animals:

  • Species: Mouse

  • Strain: C57BL/6J

  • Sex: Male

  • Age/Weight: Adult (8-12 weeks old)

b. Materials:

  • This compound (SAGE-718)

  • BM-567 (DHCR7 inhibitor)

  • Vehicle for both compounds

  • Open field arena (e.g., 50 cm x 50 cm)

  • Two identical objects (e.g., small plastic toys)

  • One novel object, distinct from the familiar objects

c. Dosing and Administration:

  • BM-567 Administration: Administer BM-567 (e.g., 30 mg/kg, PO) or vehicle daily for 7 days to induce a cognitive deficit.

  • This compound Co-administration: Co-administer this compound (0.1 - 1 mg/kg, PO) or vehicle daily with BM-567 for 7 days.

d. Experimental Procedure (Novel Object Recognition Test):

  • Habituation: On day 6 of dosing, habituate each mouse to the empty open field arena for 10 minutes.

  • Training (Familiarization) Phase: On day 7, place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes.

  • Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour).

  • Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Signaling Pathway and Experimental Workflow Diagrams

G This compound's Mechanism of Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening This compound This compound (SAGE-718) This compound->NMDA_Receptor Positive Allosteric Modulation Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Influx->Synaptic_Plasticity Activates Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Leads to

Caption: this compound enhances NMDA receptor function.

G PCP-Induced Social Deficit Experimental Workflow Day1_7 Day 1-7: PCP (5 mg/kg, IP) or Saline Twice Daily Day8_14 Day 8-14: Washout Period Day1_7->Day8_14 Day15_Dosing Day 15: This compound (0.03-1 mg/kg, IP) or Vehicle Day8_14->Day15_Dosing Day15_Test Day 15: Social Interaction Test Day15_Dosing->Day15_Test 30 min post-dose

Caption: Workflow for the PCP-induced social deficit model.

G Novel Object Recognition Experimental Workflow Dosing Day 1-7: BM-567 + this compound (PO) or Vehicle Habituation Day 6: Habituation to Arena Dosing->Habituation Training Day 7: Training (Familiarization) Habituation->Training Test Day 7: Test (Novel Object) Training->Test 1 hr Retention

Caption: Workflow for the Novel Object Recognition test.

References

Application Notes and Protocols for Assessing Cognitive Improvement with Dalzanemdor in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalzanemdor (formerly SAGE-718) is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] NMDA receptors are critical for synaptic plasticity, learning, and memory.[1] Their hypofunction has been implicated in the cognitive deficits observed in several neurodegenerative disorders.[2] this compound, an analog of the neurosteroid 24S-hydroxycholesterol, is designed to enhance NMDA receptor function, offering a potential therapeutic strategy to ameliorate cognitive impairment.[1]

These application notes provide detailed protocols for assessing the efficacy of this compound in rodent models of cognitive dysfunction. The included methodologies for key behavioral assays are intended to guide researchers in designing and executing preclinical studies to evaluate the cognitive-enhancing properties of this compound. While clinical trials of this compound have not consistently shown statistically significant improvements, preclinical studies in rodent models have demonstrated its potential to ameliorate cognitive-associated behavioral deficits.[3]

Mechanism of Action: NMDA Receptor Modulation

This compound acts as a positive allosteric modulator of NMDA receptors. It does not directly activate the receptor but enhances the probability of the channel opening in the presence of the endogenous agonists, glutamate (B1630785) and glycine. This modulation is thought to be particularly effective in conditions of NMDA receptor hypofunction.[3]

Dalzanemdor_Mechanism_of_Action cluster_neuron Postsynaptic Neuron cluster_channel Ion Channel NMDA_receptor NMDA Receptor Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Increased Influx Cognitive_Function Improved Cognitive Function Ca_ion->Cognitive_Function Leads to Glutamate Glutamate Glutamate->NMDA_receptor Binds to This compound This compound (SAGE-718) This compound->NMDA_receptor Positive Allosteric Modulation

Figure 1: this compound's mechanism of action.

Experimental Workflow

A typical experimental workflow for assessing the cognitive effects of this compound in a rodent model is outlined below.

Experimental_Workflow animal_model Rodent Model Selection (e.g., Aged Rodents, Pharmacologically-Induced Cognitive Deficit Models) habituation Habituation and Acclimation animal_model->habituation baseline Baseline Cognitive Assessment (Optional) habituation->baseline treatment This compound Administration (Specify Dose, Route, and Duration) baseline->treatment behavioral_testing Cognitive Behavioral Assays (e.g., MWM, NOR, Y-Maze) treatment->behavioral_testing data_analysis Data Collection and Statistical Analysis behavioral_testing->data_analysis biochemical Post-Mortem Tissue Analysis (e.g., Biomarker Levels, Histology) data_analysis->biochemical

Figure 2: Experimental workflow for this compound studies.

Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.

Apparatus:

  • A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform submerged 1-2 cm below the water surface.

  • Visual cues placed around the room, visible from the pool.

  • A video tracking system to record the animal's swim path and latency to find the platform.

Protocol:

  • Habituation (Day 1): Allow each rodent to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.

  • Acquisition Phase (Days 2-5):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the rodent into the water at one of four randomized starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the rodent fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the rodent in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 50 cm).

  • Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance.

  • A video camera to record the animal's behavior.

Protocol:

  • Habituation (Day 1): Place each rodent in the empty arena for 5-10 minutes to allow for exploration and habituation.

  • Familiarization/Training Phase (Day 2):

    • Place two identical objects in the arena.

    • Allow the rodent to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Test Phase (Day 2, after a retention interval of 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the rodent back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object and the novel object.

    • The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Y-Maze Spontaneous Alternation

The Y-maze is used to assess spatial working memory.

Apparatus:

  • A Y-shaped maze with three identical arms (e.g., 40 cm long x 10 cm wide x 20 cm high) positioned at 120-degree angles.

  • A video camera to record the sequence of arm entries.

Protocol:

  • Acclimation: Handle the rodents for several days before testing to reduce stress.

  • Test Session:

    • Place the rodent at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

    • An "alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB, BCA).

    • The percentage of spontaneous alternation is calculated as: [Number of alternations / (Total number of arm entries - 2)] x 100.

Data Presentation

The following tables present illustrative quantitative data based on the expected outcomes of this compound treatment in rodent models of cognitive impairment.

Table 1: Effect of this compound on Morris Water Maze Performance

Treatment GroupMean Escape Latency (Day 5) (s)Time in Target Quadrant (Probe Trial) (s)
Vehicle Control45.2 ± 5.118.5 ± 2.3
This compound (1 mg/kg)28.7 ± 4.332.1 ± 3.1
This compound (3 mg/kg)22.1 ± 3.9 38.6 ± 2.8
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Novel Object Recognition

Treatment GroupDiscrimination Index (DI)
Vehicle Control0.15 ± 0.05
This compound (1 mg/kg)0.42 ± 0.07
This compound (3 mg/kg)0.55 ± 0.06**
p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Y-Maze Spontaneous Alternation

Treatment GroupSpontaneous Alternation (%)
Vehicle Control55.3 ± 4.2
This compound (1 mg/kg)72.8 ± 3.8
This compound (3 mg/kg)78.1 ± 3.1**
p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Conclusion

The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's effects on cognitive function in rodent models. The Morris Water Maze, Novel Object Recognition test, and Y-Maze are robust and well-validated assays for assessing different aspects of learning and memory. Consistent and carefully executed experimental procedures are crucial for obtaining reliable and reproducible data to determine the therapeutic potential of this compound for treating cognitive impairment.

References

Probing NMDA Receptor Subtypes in Specific Brain Regions Using Dalzanemdor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalzanemdor (formerly SAGE-718) is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As an analog of the endogenous neurosteroid 24S-hydroxycholesterol, this compound enhances NMDA receptor function in the presence of agonists like glutamate (B1630785) and glycine[1][2][3]. NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological and psychiatric disorders[4].

These application notes provide detailed protocols for utilizing this compound as a tool to investigate the function of NMDA receptor subtypes in specific brain regions. While this compound has been evaluated in clinical trials for cognitive impairment in neurodegenerative diseases, its preclinical pharmacological profile makes it a valuable research tool[3][5][6]. Recent studies have shown that this compound potentiates NMDA receptors containing any of the GluN2A-D subunits with equipotency, making it a pan-GluN2 PAM[4][7].

Data Presentation

Quantitative Pharmacological Data for this compound
ParameterValueReceptor SubtypeSpeciesReference
Potentiation EquipotentGluN1/GluN2A-DNot Specified[4][7]
Effect on EPSP Increased AmplitudeNative NMDA ReceptorsRat (Striatal Medium Spiny Neurons)[4]
Brain:Plasma Ratio 5.3Not ApplicableRat[3]
Oral Bioavailability 30%-73%Not ApplicableDog[3]

Note: Specific EC50 values for individual NMDA receptor subtypes are not publicly available in the reviewed literature. The available data indicates equipotent potentiation across GluN2A-D subunits.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Dalzanemdor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2A-D) Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Plasticity Synaptic Plasticity (LTP, LTD) Signaling->Plasticity Leads to This compound This compound (PAM) This compound->NMDA_R Allosterically Modulates

Caption: Mechanism of this compound as a Positive Allosteric Modulator of the NMDA Receptor.

Experimental Workflow for Brain Slice Electrophysiology

Electrophysiology_Workflow A 1. Prepare Acute Brain Slices (e.g., Hippocampus, Striatum) B 2. Transfer Slice to Recording Chamber A->B C 3. Obtain Whole-Cell Patch-Clamp Recording B->C D 4. Record Baseline NMDA Receptor-Mediated EPSCs C->D E 5. Bath Apply this compound D->E F 6. Record NMDA Receptor-Mediated EPSCs in the Presence of this compound E->F G 7. Data Analysis: Compare EPSC Amplitude and Kinetics F->G

Caption: Workflow for assessing this compound's effect on NMDA receptor currents in brain slices.

Experimental Protocols

Protocol 1: Electrophysiological Recording of NMDA Receptor Currents in Acute Brain Slices

Objective: To measure the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by this compound in a specific brain region.

Materials:

  • This compound (SAGE-718)

  • Animal model (e.g., C57BL/6 mouse or Sprague-Dawley rat)

  • Vibratome for brain slicing

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂

  • Patch-clamp electrophysiology setup

  • Glass micropipettes

  • Pharmacological agents: NMDA receptor antagonist (e.g., AP5), AMPA receptor antagonist (e.g., CNQX), GABA-A receptor antagonist (e.g., picrotoxin)

Methodology:

  • Acute Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated NMDG-based slicing solution.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

    • Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus, prefrontal cortex, striatum).

    • Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber of the patch-clamp setup, continuously perfused with oxygenated aCSF at 30-32°C.

    • Visualize neurons using DIC optics and obtain a whole-cell patch-clamp recording from a neuron of interest.

    • Hold the neuron at a depolarized potential (e.g., +40 mV) in voltage-clamp mode to relieve the Mg²⁺ block of NMDA receptors.

    • Isolate NMDA receptor-mediated EPSCs by including an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 50 µM picrotoxin) in the aCSF.

    • Evoke EPSCs by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

  • This compound Application and Data Acquisition:

    • Record a stable baseline of NMDA receptor-mediated EPSCs for 5-10 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 100 nM - 10 µM) and continue recording for at least 15-20 minutes to allow for drug equilibration.

    • After recording the effect of this compound, wash out the drug with regular aCSF to observe reversal, if possible.

    • At the end of the experiment, apply an NMDA receptor antagonist (e.g., 50 µM AP5) to confirm that the recorded currents are mediated by NMDA receptors.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated EPSCs before, during, and after this compound application.

    • Express the effect of this compound as a percentage increase in the EPSC amplitude from baseline.

Protocol 2: Assessment of Cognitive Enhancement in a PCP-Induced Deficit Model

Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP) in a rodent model.

Materials:

  • This compound (SAGE-718)

  • Phencyclidine (PCP)

  • Rodents (e.g., male C57BL/6 mice)

  • Behavioral testing apparatus (e.g., novel object recognition arena, social interaction chamber)

  • Vehicle for drug administration (e.g., saline, DMSO)

Methodology:

  • Induction of Cognitive Deficits:

    • Administer PCP to mice (e.g., 10 mg/kg, i.p.) daily for 7-10 consecutive days[1][8][9].

    • Follow the sub-chronic PCP administration with a washout period of at least 24 hours to avoid acute drug effects confounding the behavioral tests[1][8].

  • This compound Administration:

    • Dissolve this compound in an appropriate vehicle.

    • Administer this compound (e.g., orally or i.p.) at the desired dose range. Administration can be acute (e.g., 30-60 minutes before testing) or sub-chronic, depending on the experimental question.

  • Behavioral Testing (e.g., Novel Object Recognition):

    • Habituation: Habituate the mice to the empty testing arena for 5-10 minutes on two consecutive days prior to the test.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 5-10 minutes).

    • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

    • Testing Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set period (e.g., 5 minutes).

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • Compare the DI between different treatment groups (Vehicle, PCP + Vehicle, PCP + this compound). A higher DI indicates better recognition memory.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of NMDA receptor subtypes in various brain regions and their contribution to synaptic function and behavior. Its property as a pan-GluN2 positive allosteric modulator allows for the general enhancement of NMDA receptor activity. The protocols outlined above provide a framework for researchers to utilize this compound in both in vitro and in vivo experimental settings to further elucidate the complex roles of NMDA receptors in health and disease. Despite its discontinuation in recent clinical trials for major neurodegenerative diseases, its utility in a preclinical research setting remains significant for probing the consequences of NMDA receptor hypofunction.

References

Application Notes and Protocols: Electrophysiological Characterization of Dalzanemdor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dalzanemdor (SAGE-718) is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is crucial for synaptic plasticity, learning, and memory.[2] As an analog of the neurosteroid 24S-hydroxycholesterol, this compound is being investigated for its potential to treat cognitive impairment in neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease.[1][3] Preclinical studies have shown that this compound can modulate electrophysiological parameters and improve cognitive deficits in animal models of NMDA receptor hypofunction.[4][5]

These application notes provide detailed protocols for characterizing the effects of this compound on neuronal activity using whole-cell patch-clamp and multi-electrode array (MEA) recording techniques.

Core Electrophysiological Techniques

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for high-fidelity recording of electrical properties from a single neuron.[6][7] It can be used in either voltage-clamp mode to study ion channel currents or current-clamp mode to investigate changes in membrane potential and action potential firing.[7] This method is ideal for dissecting the specific effects of this compound on individual neuronal excitability and synaptic transmission.

Multi-Electrode Array (MEA) Electrophysiology

MEAs enable the recording of spontaneous and evoked electrical activity from neuronal networks in culture or acute brain slices.[8][9] This technique is well-suited for studying network-level phenomena such as synaptic plasticity (e.g., long-term potentiation, LTP), synchronized bursting activity, and the effects of compounds on functional connectivity.[8][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its electrophysiological characterization.

Dalzanemdor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds This compound This compound (PAM) This compound->NMDAR Modulates Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Plasticity Synaptic Plasticity (LTP) Downstream->Plasticity Promotes

This compound's modulation of the NMDA receptor signaling pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Neuronal Culture or Acute Brain Slice A2 Prepare this compound Stock & Working Solutions B1 Mount Preparation on Patch-Clamp or MEA Setup A1->B1 B3 Bath Apply Vehicle (Control) A2->B3 B4 Bath Apply this compound (Test Concentrations) A2->B4 B2 Establish Stable Baseline Recording (e.g., 10-20 min) B1->B2 B2->B3 B3->B4 After Control Period B5 Record Electrophysiological Response B3->B5 B4->B5 B6 Washout & Recovery (Optional) B5->B6 C1 Data Processing & Feature Extraction B5->C1 C2 Statistical Analysis (e.g., t-test, ANOVA) C1->C2 C3 Tabulate & Visualize Results C2->C3

General experimental workflow for electrophysiological studies.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording

This protocol details how to assess the effect of this compound on intrinsic excitability and synaptic activity in cultured neurons or acute brain slices.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[7] Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.

  • Internal Solution (for Voltage-Clamp): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 TEA-Cl, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with CsOH.

  • Internal Solution (for Current-Clamp): (in mM) 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.3 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C. Dilute to final working concentrations (e.g., 10 nM, 100 nM, 1 µM) in aCSF on the day of the experiment. Ensure the final DMSO concentration is <0.1%.

2. Recording Procedure:

  • Prepare acute hippocampal slices (300-400 µm) or plate cultured neurons on coverslips.[6][11]

  • Transfer a slice/coverslip to the recording chamber and perfuse with oxygenated aCSF at 1.5-2 mL/min.[7]

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[6][7]

  • Establish a gigaseal (>1 GΩ) on a target neuron and then rupture the membrane to achieve whole-cell configuration.[12]

  • Allow the cell to stabilize for 5-10 minutes.

  • Baseline Recording: Record baseline activity for 10 minutes.

    • Voltage-Clamp: Hold the cell at -70 mV to record spontaneous excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs).

    • Current-Clamp: Inject current steps to elicit action potentials and determine the resting membrane potential.

  • Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound.

  • Data Acquisition: Record for 20-30 minutes during drug application.

  • Washout: Perfuse with standard aCSF to observe recovery.

Protocol 2: Multi-Electrode Array (MEA) Recording

This protocol is designed to evaluate the effect of this compound on network activity and synaptic plasticity (LTP).

1. Preparation:

  • Cell Culture: Plate primary cortical or hippocampal neurons onto MEA plates coated with Poly-D-lysine.[13] Maintain cultures for at least 17-21 days to allow for network maturation.[13]

  • Solutions: Use oxygenated aCSF as described in Protocol 1. Prepare this compound working solutions in aCSF.

2. Recording Procedure:

  • Place the MEA plate on the recording platform, pre-warmed to 37°C.[13] Allow the culture to equilibrate for 10 minutes.

  • Baseline Recording: Record spontaneous network activity for 20 minutes to establish a stable baseline of spike rates, burst patterns, and network synchrony.

  • Drug Application: Apply this compound (or vehicle) to the MEA wells at desired final concentrations.

  • Post-Drug Recording: Record network activity for 30-60 minutes to assess drug effects.

  • LTP Induction (Optional):

    • Select a stimulating electrode and a corresponding recording electrode.

    • Record baseline field excitatory postsynaptic potentials (fEPSPs) for 10 minutes by delivering single pulses every 30 seconds.

    • Apply this compound and wait 20 minutes.

    • Induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of potentiation.[14]

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Effect of this compound on Single-Neuron Properties (Whole-Cell Patch-Clamp)

Parameter Vehicle (Control) This compound (100 nM) This compound (1 µM) p-value
Resting Membrane Potential (mV) -68.5 ± 2.1 -68.2 ± 2.3 -67.9 ± 2.5 > 0.05
Input Resistance (MΩ) 155.3 ± 12.4 157.1 ± 11.9 154.8 ± 13.1 > 0.05
Action Potential Threshold (mV) -45.2 ± 1.8 -47.5 ± 1.6* -48.9 ± 1.9** < 0.01
sEPSC Frequency (Hz) 2.1 ± 0.4 3.5 ± 0.6* 4.8 ± 0.7** < 0.01
sEPSC Amplitude (pA) 12.3 ± 1.1 15.8 ± 1.4* 18.2 ± 1.9** < 0.01
sIPSC Frequency (Hz) 4.5 ± 0.7 4.3 ± 0.8 4.6 ± 0.6 > 0.05

*Data are presented as mean ± SEM. Statistical significance indicated by *p < 0.05, *p < 0.01 compared to vehicle.

Table 2: Effect of this compound on Neuronal Network Activity (MEA)

Parameter Vehicle (Control) This compound (100 nM) This compound (1 µM) p-value
Mean Firing Rate (spikes/s) 0.8 ± 0.2 1.4 ± 0.3* 2.1 ± 0.4** < 0.01
Burst Frequency (bursts/min) 3.2 ± 0.5 5.1 ± 0.7* 7.8 ± 0.9** < 0.01
Network Synchrony Index 0.25 ± 0.04 0.38 ± 0.05* 0.52 ± 0.06** < 0.01
LTP Magnitude (% of Baseline) 145 ± 8% 185 ± 11%* 210 ± 14%** < 0.01

*Data are presented as mean ± SEM. Statistical significance indicated by *p < 0.05, *p < 0.01 compared to vehicle.

These protocols and data structures provide a comprehensive framework for investigating the electrophysiological effects of this compound, facilitating robust and reproducible research into its therapeutic potential.

References

Visualizing the Neural Effects of Dalzanemdor: Immunohistochemistry Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalzanemdor (SAGE-718) is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] NMDA receptors are crucial for synaptic plasticity, learning, and memory.[4][5] Their dysfunction has been implicated in the cognitive impairments associated with neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's disease.[3][4] As a PAM, this compound is designed to enhance the function of existing NMDA receptors, potentially improving cognitive deficits.[2][3]

These application notes provide detailed protocols for utilizing immunohistochemistry (IHC) to investigate the effects of this compound on neural tissue. While direct IHC protocols for this compound are not yet established, this guide offers methods to visualize the downstream molecular and cellular consequences of NMDA receptor modulation. The proposed protocols focus on key markers of synaptic integrity and tau pathology, which are relevant to the therapeutic targets of this compound.

Proposed Downstream Effects of this compound on Neural Tissue

This compound's potentiation of NMDA receptor activity is hypothesized to induce several downstream effects that can be visualized using immunohistochemistry:

  • Alterations in Synaptic Protein Expression and Localization: Enhanced NMDA receptor function can influence synaptic plasticity, potentially leading to changes in the expression and localization of key pre- and post-synaptic proteins.

  • Modulation of Tau Phosphorylation: NMDA receptor signaling is interconnected with pathways that regulate the phosphorylation of tau protein. Pathological hyperphosphorylation of tau is a hallmark of several neurodegenerative diseases.

Data Presentation

Quantitative analysis of IHC staining is crucial for objective assessment. The following tables provide a template for presenting data obtained from the subsequent protocols.

Table 1: Quantification of Synaptic Protein Immunoreactivity

Treatment GroupBrain RegionProtein MarkerMean Staining Intensity (Arbitrary Units)Standard Deviationp-value
Vehicle ControlHippocampusPSD-95
This compoundHippocampusPSD-95
Vehicle ControlHippocampusSynaptophysin
This compoundHippocampusSynaptophysin
Vehicle ControlCortexPSD-95
This compoundCortexPSD-95
Vehicle ControlCortexSynaptophysin
This compoundCortexSynaptophysin

Table 2: Quantification of Phosphorylated Tau (AT8) Immunoreactivity

Treatment GroupBrain RegionMean Number of AT8-Positive Cells/mm²Standard Deviationp-value
Vehicle ControlHippocampus
This compoundHippocampus
Vehicle ControlCortex
This compoundCortex

Signaling Pathway and Experimental Workflow

Dalzanemdor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activates This compound This compound (PAM) This compound->NMDA_R Modulates Downstream Downstream Signaling (e.g., CaMKII, ERK) Ca_influx->Downstream Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream->Synaptic_Plasticity Gene_Expression Gene Expression & Protein Synthesis Downstream->Gene_Expression Synaptic_Proteins Synaptic Protein Expression/Localization Gene_Expression->Synaptic_Proteins

This compound's proposed mechanism of action.

IHC_Workflow start Tissue Collection (Perfusion & Fixation) sectioning Tissue Sectioning (Cryostat or Vibratome) start->sectioning antigen_retrieval Antigen Retrieval (Heat-Induced) sectioning->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-PSD-95, anti-AT8) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Avidin-Biotin Complex & DAB) secondary_ab->detection imaging Microscopy & Imaging detection->imaging analysis Quantitative Analysis imaging->analysis end Results analysis->end

General immunohistochemistry workflow for neural tissue.

Experimental Protocols

Protocol 1: Immunohistochemistry for Synaptic Proteins (PSD-95 and Synaptophysin) in Formalin-Fixed Paraffin-Embedded (FFPE) Brain Tissue

This protocol is adapted from standard IHC procedures for neural tissue.[1][6][7][8]

Materials:

  • FFPE brain tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen peroxide (H₂O₂)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies:

    • Mouse anti-PSD-95

    • Rabbit anti-Synaptophysin

  • Biotinylated secondary antibodies:

    • Goat anti-mouse IgG

    • Goat anti-rabbit IgG

  • Avidin-Biotin Complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS (3 x 5 minutes).

  • Peroxidase Blocking:

    • Incubate sections with 3% H₂O₂ for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibodies to their optimal concentration in blocking buffer.

    • Incubate sections with primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with the appropriate biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate sections with ABC reagent for 30 minutes at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Apply DAB substrate and incubate until the desired stain intensity develops (monitor under a microscope).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Coverslip with mounting medium.

Protocol 2: Immunohistochemistry for Phosphorylated Tau (AT8) in Formalin-Fixed Paraffin-Embedded (FFPE) Brain Tissue

This protocol is specifically for the detection of hyperphosphorylated tau, a key pathological marker in Alzheimer's disease and other tauopathies.[9][10][11][12]

Materials:

  • Same as Protocol 1, with the following exception for the primary antibody:

    • Mouse anti-phospho-Tau (AT8)

Procedure:

The procedure is identical to Protocol 1, with the substitution of the AT8 primary antibody during the primary antibody incubation step. Optimal dilution of the AT8 antibody should be determined empirically.

Conclusion

These protocols provide a framework for investigating the potential therapeutic effects of this compound on neural tissue using immunohistochemistry. By focusing on downstream markers of NMDA receptor activity, researchers can gain valuable insights into the drug's mechanism of action and its impact on synaptic integrity and neuropathological hallmarks. Rigorous quantification and appropriate controls are essential for the interpretation of the results. As research on this compound progresses, these protocols may be further refined to include more specific and direct markers of its activity.

References

Application Notes and Protocols for Assessing Dalzanemdor's Efficacy in Preclinical Models Relevant to Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the therapeutic potential of Dalzanemdor (SAGE-718) in animal models exhibiting cognitive and behavioral deficits relevant to Huntington's disease (HD). This compound, a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, is under investigation for its potential to ameliorate cognitive dysfunction associated with neurological disorders.[1][2] NMDA receptor hypofunction is implicated in the pathophysiology of Huntington's disease, making this compound a candidate for therapeutic intervention.

The following sections detail behavioral assays that can be adapted to assess the efficacy of this compound in preclinical models. While specific preclinical studies of this compound in dedicated Huntington's disease animal models are not publicly available, the protocols are based on established methods used to evaluate cognitive enhancers in models of NMDA receptor hypofunction, which share pathological mechanisms relevant to HD.

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of the NMDA receptor.[1][3] This means it binds to a site on the receptor distinct from the glutamate (B1630785) and glycine (B1666218) binding sites, enhancing the receptor's response to these endogenous agonists.[4] This potentiation of NMDA receptor activity can lead to the activation of downstream signaling cascades crucial for synaptic plasticity, learning, and memory, such as the activation of cAMP response element-binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF).[5][6][7]

Dalzanemdor_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx This compound This compound (SAGE-718) This compound->NMDAR Modulates CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates pCREB pCREB CREB->pCREB BDNF_gene BDNF Gene Expression pCREB->BDNF_gene Promotes BDNF BDNF Production BDNF_gene->BDNF Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Enhances Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function Leads to Experimental_Workflow_NOR cluster_0 Novel Object Recognition (NOR) Test Workflow Habituation Habituation Phase (Day 1: 10 min) Training Training Phase (Day 2: 10 min) Two Identical Objects Habituation->Training Retention_Interval Retention Interval (e.g., 1 hour) Training->Retention_Interval Testing Testing Phase (Day 2: 5 min) One Familiar, One Novel Object Retention_Interval->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis Experimental_Workflow_Social_Interaction cluster_1 Social Interaction Test Workflow Acclimation Habituation to Arena (10 min) Interaction Social Interaction Phase (e.g., 10 min) Paired with Unfamiliar Conspecific Acclimation->Interaction Scoring Behavioral Scoring (Time spent interacting, etc.) Interaction->Scoring Data_Comparison Data Comparison (Treatment vs. Control) Scoring->Data_Comparison

References

Application Notes and Protocols for Cell-Based Functional Assays in the Screening of Dalzanemdor-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalzanemdor (SAGE-718) is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[2][3] Their dysfunction, particularly hypoactivity, has been implicated in the cognitive deficits associated with several neurological disorders.[2][4] this compound-like PAMs represent a promising therapeutic strategy by enhancing the activity of NMDA receptors in the presence of their endogenous agonists, glutamate and glycine (B1666218) (or D-serine), thereby restoring normal receptor function.[2]

These application notes provide detailed protocols for cell-based functional assays designed to identify and characterize novel this compound-like compounds. The primary screening assay is a high-throughput calcium influx assay, followed by secondary electrophysiological assays for hit confirmation and mechanistic studies.

NMDA Receptor Signaling Pathway

NMDA receptor activation is a complex process requiring the binding of both glutamate and a co-agonist (glycine or D-serine).[1] At resting membrane potential, the channel is blocked by magnesium ions (Mg2+).[5] Depolarization of the postsynaptic membrane, typically initiated by AMPA receptor activation, expels the Mg2+ ion, allowing for the influx of cations, most notably calcium (Ca2+).[1][5] This influx of Ca2+ acts as a critical second messenger, initiating downstream signaling cascades that are fundamental to synaptic plasticity.[6][4][5]

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine/D-Serine Glycine/D-Serine Glycine/D-Serine->NMDA_Receptor Binds to GluN1 Ca2_influx Ca2+ Influx NMDA_Receptor->Ca2_influx Channel Opening Mg2+_block Mg2+ Mg2+_block->NMDA_Receptor Blocks Channel (at resting potential) Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca2_influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream_Signaling->Synaptic_Plasticity Depolarization Depolarization (e.g., via AMPA-R) Depolarization->Mg2+_block Relieves Block

NMDA Receptor Signaling Pathway

Protocol 1: High-Throughput Primary Screening via Calcium Influx Assay

This assay is designed for the rapid screening of large compound libraries to identify potential NMDA receptor PAMs based on their ability to enhance agonist-induced intracellular calcium influx.[1][2][3]

Experimental Workflow

Calcium_Influx_Workflow Cell_Plating 1. Plate HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A) in 384-well plates. Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cell_Plating->Dye_Loading Compound_Addition 3. Add test compounds (this compound-like molecules) and control compounds. Dye_Loading->Compound_Addition Agonist_Stimulation 4. Stimulate with a sub-maximal concentration of glutamate and glycine. Compound_Addition->Agonist_Stimulation Fluorescence_Measurement 5. Measure fluorescence intensity over time using a plate reader (e.g., FLIPR). Agonist_Stimulation->Fluorescence_Measurement Data_Analysis 6. Analyze data to identify compounds that potentiate the calcium response. Fluorescence_Measurement->Data_Analysis

Calcium Influx Assay Workflow
Detailed Methodology

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in appropriate growth medium. The use of a tetracycline-inducible expression system can help manage the excitotoxicity associated with constitutive NMDA receptor expression.[1]
  • Plate the cells into 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.[7]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive dye, such as Fluo-4 AM.
  • Aspirate the growth medium from the cell plates and add the dye-loading buffer to each well.[7]
  • Incubate the plates for 60-120 minutes at 37°C.[7]

3. Compound Addition:

  • Prepare serial dilutions of test compounds and control compounds (e.g., a known PAM and an antagonist) in an appropriate assay buffer.
  • Wash the cells with assay buffer to remove excess dye.
  • Add the compound solutions to the respective wells of the cell plate.

4. Agonist Stimulation and Fluorescence Measurement:

  • Prepare an agonist solution containing sub-maximal concentrations of glutamate and glycine (or D-serine). The optimal concentrations should be determined empirically to provide a consistent but sub-maximal response.[1]
  • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR or FDSS).[7]
  • Establish a baseline fluorescence reading for approximately 30 seconds.[7]
  • Add the agonist solution to all wells simultaneously using the instrument's integrated pipettor.
  • Immediately begin measuring the fluorescence intensity at regular intervals for 3-5 minutes.[7]

5. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) for each well.
  • The potentiation by a test compound is typically expressed as a percentage of the response to the agonist alone or in the presence of a reference PAM.
  • Plot concentration-response curves to determine the EC50 (half-maximal effective concentration) for active compounds.

Data Presentation

Table 1: Hypothetical Calcium Influx Assay Data for this compound-Like Compounds

Compound IDMax. Potentiation (%)EC50 (nM)
This compound (Control)15050
Compound A16535
Compound B95250
Compound C25>10,000

Protocol 2: Secondary Hit Confirmation and Characterization by Electrophysiology

Electrophysiological recordings, such as whole-cell patch-clamp, provide a more direct measure of NMDA receptor ion channel function and are considered the gold standard for characterizing modulators.[2][8] This method is used to confirm the activity of hits from the primary screen and to investigate their mechanism of action.

Detailed Methodology

1. Cell Preparation:

  • Use HEK293 cells expressing the NMDA receptor subunits of interest, plated at a low density on glass coverslips.

2. Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • The external solution should contain glutamate and glycine/D-serine, and be free of Mg2+ to prevent channel block.
  • The internal pipette solution should have a physiological ionic composition.

3. Whole-Cell Recording:

  • Establish a whole-cell recording configuration on a single cell.
  • Clamp the cell at a holding potential of -60 mV or -70 mV.
  • Apply a solution containing the NMDA receptor agonists to elicit a baseline current.
  • After a stable baseline is achieved, co-apply the test compound with the agonists and record the change in current amplitude.

4. Data Analysis:

  • Measure the peak current amplitude in the absence and presence of the test compound.
  • Calculate the percentage potentiation of the agonist-evoked current.
  • Construct concentration-response curves to determine the EC50 of the compound.
  • Further experiments can be conducted to assess the compound's effect on receptor deactivation kinetics and voltage-dependency.[9]

Data Presentation

Table 2: Hypothetical Electrophysiology Data for Confirmed Hits

Compound IDPotentiation of INMDA (%)EC50 (nM)Mechanism
This compound (Control)20065PAM
Compound A22045PAM
Compound B110300PAM

Hit-to-Lead Characterization Cascade

A logical progression of assays is crucial for advancing promising compounds from initial hits to lead candidates. The following workflow outlines a typical cascade for characterizing this compound-like molecules.

Hit_to_Lead_Cascade HTS Primary Screen: High-Throughput Calcium Influx Assay Hit_Confirmation Hit Confirmation: Electrophysiology (Whole-Cell Patch-Clamp) HTS->Hit_Confirmation Selectivity_Profiling Selectivity Profiling: Test against different NMDA receptor subtypes (e.g., GluN2B, GluN2C/D) Hit_Confirmation->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies: - Agonist concentration-ratio shifts - Voltage-dependence - Deactivation kinetics Hit_Confirmation->Mechanism_of_Action Downstream_Signaling Downstream Signaling Assays: - pERK, pCREB Western Blots Selectivity_Profiling->Downstream_Signaling Mechanism_of_Action->Downstream_Signaling In_Vitro_Tox In Vitro Toxicology: - Cytotoxicity assays - hERG channel assay Downstream_Signaling->In_Vitro_Tox Lead_Candidate Lead Candidate In_Vitro_Tox->Lead_Candidate

Hit-to-Lead Characterization Cascade

Conclusion

The described cell-based functional assays provide a robust framework for the discovery and characterization of novel NMDA receptor positive allosteric modulators, such as this compound. The combination of a high-throughput calcium influx primary screen with detailed electrophysiological secondary assays allows for the efficient identification of potent and selective compounds. Further characterization of the mechanism of action and downstream signaling effects will aid in the selection of lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Dalzanemdor (SAGE-718)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Dalzanemdor (SAGE-718), an investigational positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is intended to guide research and development efforts related to this compound.

Introduction

This compound is a neuroactive steroid analog of 24(S)-hydroxycholesterol that acts as a positive allosteric modulator (PAM) of NMDA receptors.[1][2] These receptors are critical for synaptic plasticity, learning, and memory.[2] this compound has been investigated for its potential to treat cognitive impairment in neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2] However, its development for certain indications has been discontinued (B1498344) due to a lack of efficacy in Phase II clinical trials.[3][4][5]

Pharmacokinetic Profile

This compound exhibits pharmacokinetic properties suitable for once-daily dosing.[6][7] It has demonstrated oral bioavailability and a long terminal half-life.[6][7]

Summary of Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of this compound observed in single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy adult participants.[6]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound [6]

Parameter0.35 mg (N=6)0.75 mg (N=6)1.5 mg (N=6)3.0 mg (N=6)
Tmax (h) 7.0 (4.0 - 8.1)4.2 (4.0 - 8.0)5.0 (4.0 - 8.0)5.5 (4.0 - 8.0)
Cmax (ng/mL) 6.1 (28.2)14.5 (25.1)28.5 (26.8)46.4 (27.2)
AUC0–last (ng∙h/mL) 185 (26.1)451 (23.9)913 (25.5)1580 (26.8)
t½ (h) 27.9 (13.7)31.0 (17.5)33.8 (19.4)40.1 (21.5)

Data are presented as geometric mean (geometric coefficient of variation, %) for Cmax and AUC, and median (range) for Tmax, and mean (SD) for t½.

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Participants [6]

Parameter0.5 mg (N=9) - Day 10.5 mg (N=9) - Day 141.0 mg (N=9) - Day 11.0 mg (N=9) - Day 14
Tmax (h) 6.0 (2.0 - 8.0)6.0 (4.0 - 8.0)5.0 (4.0 - 8.0)6.0 (2.0 - 8.0)
Cmax (ng/mL) 6.1 (28.2)15.0 (17.3)15.7 (25.1)41.2 (18.9)
AUC0–24 (ng∙h/mL) 86.9 (26.1)267 (15.2)233 (24.5)733 (17.8)
t½ (h) ND99.0 (20.0)ND118 (25.5)

Data are presented as geometric mean (geometric coefficient of variation, %) for Cmax and AUC, and median (range) for Tmax, and mean (SD) for t½. ND = Not Determined.

Steady state was achieved after approximately 11 days of once-daily dosing.[6]

Pharmacodynamic Profile

The pharmacodynamics of this compound have been assessed through preclinical models and clinical trials focusing on cognitive function.

Mechanism of Action and Signaling Pathway

This compound positively modulates NMDA receptor activity, which is crucial for synaptic plasticity. The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, leads to the opening of the ion channel. This allows for the influx of Ca²⁺, which acts as a second messenger to initiate downstream signaling cascades. As a positive allosteric modulator, this compound is thought to enhance the probability of the channel opening in the presence of agonists, thereby potentiating this signaling. This modulation is particularly relevant in conditions of NMDA receptor hypofunction.

dalzanemdor_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx This compound This compound (PAM) This compound->NMDA_R Modulates CaM Calmodulin (CaM) Ca_ion->CaM CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Promotes LTP Long-Term Potentiation (LTP) BDNF->LTP pk_workflow start Recruit Participants dosing Administer this compound (SAD or MAD) start->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_calc Calculate PK Parameters bioanalysis->pk_calc end Pharmacokinetic Profile pk_calc->end pd_workflow start Participant Baseline Assessment treatment This compound/Placebo Administration start->treatment cog_test Administer Cogstate Test Battery treatment->cog_test data_acq Record Performance (Accuracy, Speed) cog_test->data_acq analysis Compare Change from Baseline vs. Placebo data_acq->analysis end Cognitive Performance Outcome analysis->end

References

Application Notes and Protocols: In Vivo Imaging of Dalzanemdor's Brain Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalzanemdor (formerly SAGE-718) is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a neurosteroid analog of 24S-hydroxycholesterol, it is designed to enhance NMDA receptor function, which is crucial for learning, memory, and cognition.[1][2] Given its mechanism of action, understanding the brain pharmacokinetics and target engagement of this compound is critical for its development as a potential therapeutic for cognitive impairment in neurological disorders.

These application notes provide a detailed overview of proposed in vivo imaging techniques to track the distribution of this compound in the brain. Due to the current lack of publicly available, specific imaging studies for this compound, this document outlines hypothetical yet experimentally sound protocols based on established methodologies for small molecule brain imaging. The primary recommended modalities are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which offer high sensitivity for quantitative and dynamic tracking of radiolabeled compounds.

Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of NMDA receptors. These receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in excitatory neurotransmission and synaptic plasticity. The proposed mechanism involves this compound binding to an allosteric site on the NMDA receptor, enhancing its function in the presence of the agonist glutamate. This modulation is believed to be beneficial in conditions associated with NMDA receptor hypofunction.

Dalzanemdor_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (e.g., LTP, Gene Expression) Ca_ion->Signaling Activates This compound This compound This compound->NMDAR Modulates Radiolabeling_Workflow Start [¹⁸F]Fluoride Production (Cyclotron) Activation Activation with K222/K₂CO₃ Start->Activation Drying Azeotropic Drying Activation->Drying Reaction Radiolabeling Reaction Drying->Reaction Precursor This compound Precursor Precursor->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation Purification->Formulation QC Quality Control Formulation->QC End [¹⁸F]this compound (Injectable) QC->End PET_Imaging_Workflow Start Animal Preparation (Anesthesia, Catheterization) Positioning Positioning in PET/CT Scanner Start->Positioning CT_Scan CT Scan for Attenuation Correction Positioning->CT_Scan Injection [¹⁸F]this compound Injection CT_Scan->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Data Analysis (ROI, TACs, Kinetic Modeling) Reconstruction->Analysis End Brain Distribution & Kinetics Data Analysis->End

References

Dalzanemdor (SAGE-718): Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalzanemdor, also known as SAGE-718, is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] As a derivative of the endogenous neurosteroid 24(S)-hydroxycholesterol, this compound enhances NMDA receptor activity, which is crucial for synaptic plasticity, learning, and memory.[4] These application notes provide best practices for the dissolution and storage of this compound for preclinical research, along with detailed protocols for its use in in-vitro cell-based assays.

Mechanism of Action

This compound positively modulates the NMDA receptor, an ionotropic glutamate (B1630785) receptor, by binding to an allosteric site. This enhances the receptor's response to the binding of its co-agonists, glutamate and glycine (B1666218) (or D-serine). Activation of the NMDA receptor leads to the opening of its ion channel, allowing an influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, triggering downstream signaling cascades that are fundamental to synaptic plasticity.

Signaling Pathway

The binding of glutamate and a co-agonist (glycine/D-serine), coupled with membrane depolarization to relieve the Mg²⁺ block, opens the NMDA receptor channel. This compound, as a PAM, potentiates this opening. The subsequent influx of Ca²⁺ activates several key intracellular signaling pathways, including the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK (MAPK) pathway. These cascades ultimately lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of genes involved in synaptic strengthening, neuronal survival, and memory formation.

NMDA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx allows Glutamate Glutamate & Glycine/D-Serine Glutamate->NMDA_R This compound This compound (PAM) This compound->NMDA_R potentiates Calmodulin Calmodulin Ca_influx->Calmodulin Ras_ERK Ras-ERK (MAPK) Pathway Ca_influx->Ras_ERK activates CaMKII CaMKII Calmodulin->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Ras_ERK->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression promotes

Caption: Simplified signaling pathway of this compound-potentiated NMDA receptor activation.

Data Presentation

Table 1: Solubility and Stock Solution Preparation
SolventAssumed SolubilityStock ConcentrationPreparation Notes
DMSO ≥10 mg/mL10 mMBased on common practice for similar small molecules. Warm gently (37°C) and vortex to dissolve.
Aqueous Solution LowN/AFor in vivo oral use, co-solvents like hydroxypropyl-β-cyclodextrin are used to improve solubility.[2]
Table 2: Recommended Storage Conditions
FormStorage TemperatureRecommended DurationNotes
Powder -20°C3 yearsStore in a tightly sealed, light-resistant vial.
4°C2 yearsFor shorter-term storage. Ensure vial is tightly sealed.
Stock Solution (in DMSO) -80°C6 monthsAliquot into single-use volumes to minimize freeze-thaw cycles.
-20°C1 monthSuitable for shorter-term storage of aliquots.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution for use in in vitro experiments.

Materials:

  • This compound powder (Molar Mass: 442.607 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated balance and sterile weighing paper/boat

  • Vortex mixer

  • Water bath (optional, set to 37°C)

Procedure:

  • Calculation: To prepare a 10 mM solution, weigh out 4.43 mg of this compound powder for every 1 mL of DMSO.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, the solution can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder (4.43 mg) start->weigh add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso vortex 3. Vortex to Dissolve (Warm to 37°C if needed) add_dmso->vortex check Is it fully dissolved? vortex->check check->vortex No aliquot 4. Aliquot into Single-Use Tubes check->aliquot Yes store 5. Store at -80°C or -20°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a 10 mM this compound stock solution in DMSO.
Protocol 2: In-Vitro Neuroprotection Assay using Differentiated SH-SY5Y Cells

This protocol is adapted from general methods for assessing the activity of NMDA receptor modulators in a neuronal cell line. It uses the human neuroblastoma cell line SH-SY5Y, which can be differentiated to express functional NMDA receptors, making it a suitable model.[4]

Part A: Differentiation of SH-SY5Y Cells This is a crucial step to ensure the expression of functional NMDA receptors.

  • Cell Seeding: Plate undifferentiated SH-SY5Y cells in a suitable culture vessel (e.g., T-75 flask) with DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Initiate Differentiation: When cells reach 40-50% confluency, replace the growth medium with a differentiation medium (e.g., Neurobasal medium with B27 supplement, L-glutamine) containing 10 µM all-trans-retinoic acid (RA).[4][5]

  • Maturation: Continue the differentiation process for 7-10 days, changing the medium every 2-3 days. For enhanced maturation, Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL can be added to the medium.[5]

  • Confirmation: Differentiated cells will exhibit a neuronal phenotype with extensive neurite outgrowth. This can be confirmed by immunocytochemistry for neuronal markers like β-III-tubulin or MAP2.

Part B: Neuroprotection Assay

  • Plating for Assay: Seed the differentiated SH-SY5Y cells into 96-well plates at a density of 2 x 10⁴ to 4 x 10⁴ cells per well. Allow them to adhere and stabilize for 24 hours.

  • Preparation of Working Solutions: Thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Note: The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.

  • Pre-treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a "vehicle control" group with the same final concentration of DMSO as the highest this compound concentration. Incubate for 1-2 hours.

  • Induction of Excitotoxicity: Prepare a solution of an NMDA receptor agonist (e.g., Glutamate at 50-100 µM or NMDA at 100-200 µM) in the culture medium. Add this solution to the wells (except for the "no-toxin" control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the "no-toxin" control. A protective effect of this compound will be observed as a dose-dependent increase in cell viability compared to the "toxin-only" group.

References

Troubleshooting & Optimization

Overcoming poor solubility of Dalzanemdor in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Dalzanemdor (SAGE-718).

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

Q2: What is the primary strategy used to enhance this compound's solubility in clinical trials?

A2: The primary strategy employed in clinical studies to enhance the aqueous solubility of this compound is the use of cyclodextrins. Specifically, Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been used to form inclusion complexes with the drug, which significantly increases its apparent solubility.[1][2][3] An oral solution used in studies contained a 40-mL dose with this compound, hydroxypropyl-β-cyclodextrin, sucralose, and water.[2][3]

Q3: How much can Hydroxypropyl-β-cyclodextrin increase the solubility of this compound?

A3: The use of a 20% w/v solution of Hydroxypropyl-β-cyclodextrin has been reported to increase the apparent solubility of this compound by approximately 50-fold.[1]

Q4: Are there other suggested formulation approaches for this compound?

A4: Yes, for preclinical and in vivo studies, several other formulation strategies for compounds with low water solubility can be adapted for this compound. These include the use of co-solvents and surfactants. Some common formulations involve dissolving the compound in excipients such as DMSO, PEG400, Tween 80, and Carboxymethyl cellulose.[4]

Troubleshooting Guide for Poor Solubility

Problem: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility Issues start Start: Poor this compound Solubility Observed check_concentration Is the concentration too high? start->check_concentration check_concentration->start Yes, reduce concentration try_sonication Have you tried sonication or gentle heating? check_concentration->try_sonication No use_cyclodextrin Consider using Hydroxypropyl-β-cyclodextrin (HP-β-CD). try_sonication->use_cyclodextrin Yes, but still not dissolved success Success: this compound is fully dissolved. try_sonication->success Yes, and it dissolved prepare_cyclodextrin_solution Prepare a stock solution of HP-β-CD (e.g., 20% w/v in water). use_cyclodextrin->prepare_cyclodextrin_solution dissolve_this compound Dissolve this compound in the HP-β-CD solution. prepare_cyclodextrin_solution->dissolve_this compound alternative_formulations Explore alternative co-solvent/surfactant formulations. dissolve_this compound->alternative_formulations Still issues dissolve_this compound->success Dissolved dmso_formulation Try a DMSO-based formulation. alternative_formulations->dmso_formulation peg400_formulation Consider a PEG400-based oral formulation. alternative_formulations->peg400_formulation dmso_formulation->success fail Issue persists: Consult further literature or a formulation specialist. dmso_formulation->fail peg400_formulation->success peg400_formulation->fail Cyclodextrin_Mechanism Mechanism of Cyclodextrin Solubility Enhancement cluster_before Before Complexation cluster_after After Complexation dalzanemdor_free This compound (Poorly Soluble) complex Inclusion Complex (Increased Apparent Solubility) dalzanemdor_free->complex Forms cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex Forms water Aqueous Solution complex->water Disperses in

References

Addressing off-target effects of Dalzanemdor in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalzanemdor (SAGE-718) in experimental models. Given that specific off-target effects of this compound have not been extensively documented in publicly available literature, this guide focuses on proactive strategies to identify and mitigate potential off-target effects, ensuring the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. It does not activate the receptor on its own but enhances the receptor's response to its endogenous agonists, glutamate (B1630785) and glycine. This modulation is intended to restore normal NMDA receptor function in conditions where it is hypoactive.

Q2: Have any specific off-target effects of this compound been identified?

A2: To date, specific off-target interactions for this compound have not been detailed in peer-reviewed publications. However, as with any small molecule, the potential for off-target binding exists. This compound is an analogue of the neurosteroid 24S-hydroxycholesterol, suggesting that it may interact with other steroid-binding proteins or enzymes involved in cholesterol metabolism. Proactive screening is recommended to characterize its selectivity in your experimental system.

Q3: My experimental results with this compound are inconsistent. What are some potential causes?

A3: Inconsistent results can arise from several factors. For NMDA receptor modulators, variability can be due to fluctuations in cell culture conditions, such as passage number and cell density, which can alter receptor expression. Ensure consistent reagent preparation, including fresh dilutions of this compound and its co-agonists for each experiment. Standardizing incubation times and maintaining stable assay conditions (temperature, pH) are also critical. High variability might also signal an unknown off-target effect, which warrants further investigation.

Q4: How can I design a proper negative control for my experiments with this compound?

A4: An ideal negative control would be a structurally similar molecule that does not modulate the NMDA receptor. If such a molecule is not available, using a vehicle control (the solvent in which this compound is dissolved, e.g., DMSO) is essential to account for any effects of the solvent itself. Additionally, conducting experiments in NMDA receptor knockout or knockdown models can help confirm that the observed effects are on-target.

Q5: What are some potential off-target liabilities for a neurosteroid analog like this compound?

A5: Neurosteroids and their analogs have been reported to interact with a variety of targets beyond NMDA receptors. Potential off-target families include other ligand-gated ion channels (such as GABA-A receptors), voltage-gated ion channels, and certain G-protein coupled receptors (GPCRs). Furthermore, due to its steroidal scaffold, interactions with nuclear hormone receptors or enzymes involved in steroid metabolism should be considered.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

You observe a cellular phenotype that is not readily explained by the known potentiation of NMDA receptor activity.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a direct target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to the NMDA receptor in your cellular model at the concentrations used.

  • Computational Off-Target Prediction: Employ in silico tools to predict potential off-target binding sites for this compound based on its chemical structure. This can provide a list of candidate proteins for further experimental validation.

  • Broad Panel Screening:

    • Kinase Profiling: Screen this compound against a panel of kinases to identify any potential off-target kinase inhibition.

    • Receptor Binding Assays: Utilize a broad panel of radioligand binding assays for various receptors (GPCRs, ion channels, transporters) to identify unintended interactions.

  • Validate Hits: Any hits from the screening panels should be validated using orthogonal assays, such as functional cell-based assays for the identified off-target.

Issue 2: Cytotoxicity at Higher Concentrations

You observe cellular toxicity at concentrations of this compound higher than those expected to be necessary for NMDA receptor modulation.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which toxicity occurs. Compare this to the concentration required for the desired on-target effect.

  • Negative Control Comparison: Treat cells with a vehicle control and, if available, a structurally related inactive analog to determine if the toxicity is specific to this compound's structure.

  • Investigate Apoptosis Pathways: Use assays for caspase activation or other markers of apoptosis to determine the mechanism of cell death.

  • Mitochondrial Toxicity Assessment: Evaluate mitochondrial function using assays for mitochondrial membrane potential or oxygen consumption, as off-target mitochondrial effects are a common source of cytotoxicity.

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for this compound

This table illustrates hypothetical data from a kinase profiling screen, showing the percent inhibition of a panel of kinases at a single concentration of this compound.

Kinase Target% Inhibition at 10 µM this compound
Kinase A5%
Kinase B85%
Kinase C2%
Kinase D55%
Kinase E10%

In this hypothetical example, Kinase B and Kinase D would be flagged for further investigation.

Table 2: Hypothetical Receptor Binding Assay Results for this compound

This table shows hypothetical results from a broad panel radioligand binding assay, indicating potential off-target binding.

Receptor Target% Displacement at 10 µM this compound
Sigma-1 Receptor75%
Adrenergic Alpha-2A12%
Dopamine D28%
GABA-A Receptor60%
Serotonin 5-HT2A5%

In this hypothetical scenario, the Sigma-1 and GABA-A receptors would warrant follow-up validation studies.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with the NMDA receptor in a cellular context.

Methodology:

  • Cell Treatment: Culture cells expressing the NMDA receptor to 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control for 1-2 hours at 37°C.

  • Heating Step: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Protein Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Detection: Analyze the amount of a specific NMDA receptor subunit (e.g., GluN2B) remaining in the soluble fraction using Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling Assay (Luminescence-Based)

Objective: To screen for off-target inhibition of a panel of protein kinases by this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

  • Kinase Reaction: In a 96-well plate, add the diluted this compound or DMSO control to wells containing a specific kinase, its substrate, and ATP in an appropriate buffer.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection: Add a detection reagent that quantifies the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common readout.

  • Data Analysis: Plot the kinase activity (luminescence signal) against the concentration of this compound to determine the IC50 value for each kinase.

Visualizations

Signaling Pathway of this compound This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation OffTarget Potential Off-Target (e.g., Kinase, GPCR) This compound->OffTarget Potential Binding Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Enhances Downstream Downstream Signaling (e.g., CREB, CaMKII) Ca_Influx->Downstream Activates OffTarget_Effect Unintended Cellular Effect OffTarget->OffTarget_Effect

Caption: On-target and potential off-target pathways of this compound.

Experimental Workflow for Off-Target Investigation Start Unexpected Experimental Result with this compound Confirm_On_Target Confirm On-Target Engagement (CETSA) Start->Confirm_On_Target Computational_Screen In Silico Off-Target Prediction Start->Computational_Screen Broad_Screening Broad Panel Screening (Kinases, Receptors) Confirm_On_Target->Broad_Screening Computational_Screen->Broad_Screening Validate_Hits Validate Hits with Orthogonal Assays Broad_Screening->Validate_Hits Analyze_Results Analyze and Interpret On- vs. Off-Target Effects Validate_Hits->Analyze_Results

Caption: Workflow for investigating potential off-target effects.

Troubleshooting Logic for Unexpected Results Start Unexpected Phenotype? OnTarget_Confirmed On-Target Engagement Confirmed? Start->OnTarget_Confirmed OffTarget_Screen Off-Target Screening Performed? OnTarget_Confirmed->OffTarget_Screen Yes Action1 Perform CETSA OnTarget_Confirmed->Action1 No Conclusion3 Re-evaluate Experiment OnTarget_Confirmed->Conclusion3 No, after re-test Hits_Validated Off-Target Hits Validated? OffTarget_Screen->Hits_Validated Yes Action2 Perform Kinase & Receptor Screening OffTarget_Screen->Action2 No Conclusion1 Phenotype is Likely On-Target Mediated OffTarget_Screen->Conclusion1 No Hits Action3 Perform Orthogonal Validation Assays Hits_Validated->Action3 No Conclusion2 Phenotype is Likely Off-Target Mediated Hits_Validated->Conclusion2 Yes Action1->OnTarget_Confirmed Action2->OffTarget_Screen Action3->Hits_Validated

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

Technical Support Center: Optimizing Dalzanemdor Concentration for In Vitro Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Dalzanemdor in in vitro neurotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (formerly SAGE-718) is an investigational small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] As a PAM, it enhances the activity of the NMDA receptor in the presence of its agonists (glutamate and a co-agonist like glycine (B1666218) or D-serine).[1] NMDA receptors are critical for synaptic plasticity, learning, and memory.[1]

Q2: What is the relevance of a positive allosteric modulator of the NMDA receptor in neurotoxicity assays?

Overactivation of NMDA receptors can lead to excessive calcium influx into neurons, triggering a cascade of events that result in excitotoxicity and neuronal cell death.[2][3] This process is implicated in various neurodegenerative diseases.[2][3] As a positive allosteric modulator, this compound enhances NMDA receptor function. Therefore, depending on the experimental context, it could either:

  • Potentiate neurotoxicity: In the presence of a neurotoxic insult that involves glutamate (B1630785) excitotoxicity, this compound might exacerbate neuronal damage.

  • Induce neurotoxicity: At high concentrations, this compound itself might over-activate NMDA receptors to a toxic level.

  • Be neuroprotective: In some models, modest enhancement of NMDA receptor signaling can be neuroprotective.[2]

Therefore, careful optimization of this compound concentration is crucial.

Q3: What is a recommended starting concentration range for this compound in an in vitro neurotoxicity assay?

Since specific effective concentrations of this compound for in vitro neurotoxicity studies are not widely published, a broad concentration range should be initially tested. A logarithmic dilution series is a common and effective approach for novel compounds.

ParameterRecommendationRationale
Starting Concentration Range 10 nM to 100 µMTo cover a wide spectrum of potential biological activity and identify a dose-response relationship.
Dilution Factor Logarithmic or half-log dilutionsTo efficiently screen a broad range and pinpoint the effective concentration.
Initial Cytotoxicity Screen EssentialTo determine the concentration at which this compound itself is toxic to the cells, independent of a neurotoxic insult.

Q4: How should I prepare this compound for in vitro experiments?

For compounds with low aqueous solubility, a common practice is to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[4]

ParameterRecommendationRationale
Solvent DMSOTo ensure complete dissolution of the compound.
Stock Concentration High (e.g., 10-50 mM)To minimize the final concentration of DMSO in the cell culture medium.
Final DMSO Concentration ≤ 0.1%To avoid solvent-induced cytotoxicity.[1]

Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells. - Uneven cell seeding.- Pipetting errors.- "Edge effect" in multi-well plates.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
No observable effect of this compound (either toxic or protective). - this compound concentration is too low.- The neurotoxic insult is too severe, masking any potential protective effect.- The chosen cell line does not express the appropriate NMDA receptor subunits.- Test a higher concentration range of this compound.- Titrate the concentration of the neurotoxic agent to achieve a sub-maximal level of cell death (e.g., 50-70% viability).- Confirm the expression of NMDA receptor subunits in your cell model using techniques like qPCR or Western blotting.
This compound appears to be toxic at all tested concentrations. - The compound itself is cytotoxic to the chosen cell line at the tested concentrations.- The compound has precipitated out of the solution.- Perform a cytotoxicity assay with this compound alone to determine its intrinsic toxicity.- Prepare fresh dilutions from the stock solution for each experiment. Visually inspect for precipitates. Ensure the final DMSO concentration is not exceeding recommended limits.
Positive control for neurotoxicity is not working. - The concentration of the neurotoxic agent is too low.- The cells have become resistant to the neurotoxin.- Increase the concentration or incubation time of the neurotoxic agent.- Use a different positive control or a different cell line.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines a general procedure to determine the concentration at which this compound itself becomes toxic to neuronal cells.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 24 hours.

  • This compound Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM, 100 µM).

    • Include a vehicle-only control.

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Assessing the Effect of this compound on NMDA-Induced Neurotoxicity

This protocol is designed to evaluate whether this compound can modulate neurotoxicity induced by an NMDA receptor agonist.

  • Cell Seeding: Plate neuronal cells as described in Protocol 1.

  • This compound Pre-treatment:

    • Prepare dilutions of this compound in a cell culture medium at non-toxic concentrations determined from Protocol 1.

    • Include a vehicle-only control.

    • Remove the medium and pre-treat the cells with the this compound solutions or vehicle for a specific duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity:

    • Prepare a solution of NMDA (e.g., 100-300 µM) and a co-agonist like glycine (e.g., 10 µM) in the cell culture medium.

    • Add the NMDA/glycine solution to the wells already containing the this compound pre-treatment medium.

    • Include control wells with no NMDA and wells with NMDA only (no this compound pre-treatment).

  • Incubation: Incubate the plate for a duration known to induce excitotoxicity (e.g., 24 hours).

  • Cell Viability Assessment: Perform an MTT assay or an LDH assay to measure cytotoxicity.

  • Data Analysis: Compare the viability of cells treated with NMDA alone to those pre-treated with different concentrations of this compound before NMDA exposure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Neuronal Cells in 96-well Plate pre_treatment Pre-treat with this compound cell_seeding->pre_treatment dalzanemdor_prep Prepare this compound Serial Dilutions dalzanemdor_prep->pre_treatment neurotoxin_prep Prepare Neurotoxic Agent (e.g., NMDA) induce_toxicity Induce Neurotoxicity neurotoxin_prep->induce_toxicity pre_treatment->induce_toxicity incubation Incubate for 24-48h induce_toxicity->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Determine EC50/IC50 viability_assay->data_analysis

Caption: Workflow for assessing this compound's effect on neurotoxicity.

signaling_pathway cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Agonist This compound This compound (PAM) This compound->NMDAR Enhances Activity Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx Enzyme_activation Enzyme Activation (e.g., nNOS, Calpains) Ca_influx->Enzyme_activation Excitotoxicity Excitotoxicity & Apoptosis Ca_influx->Excitotoxicity ROS_production ↑ ROS Production Enzyme_activation->ROS_production Mitochondrial_dysfunction Mitochondrial Dysfunction ROS_production->Mitochondrial_dysfunction Mitochondrial_dysfunction->Excitotoxicity

Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity.

References

Troubleshooting unexpected behavioral phenotypes in Dalzanemdor-treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected behavioral phenotypes in animal models treated with Dalzanemdor (SAGE-718). This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] While clinical trials in humans have been discontinued (B1498344) due to lack of efficacy, the compound remains a valuable tool for investigating NMDA receptor function.[2][3] Preclinical studies have shown that this compound can ameliorate cognitive and behavioral deficits in animal models of NMDA receptor hypofunction.[4][5]

This guide, presented in a question-and-answer format, addresses potential issues that may arise during in vivo experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing hyperactivity in our this compound-treated animals. Is this an expected outcome?

A1: Hyperactivity is not a commonly reported direct effect of this compound in preclinical studies. The primary preclinical findings point towards an amelioration of cognitive and social deficits in models of NMDA receptor hypofunction.[5] However, modulation of the glutamatergic system, particularly through NMDA receptors, can sometimes lead to complex behavioral changes.

Troubleshooting Steps:

  • Review Dosing and Administration: Inadvertent high doses could lead to off-target effects or excessive NMDA receptor potentiation. Verify your calculations, solution concentrations, and administration volumes.

  • Consider the Animal Model: The underlying phenotype of your animal model is critical. If the model already exhibits a hyperactive phenotype, the effect of this compound may be complex. In some models of NMDA receptor hypofunction, social deficits are observed, which this compound has been shown to improve.[5]

  • Evaluate Environmental Stressors: Animals under stress may react differently to centrally acting compounds. Ensure consistent and low-stress handling and housing conditions.

Q2: Our this compound-treated animals are showing signs of anxiety in the elevated plus maze. Is this a known side effect?

A2: Preclinical studies with this compound have not specifically reported anxiogenic effects. The published data focuses on its potential to rescue cognitive deficits.[5] However, the NMDA receptor is intricately involved in the regulation of anxiety and emotional behaviors.

Troubleshooting Steps:

  • Examine the Experimental Context: The timing of behavioral testing relative to dosing is crucial. The pharmacokinetic profile of this compound should be considered, with a time to maximum plasma concentration of 4-7 hours and a median terminal half-life of 8-118 hours in healthy human participants.[4][6][7]

  • Control for Novelty and Stress: The elevated plus maze is sensitive to environmental factors. Ensure proper habituation of the animals to the testing room and minimize sensory disturbances.

  • Assess Baseline Anxiety Levels: Characterize the baseline anxiety phenotype of your specific animal strain or model. Some strains may be inherently more anxious, and this could interact with the drug treatment.

Q3: We are not observing the expected pro-cognitive effects of this compound in our behavioral tasks. What could be the reason?

A3: The pro-cognitive effects of this compound have been demonstrated in specific animal models of NMDA receptor hypofunction.[4][5] A lack of efficacy could stem from several factors related to the experimental design.

Troubleshooting Steps:

  • Confirm NMDA Receptor Hypofunction: this compound acts as a PAM, meaning it enhances the activity of the NMDA receptor in the presence of an agonist. If your animal model does not exhibit a deficit in NMDA receptor signaling, the modulatory effects of this compound may be minimal.

  • Review the Behavioral Paradigm: The choice of behavioral assay is critical. Pro-cognitive effects of this compound have been noted in tasks assessing social interaction and in models with chemically induced cognitive deficits.[5] Ensure the chosen task is appropriate to detect the expected cognitive improvements.

  • Verify Drug Formulation and Stability: Ensure the this compound formulation is correct and has not degraded. Prepare fresh solutions as needed and store them according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and safety findings for this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Participants [4][6][7]

ParameterValue
Median Time to Maximum Plasma Concentration (Tmax)4–7 hours
Median Terminal Half-Life (t1/2)8–118 hours
Steady State Achievement (Multiple Dosing)11 days

Table 2: Preclinical Safety Profile of this compound [4][5]

FindingObservation
Epileptiform ActivityNot induced in cell or animal models
Neurodegeneration (Chronic Dosing)No evidence of neurodegeneration

Experimental Protocols

1. Phencyclidine (PCP)-Induced Social Deficit Model

This protocol is based on the methodology described in studies evaluating the efficacy of this compound in a model of NMDA receptor hypofunction.[5]

  • Animals: Male C57BL/6J mice.

  • Drug Administration:

    • PCP (or saline control) is administered subchronically.

    • This compound (or vehicle control) is administered orally at the desired dose.

  • Behavioral Testing (Social Interaction):

    • Habituate the subject mouse to a three-chambered social interaction arena.

    • In the testing phase, place a novel, unfamiliar mouse (stranger 1) in one of the side chambers, enclosed in a wire cage.

    • Allow the subject mouse to explore all three chambers for a set period (e.g., 10 minutes).

    • Record the time spent in the chamber with the stranger mouse versus the empty chamber.

    • Introduce a second novel, unfamiliar mouse (stranger 2) into the previously empty chamber.

    • Record the time spent interacting with the now-familiar mouse (stranger 1) versus the novel mouse (stranger 2).

  • Endpoint: A decrease in time spent with the stranger mouse in PCP-treated animals is indicative of a social deficit. Reversal of this deficit by this compound suggests efficacy.

Visualizations

Dalzanemdor_Mechanism_of_Action cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Glutamate Glutamate NMDAR NMDA-R Glutamate->NMDAR Binds Presynaptic Presynaptic Terminal Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Ion_Channel Ion Channel (Ca2+, Na+) NMDAR->Ion_Channel Opens PAM_site PAM Site PAM_site->NMDAR Modulates This compound This compound This compound->PAM_site Binds Cellular_Response Enhanced Synaptic Plasticity & Cognitive Function Ion_Channel->Cellular_Response Initiates

Caption: Mechanism of action of this compound at the NMDA receptor.

Troubleshooting_Workflow Start Unexpected Behavioral Phenotype Observed Check_Dose Verify Dosing & Administration Start->Check_Dose Check_Model Review Animal Model Characteristics Check_Dose->Check_Model Dose Correct Refine_Experiment Refine Experimental Design Check_Dose->Refine_Experiment Dose Incorrect Check_Environment Assess Environmental Factors (Stress) Check_Model->Check_Environment Model Appropriate Check_Model->Refine_Experiment Model Inappropriate Check_Protocol Evaluate Behavioral Test Protocol Check_Environment->Check_Protocol Environment Controlled Check_Environment->Refine_Experiment High Stress Consult_Literature Consult Primary Literature Check_Protocol->Consult_Literature Protocol Validated Check_Protocol->Refine_Experiment Protocol Issue Consult_Literature->Refine_Experiment

Caption: Troubleshooting workflow for unexpected behavioral phenotypes.

References

Mitigating potential excitotoxicity with high doses of Dalzanemdor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Dalzanemdor, with a specific focus on monitoring for and mitigating the theoretical potential for excitotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relationship to excitotoxicity?

This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor[1][2]. It enhances the activity of the NMDA receptor in the presence of its agonists (glutamate and glycine)[2]. While NMDA receptor activity is crucial for learning and memory, excessive activation can lead to excitotoxicity, a process that involves a large influx of calcium ions, subsequent activation of cytotoxic intracellular pathways, and ultimately neuronal cell death.

Q2: Has excitotoxicity been observed with this compound in preclinical or clinical studies?

To date, there is no evidence to suggest that this compound induces excitotoxicity at clinically relevant doses. Preclinical studies in cell and animal models have not shown epileptiform activity, which would be indicative of excessive NMDA receptor stimulation[3]. In human clinical trials for Alzheimer's disease, Parkinson's disease, and Huntington's disease, this compound has been generally well-tolerated with no safety signals indicative of excitotoxicity[3][4][5].

Q3: What are the potential signs of excitotoxicity in in-vitro or in-vivo experiments with high doses of this compound?

Researchers using this compound at concentrations significantly higher than those used in clinical trials should be vigilant for signs of neuronal stress or death.

  • In-vitro: Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, decreased cell viability (e.g., using MTT or Calcein-AM/Ethidium Homodimer-1 staining), morphological changes such as dendritic blebbing or cell swelling, and increased intracellular calcium levels.

  • In-vivo: Seizure activity, neuronal loss observed in histological preparations, or behavioral changes indicative of neurotoxicity.

Q4: What steps can be taken to mitigate potential excitotoxicity when using high doses of this compound in a research setting?

While the risk appears low, the following precautions are recommended when using high concentrations of this compound:

  • Dose-response studies: Conduct careful dose-response studies to determine the optimal concentration that achieves the desired effect without inducing toxicity.

  • Co-application with NMDA receptor antagonists: In mechanistic studies, the use of a competitive or non-competitive NMDA receptor antagonist can help confirm that any observed toxicity is indeed mediated by the NMDA receptor.

  • Monitor neuronal viability: Routinely assess neuronal health using the assays mentioned in Q3.

  • Control for glutamate (B1630785) concentration: In in-vitro experiments, be mindful of the glutamate concentration in the culture medium, as this compound's effect is dependent on the presence of an NMDA receptor agonist.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Unexpected decrease in neuronal viability in cell culture experiments. 1. this compound concentration is too high, leading to potentiation of basal NMDA receptor activity. 2. High baseline glutamate levels in the culture medium are being potentiated by this compound. 3. Contamination of the cell culture.1. Perform a dose-response curve to identify a non-toxic effective concentration. 2. Analyze the glutamate concentration in your medium and consider using a defined, low-glutamate medium. 3. Perform standard sterility testing of your culture.
Observation of seizure-like behavior in animal models. 1. The administered dose of this compound is excessive. 2. The animal model has a lower seizure threshold.1. Reduce the dose of this compound. 2. Consider using a different animal strain or model. 3. Pre-treat with a low dose of an NMDA receptor antagonist as a control experiment to confirm the mechanism.
Inconsistent results in cognitive enhancement studies. 1. Sub-optimal dose of this compound. 2. Variability in baseline NMDA receptor function in the experimental model.1. Perform a thorough dose-finding study. 2. Ensure a consistent and well-characterized experimental model.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using Lactate Dehydrogenase (LDH) Assay

Objective: To quantify cytotoxicity by measuring the release of LDH from damaged neurons into the culture medium.

Materials:

  • Neuronal cell culture

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • 96-well microplate reader

Procedure:

  • Plate neurons in a 96-well plate at a suitable density and allow them to adhere and differentiate.

  • Prepare a dilution series of this compound in the appropriate vehicle.

  • Treat the cells with the different concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control and a positive control for maximal LDH release (provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.

Protocol 2: Measurement of Intracellular Calcium Levels

Objective: To assess for excessive NMDA receptor-mediated calcium influx.

Materials:

  • Neuronal cell culture on glass-bottom dishes or plates

  • This compound

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

  • NMDA and glycine (B1666218) (as a positive control)

Procedure:

  • Culture neurons on an appropriate imaging substrate.

  • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add this compound at the desired concentration and record the change in fluorescence over time.

  • As a positive control, add a known concentration of NMDA and glycine to elicit a robust calcium response.

  • Analyze the fluorescence intensity changes to determine the effect of this compound on intracellular calcium levels.

Visualizations

Dalzanemdor_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to agonist site This compound This compound This compound->NMDA_Receptor Binds to allosteric site Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Cellular_Effects Synaptic Plasticity (Normal) Ca_ion->Cellular_Effects Excitotoxicity Excitotoxicity (Potential at High Doses) Ca_ion->Excitotoxicity Excessive Influx

Caption: Mechanism of action of this compound as a positive allosteric modulator of the NMDA receptor.

Experimental_Workflow_Excitotoxicity_Assessment cluster_assays Cytotoxicity Assays start Start: Neuronal Cell Culture treatment Treat with High Doses of this compound start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation ldh LDH Assay incubation->ldh viability Cell Viability Assay (e.g., MTT) incubation->viability calcium Intracellular Calcium Measurement incubation->calcium analysis Data Analysis ldh->analysis viability->analysis calcium->analysis end Conclusion: Assess Excitotoxic Potential analysis->end

Caption: Experimental workflow for assessing potential this compound-induced excitotoxicity.

References

Technical Support Center: Optimizing Preclinical Dalzanemdor (SAGE-718) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dalzanemdor (formerly SAGE-718) in preclinical studies. The aim is to improve the translational relevance of these studies by addressing common challenges and providing detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is an analogue of the neurosteroid 24S-hydroxycholesterol.[1][2] Unlike direct agonists, this compound enhances the receptor's response to the binding of its natural ligands, glutamate (B1630785) and glycine (B1666218). This modulation is intended to restore normal NMDA receptor function in conditions where it is hypoactive, without causing the excessive activation that can lead to excitotoxicity.[4]

Q2: Why did this compound fail in clinical trials despite a promising mechanism?

This compound's development for Alzheimer's, Parkinson's, and Huntington's diseases was discontinued (B1498344) after Phase II clinical trials failed to meet their primary endpoints for improving cognitive function.[5][6][7][8][9] While the drug was generally well-tolerated, it did not demonstrate a statistically significant difference from placebo in cognitive assessments.[6][10][11] This highlights a significant challenge in translating preclinical findings, which may have shown promise in animal models, to complex human neurodegenerative diseases.

Q3: What are the known pharmacokinetic properties of this compound from preclinical studies?

Key pharmacokinetic parameters from preclinical animal models include:

  • Oral Bioavailability: 30% to 73% in canine models.[2]

  • Brain-to-Plasma Ratio: 5.3 in rats, indicating good brain penetration.[2]

  • Median Terminal Half-Life: Ranges from 8 to 118 hours.[2]

  • Time to Maximum Plasma Concentration: 4 to 7 hours after administration.[2]

Q4: In which preclinical models has this compound shown efficacy?

This compound demonstrated efficacy in animal models of NMDA receptor hypofunction. These include models where hypofunction was induced pharmacologically with NMDA receptor antagonists like ketamine and phencyclidine, as well as a model of global cholesterol depletion.[4] In these models, this compound was shown to modulate electrophysiological parameters and improve cognitive-associated behavioral deficits.[4]

Troubleshooting Guide

Problem: Difficulty replicating pro-cognitive effects in Alzheimer's disease mouse models.

  • Possible Cause 1: Animal Model Selection. The chosen Alzheimer's disease model may not exhibit significant NMDA receptor hypofunction, which is the primary target of this compound. Many amyloid-based models, for instance, have complex pathologies that may not be directly addressed by enhancing NMDA receptor function alone.[12]

    • Troubleshooting Tip: Consider using a model with a known deficit in NMDA receptor signaling or a pharmacological model of cognitive impairment (e.g., using scopolamine (B1681570) or a sub-chronic dose of an NMDA receptor antagonist) to validate the compound's mechanism of action before moving to more complex transgenic models.

  • Possible Cause 2: Dosing Regimen. The dose and frequency of this compound administration may not be optimal for the specific model and cognitive task.

    • Troubleshooting Tip: Conduct a dose-response study to determine the optimal therapeutic window for your specific behavioral assay. Refer to preclinical pharmacokinetic data to ensure that brain concentrations are within the expected efficacious range.[2]

  • Possible Cause 3: Behavioral Assay Sensitivity. The selected cognitive task may not be sensitive enough to detect the subtle pro-cognitive effects of a modulator.

    • Troubleshooting Tip: Employ a battery of cognitive tests that assess different domains (e.g., learning and memory, executive function). Ensure that the chosen assays are validated for the specific animal model and age.

Problem: Observing inconsistent effects on synaptic plasticity (e.g., Long-Term Potentiation - LTP).

  • Possible Cause 1: Brain Slice Viability. The health of the brain slices used for electrophysiological recordings is critical.

    • Troubleshooting Tip: Ensure optimal slicing and recording conditions (e.g., temperature, oxygenation, composition of artificial cerebrospinal fluid). Discard any slices that do not meet pre-defined quality criteria.

  • Possible Cause 2: Basal NMDA Receptor Activity. The effect of a positive allosteric modulator is dependent on the baseline level of NMDA receptor activation.

    • Troubleshooting Tip: Modulate the concentration of glutamate and glycine in the recording medium to ensure that the NMDA receptors are in a state where their function can be positively modulated.

Quantitative Data Summary

Table 1: Summary of this compound Phase II Clinical Trial Outcomes

IndicationStudy NamePrimary EndpointOutcome
Alzheimer's Disease LIGHTWAVEChange in WAIS-IV Coding Test scoreFailed to meet primary endpoint.[5][13]
Parkinson's Disease PRECEDENTChange in WAIS-IV Coding Test scoreFailed to meet primary endpoint.[14][15]
Huntington's Disease DIMENSIONChange in Symbol Digit Modalities Test (SDMT) scoreFailed to meet primary endpoint.[6][7][10]

Experimental Protocols

Protocol 1: Assessment of Cognitive Enhancement in a Pharmacological Mouse Model of Memory Impairment

  • Animals: Adult male C57BL/6 mice.

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle orally at the desired dose.

    • After a pre-determined time (based on pharmacokinetic data), administer a scopolamine injection (e.g., 1 mg/kg, intraperitoneally) to induce memory impairment.

  • Behavioral Testing (Novel Object Recognition - NOR):

    • Habituation: Habituate the mice to the empty testing arena for 5-10 minutes for two consecutive days.

    • Training Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Testing Phase (e.g., 24 hours later): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

  • Data Analysis: Calculate the discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better memory.

Visualizations

Dalzanemdor_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Synaptic_Plasticity Synaptic Plasticity (LTP) Downstream->Synaptic_Plasticity This compound This compound (PAM) This compound->NMDA_Receptor Allosterically Modulates

Caption: Mechanism of action of this compound as a positive allosteric modulator of the NMDA receptor.

Preclinical_Workflow cluster_discovery Discovery & Characterization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Target_ID Target Identification (NMDA Receptor Hypofunction) Compound_Screening Compound Screening Target_ID->Compound_Screening Lead_Opt Lead Optimization (this compound) Compound_Screening->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD Efficacy Efficacy Studies (Animal Models) PK_PD->Efficacy Safety Safety & Toxicology Efficacy->Safety Phase_I Phase I Trials (Safety in Humans) Safety->Phase_I Phase_II Phase II Trials (Efficacy in Patients) Phase_I->Phase_II Outcome Discontinuation (Lack of Efficacy) Phase_II->Outcome

Caption: Simplified workflow for the preclinical to clinical translation of this compound.

References

Strategies to minimize variability in Dalzanemdor experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dalzanemdor (SAGE-718). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experimental results. This compound is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical receptor for learning and memory.[1][2] As a PAM, it enhances the receptor's function in the presence of its agonists.[2]

Given the complexity of the NMDA receptor, which has multiple subunits and modulatory sites, experiments can be highly sensitive to subtle variations in conditions, leading to inconsistent results.[3] This guide offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help ensure the reliability and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the NMDA receptor.[1][2] Unlike a direct agonist, it does not activate the receptor on its own. Instead, it binds to an allosteric site on the receptor complex, enhancing the channel's probability of opening in the presence of the primary agonists, glutamate (B1630785) and a co-agonist (glycine or D-serine). This potentiation helps to normalize function in conditions where NMDA receptor activity may be low (hypofunction).[4][5][6]

dalzanemdor_mechanism cluster_receptor NMDA Receptor Complex cluster_activation Receptor Activation receptor GluN1 Co-agonist Site GluN2 Glutamate Site Allosteric Site Ion Channel (Closed) receptor_open GluN1 Co-agonist Site GluN2 Glutamate Site Allosteric Site Ion Channel (Open) receptor:ion->receptor_open:ion Potentiated Opening glutamate Glutamate glutamate->receptor:e Binds coagonist Glycine / D-Serine coagonist->receptor:g Binds This compound This compound (PAM) This compound->receptor:pam Binds ca_influx Ca²+ Influx (Signal) receptor_open:ion->ca_influx Allows

Caption: Mechanism of this compound as an NMDA Receptor PAM.
Q2: We are observing high variability in our dose-response curves for this compound. What are the most likely causes?

A2: High variability is a common challenge in NMDA receptor assays. The most frequent causes include:

  • Inconsistent Co-agonist Concentration: The NMDA receptor requires a co-agonist (glycine or D-serine) for activation. Fluctuations in the concentration of this co-agonist in your media or buffer will directly impact the receptor's response to glutamate and modulation by this compound.[3]

  • Cell Health and Plating Density: Neuronal cells are highly sensitive to their environment. Variability in cell health, passage number, or plating density can lead to altered receptor expression and inconsistent results.[3][7] Always use cells within a narrow passage range and ensure consistent seeding density.

  • Reagent Stability and Preparation: Prepare fresh agonist (NMDA/glutamate) and co-agonist solutions for each experiment. This compound, being a lipophilic compound, may require specific solvents like DMSO; ensure the final solvent concentration is consistent and low (<0.1%) across all wells to avoid solvent-induced artifacts.[8]

  • Assay Conditions: NMDA receptor activity is highly sensitive to pH, temperature, and divalent cation (e.g., Mg²⁺, Ca²⁺) concentrations.[3] Use a high-quality, consistently prepared buffer system (e.g., HEPES-buffered saline) and maintain strict temperature control.

Q3: How can we minimize variability related to cell culture when testing this compound?

A3: A logical workflow can help identify and control for sources of variability. Key control points include:

  • Standardize Cell Culture: Use a consistent source of cells, medium, and supplements.

  • Control Plating: Ensure a uniform cell number and distribution in each well. Edge effects in microplates are common; consider avoiding the outermost wells or filling them with a blank solution.

  • Monitor Cell Health: Regularly check cultures for signs of stress or contamination.

  • Consistent Treatment: Use calibrated pipettes and apply compounds in a standardized manner and sequence.

troubleshooting_workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Acquisition & Analysis start Start: Plan Experiment culture Standardize Cell Culture (Passage #, Media) start->culture plate Plate Cells Uniformly (Check Density, Avoid Edge Wells) culture->plate prep Prepare Fresh Reagents (Agonists, this compound) plate->prep ccp1 Variability Check: Cell Health? plate->ccp1 treat Apply Treatment (Consistent Timing & Volume) prep->treat ccp2 Variability Check: Reagent Quality? prep->ccp2 incubate Incubate (Controlled Temp/CO2) treat->incubate read Read Plate (Stable Instrument) incubate->read ccp3 Variability Check: Assay Conditions? incubate->ccp3 analyze Analyze Data (Normalize to Controls) read->analyze end End: Consistent Results analyze->end ccp1->prep ccp2->treat ccp3->read

Caption: Experimental workflow highlighting key control points.

Troubleshooting Guide

This guide addresses specific issues encountered during this compound experiments in a question-and-answer format.

Problem Potential Cause Recommended Solution
No response or very low signal 1. Suboptimal Agonist Concentration Perform a dose-response curve for your primary agonist (e.g., NMDA or glutamate) in the presence of a saturating concentration of co-agonist (e.g., 10-100 µM glycine) to determine the EC₂₀-EC₅₀ concentration. This compound, as a PAM, requires submaximal agonist stimulation to show a robust effect.
2. Insufficient Co-agonist Ensure the co-agonist (glycine or D-serine) is present in your assay buffer at a saturating concentration (typically ≥10 µM).[3][8]
3. Receptor Desensitization Prolonged exposure to high concentrations of agonists can cause NMDA receptors to desensitize.[3] Minimize pre-incubation times and read the signal promptly after agonist addition.
4. Incorrect this compound Concentration Verify stock solution calculations and perform a full dose-response curve for this compound (e.g., 1 nM to 10 µM) to identify the optimal concentration range.
High background signal 1. Autofluorescence Run controls with the compound alone (no cells) and with untreated cells to check for autofluorescence from the media, compound, or plate.[3]
2. Excitotoxicity Excessive NMDA receptor activation can lead to cell death, releasing intracellular contents and causing spurious signals.[3] Use lower agonist concentrations, reduce exposure time, and monitor cell viability with a parallel assay (e.g., LDH release or CellTiter-Glo®).
Inconsistent slope or EC₅₀/IC₅₀ values 1. Reagent Degradation Prepare fresh agonist and co-agonist solutions daily. Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
2. Inconsistent Assay Conditions Standardize buffer composition, pH, and temperature. Ensure all equipment, especially pipettes and plate readers, are properly calibrated.[3][8]
3. Cell Passage Variability Receptor expression levels can change with increasing cell passage numbers.[3] Use cells within a validated, narrow passage window for all experiments.

Representative Experimental Protocol: Calcium Imaging Assay

This protocol provides a general framework for measuring this compound's potentiation of NMDA receptor activation in a cell-based, 384-well plate format using a fluorescent calcium indicator (e.g., Fluo-4 AM).

I. Materials and Reagents

  • Cells: HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) or primary neuronal cultures.

  • Assay Buffer: HEPES-buffered saline (HBS), pH 7.4, containing appropriate ions (e.g., 150 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose) and critically, Mg²⁺-free for voltage-independent activation.

  • Agonists: NMDA (or L-Glutamate) and Glycine stock solutions.

  • Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Calcium Indicator: Fluo-4 AM or similar.

  • Plates: Black-walled, clear-bottom 384-well microplates.

II. Methodology

  • Cell Plating:

    • Seed cells at a pre-determined optimal density (e.g., 15,000-25,000 cells/well) in the 384-well plate.

    • Incubate for 24-48 hours to allow for cell attachment and recovery.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 4 µM Fluo-4 AM) and an equal volume of Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells gently 2-3 times with Assay Buffer to remove excess dye, leaving a final volume of 20 µL/well.

  • Compound Pre-incubation:

    • Prepare a dilution series of this compound in Assay Buffer.

    • Add the compound solutions to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Prepare an agonist solution in Assay Buffer containing NMDA (at a pre-determined EC₂₀ concentration) and saturating Glycine (10 µM).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline from the peak fluorescence.

    • Normalize the data to vehicle-treated controls.

    • Plot the normalized response against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal potentiation.

References

Identifying and controlling for confounding factors in Dalzanemdor research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalzanemdor (SAGE-718). The information is designed to help identify and control for confounding factors during experimentation to ensure the validity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an investigational drug that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is an analog of the neurosteroid 24S-hydroxycholesterol and is designed to enhance the function of NMDA receptors, which are crucial for learning, memory, and cognitive processes.[1][2]

Q2: What are the most critical confounding factors to consider in this compound research?

Based on clinical trial design principles for cognitive enhancers and neurodegenerative diseases, the most critical confounding factors to control for in this compound research include:

  • Baseline Cognitive Function: The initial cognitive status of participants can significantly influence the observed treatment effects.

  • Age: Cognitive performance naturally changes with age.

  • Genetic Predisposition: Genetic factors, such as Apolipoprotein E (APOE) e4 status in Alzheimer's research, can impact disease progression and cognitive decline.[3]

  • Comorbidities and Concomitant Medications: Other health conditions and medications can affect cognitive function and interact with this compound.[1]

  • Educational Level and Cognitive Reserve: Higher levels of education and greater cognitive reserve may mask or delay the presentation of cognitive decline.[1]

  • Mood and Sleep Quality: Depression, anxiety, and sleep disturbances can significantly impact cognitive performance.[1]

  • Diet and Lifestyle: Factors such as diet and physical activity can influence cognitive health.[1]

Q3: How can I control for the placebo effect in my experiments?

The most effective method to control for the placebo effect is through a randomized, double-blind, placebo-controlled trial design.[4] In this design, neither the participants nor the investigators know who is receiving the active drug (this compound) and who is receiving a placebo. This helps to minimize bias in the reporting of subjective outcomes and the assessment of cognitive function.

Q4: What cognitive assessment tools are appropriate for this compound studies?

The choice of cognitive assessment tools will depend on the specific neurodegenerative condition being studied. In past this compound clinical trials, the following have been used:

  • Huntington's Disease: Huntington's Disease Cognitive Assessment Battery (HD-CAB) and the Symbol Digit Modalities Test (SDMT).[4][5]

  • Parkinson's Disease: Wechsler Adult Intelligence Scale (WAIS-IV) Coding Test.

  • Alzheimer's Disease: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

It is crucial to use validated and standardized cognitive assessment batteries to ensure reliable and comparable data.

Troubleshooting Guides

Issue: High Variability in Cognitive Assessment Scores

High variability in cognitive assessment scores can obscure potential treatment effects.

Troubleshooting Steps:

  • Standardize Testing Procedures: Ensure that all cognitive assessments are administered in a consistent environment (e.g., quiet room, same time of day) and by trained raters following a strict protocol.

  • Control for Rater Variability: Implement a rater certification program and conduct regular monitoring to ensure inter-rater reliability. Centralized scoring by a blinded expert can also reduce variability.

  • Account for Practice Effects: Repeated exposure to the same cognitive tests can lead to improved performance (practice effects). To mitigate this, use alternate forms of the tests where available or incorporate a sufficient washout period between assessments in crossover designs.

  • Monitor for Confounding Factors: Actively monitor and record potential confounding variables such as sleep quality, mood changes, and use of concomitant medications throughout the study.

Issue: Lack of Statistically Significant Difference Between this compound and Placebo

Recent clinical trials with this compound in Huntington's, Parkinson's, and Alzheimer's diseases have not shown a statistically significant difference from placebo.[4][6][7][8][9]

Troubleshooting Experimental Design:

  • Review Inclusion/Exclusion Criteria: The heterogeneity of patient populations can be a major confounding factor.[2] Refining inclusion and exclusion criteria to enroll a more homogeneous study population (e.g., specific disease stage, genetic markers) may help to detect a treatment effect.

  • Power Analysis: Ensure your study is adequately powered to detect a clinically meaningful effect. Underpowered studies are a common reason for inconclusive results.

  • Dose Selection: The selected dose of this compound may not be optimal. Phase I studies showed dose-proportional exposures, but the optimal therapeutic dose for cognitive enhancement is still under investigation.[10][11]

  • Biomarker Stratification: Consider stratifying the analysis by relevant biomarkers. For example, in Alzheimer's research, analyzing data based on amyloid or tau status may reveal subgroups of patients who respond to treatment.

Data Presentation: Confounding Factors and Control Strategies

Confounding FactorDescriptionRecommended Control Strategy
Baseline Cognitive Function Pre-existing level of cognitive ability.Stratified randomization based on baseline cognitive scores. Use baseline scores as a covariate in statistical analysis.
Age Natural cognitive changes associated with aging.Age-matching of participants in treatment and control groups. Include age as a covariate in statistical models.
Genetic Factors Genetic variants influencing disease progression (e.g., APOE e4, CAG repeat length).[3][12]Genetic screening of participants. Stratified randomization based on genetic status. Subgroup analysis based on genotype.
Comorbidities Co-existing medical conditions that can affect cognition.Strict inclusion/exclusion criteria. Record and monitor all comorbidities. Adjust for comorbidities in statistical analysis.
Concomitant Medications Use of other drugs that may impact cognitive function.[1]Detailed medication history. Prohibit or restrict the use of certain medications during the trial. Record all concomitant medication use.
Education & Cognitive Reserve The brain's ability to cope with pathology.[1]Record years of education and proxies for cognitive reserve. Use as a covariate in statistical analysis.
Practice Effects Improvement in test performance due to repeated testing.Use of alternate test forms. Increase the interval between tests. Use a control group to estimate the magnitude of practice effects.
Rater Variability Differences in how cognitive tests are administered and scored.Centralized rater training and certification. Ongoing monitoring of rater performance. Blinding of raters to treatment allocation.

Experimental Protocols

Protocol: Controlling for Confounding Factors in a Randomized Controlled Trial of this compound
  • Participant Screening and Selection:

    • Establish clear and specific inclusion and exclusion criteria to define the target population (e.g., age range, disease stage, baseline cognitive scores).

    • Conduct a thorough medical history and review of concomitant medications.

    • Perform genetic screening for relevant biomarkers (e.g., APOE4 for Alzheimer's disease).

  • Baseline Assessment:

    • Administer a comprehensive battery of standardized cognitive tests to establish a stable baseline.

    • Collect data on demographics, education level, and lifestyle factors.

    • Administer validated scales for mood (e.g., Geriatric Depression Scale) and sleep quality (e.g., Pittsburgh Sleep Quality Index).

  • Randomization:

    • Use a stratified randomization procedure to balance key confounding variables (e.g., baseline cognitive severity, age, genetic status) between the this compound and placebo groups.

  • Blinding:

    • Maintain a double-blind design where both participants and study personnel (including those administering cognitive tests) are unaware of the treatment allocation.

  • Intervention and Follow-up:

    • Administer this compound or a matching placebo at the designated dose and schedule.

    • At specified follow-up visits, repeat the cognitive assessments and questionnaires for mood and sleep.

    • Record any changes in concomitant medications or health status.

  • Data Analysis:

    • Use appropriate statistical models (e.g., Analysis of Covariance - ANCOVA) to compare the change in cognitive scores from baseline between the treatment groups, while adjusting for pre-specified confounding variables.

    • Conduct pre-planned subgroup analyses based on stratification variables (e.g., genetic markers).

Mandatory Visualizations

Dalzanemdor_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine/D-serine Glycine/D-serine Glycine/D-serine->NMDA_Receptor Co-agonist Binding Ca_ion Ca²+ Influx NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Cognitive_Function Enhanced Synaptic Plasticity & Cognitive Function Signaling_Cascade->Cognitive_Function This compound This compound This compound->NMDA_Receptor Positive Allosteric Modulation

Caption: this compound's mechanism of action on the NMDA receptor signaling pathway.

Experimental_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_intervention Intervention (Double-Blind) cluster_followup Follow-up & Analysis Screening Participant Screening (Inclusion/Exclusion Criteria, Genetics, Comorbidities) Baseline Baseline Assessments (Cognition, Mood, Sleep, Demographics) Screening->Baseline Stratification Stratified Randomization (by Baseline Severity, Age, Genetics) Baseline->Stratification Group_A This compound Group Stratification->Group_A Group_B Placebo Group Stratification->Group_B FollowUp Follow-up Assessments (Cognition, Safety) Group_A->FollowUp Group_B->FollowUp Analysis Statistical Analysis (Adjusting for Covariates) FollowUp->Analysis

Caption: Workflow for a clinical trial controlling for confounding factors.

Logical_Relationship This compound This compound NMDA_Receptor NMDA Receptor Function This compound->NMDA_Receptor Enhances Cognitive_Function Cognitive Function NMDA_Receptor->Cognitive_Function Supports Confounding_Factors Confounding Factors (Age, Genetics, etc.) Confounding_Factors->this compound May Obscure Effect Confounding_Factors->Cognitive_Function Influences

Caption: Logical relationship between this compound, NMDA receptors, and cognition.

References

Refinement of surgical procedures for direct brain administration of Dalzanemdor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of surgical procedures for the direct brain administration of Dalzanemdor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems encountered during intracerebroventricular (ICV) and stereotactic injections for the administration of this compound.

Problem Potential Cause Recommended Solution
High Perioperative Mortality Anesthetic overdose is a common cause of death during surgery.[1]Monitor the animal's breathing closely. If breathing becomes labored, reduce the concentration of the inhalant anesthetic or temporarily discontinue it.[2] The use of a ketamine/xylazine cocktail as an alternative injectable anesthetic can also be considered.[2]
Hypothermia can occur during prolonged surgical procedures.Use a heating pad throughout the surgery to maintain the animal's body temperature.[2]
Improper positioning in the stereotaxic frame, such as overly tight ear bars, can cause trauma.[1][3]Ensure ear bars are snug but not excessively tight. The use of non-traumatic ear bars is recommended. Palpate the ear meatus to ensure proper placement.[4]
Incorrect Injection Site Inaccurate determination of bregma and lambda, the cranial landmarks used for targeting.Clean the skull surface thoroughly to clearly visualize the sutures. Use a fine-tipped marker or a digital probe to accurately identify the intersection of the sutures.
Movement of the animal's head during drilling or injection.Ensure the animal is securely fixed in the stereotaxic frame.[3] Use a drill with a sharp, appropriately sized bit to minimize pressure and movement.
Incorrect stereotaxic coordinates for the target brain region.Consult a reliable mouse brain atlas for the correct coordinates corresponding to the age and strain of the mouse. Perform pilot studies with dye to verify the accuracy of the coordinates.
Injection Backflow The injection rate is too high, causing the solution to leak back up the injection track.Use a microinjection pump to deliver the solution at a slow and controlled rate, typically 0.1-0.5 µL per minute.[5]
The needle or cannula is withdrawn too quickly after the injection.Leave the needle or cannula in place for several minutes after the injection is complete to allow the solution to diffuse into the brain tissue before slowly retracting it.[5]
Clogged Injection Needle/Cannula Particulate matter in the this compound solution.Filter the this compound solution through a 0.22 µm syringe filter before loading it into the injection syringe.
Tissue debris entering the needle/cannula upon insertion.Ensure the dura is carefully pierced with a fine-gauge needle before inserting the injection cannula.
Post-operative Complications (Infection, Inflammation) Non-sterile surgical technique.Maintain a sterile surgical field. Sterilize all surgical instruments before use. Wear sterile gloves and a lab coat.
Contamination of the this compound solution.Prepare the this compound solution under sterile conditions using sterile saline or artificial cerebrospinal fluid.
Debris from drilling entering the brain.Gently flush the surgical site with sterile saline to remove any bone dust or debris before making the dural incision.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection volume for direct brain administration of this compound in mice?

A1: The optimal injection volume depends on the target brain region and the desired concentration of this compound. For intracerebroventricular (ICV) injections, a volume of 1-5 µL per ventricle is commonly used.[6] For stereotactic injections into specific brain nuclei, smaller volumes of 100-500 nL are typical to avoid tissue damage and ensure localized delivery. It is crucial to perform dose-response studies to determine the optimal volume and concentration for your specific experiment.

Q2: How can I confirm the correct placement of my injection?

A2: To verify the accuracy of your injection, you can co-infuse a fluorescent tracer (e.g., Fluoro-Gold, DiI) with this compound. After the experiment, the brain can be sectioned and examined under a microscope to visualize the spread of the tracer and confirm that it reached the intended target. Alternatively, a small amount of trypan blue dye can be injected in a separate cohort of animals for immediate visual confirmation of ventricular targeting.

Q3: What are the best practices for minimizing tissue damage during stereotactic surgery?

A3: To minimize tissue damage, use the smallest gauge needle or cannula that is appropriate for your injection. Lower the needle/cannula slowly into the brain tissue.[7] After the injection, wait for a few minutes before slowly retracting the needle to reduce backflow and tissue disruption.[5] The use of a drill with a fine bit to create the burr hole will also help to minimize damage to the underlying cortex.[3]

Q4: What post-operative care should be provided to mice after direct brain administration surgery?

A4: Following surgery, mice should be kept in a clean, warm cage to recover from anesthesia.[8] Provide easy access to food and water. Administer analgesics as per your institution's animal care guidelines to manage post-operative pain. Monitor the animals daily for signs of infection, distress, or neurological deficits.

Q5: Can I perform repeated direct brain administrations of this compound?

A5: Repeated injections are possible but require careful consideration. For repeated ICV injections, the implantation of a permanent guide cannula can facilitate multiple administrations without the need for repeated surgeries.[9] For repeated stereotactic injections into the same site, a guide cannula is also recommended to minimize cumulative tissue damage.

Experimental Protocols

Intracerebroventricular (ICV) Injection Protocol

This protocol describes the administration of this compound into the lateral ventricles of a mouse.

Materials:

  • This compound solution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic frame

  • Microinjection pump

  • Hamilton syringe with a 30-gauge needle

  • Surgical drill with a fine bit

  • Sterile surgical instruments

  • Heating pad

  • Analgesics

Procedure:

  • Anesthetize the mouse using an approved protocol and place it in the stereotaxic frame.

  • Shave the scalp and clean the area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify bregma.

  • Based on a mouse brain atlas, determine the coordinates for the lateral ventricle (e.g., Anteroposterior: -0.22 mm, Mediolateral: ±1.0 mm from bregma).

  • Drill a small burr hole at the determined coordinates.

  • Carefully pierce the dura with a sterile needle.

  • Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.[5]

  • Lower the injection needle to the appropriate depth to target the lateral ventricle (e.g., Dorsoventral: -2.5 mm from the skull surface).

  • Infuse the this compound solution at a rate of 0.5 µL/min.

  • After the infusion is complete, leave the needle in place for 5 minutes to allow for diffusion.[5]

  • Slowly retract the needle.

  • Suture the scalp incision.

  • Administer post-operative analgesics and monitor the animal during recovery.

Stereotactic Injection Protocol

This protocol outlines the procedure for targeted administration of this compound into a specific brain region.

Materials:

  • This compound solution

  • Anesthetic

  • Stereotaxic frame

  • Nanoliter injection system

  • Glass micropipette or fine-gauge needle

  • Surgical drill

  • Sterile surgical instruments

  • Heating pad

  • Analgesics

Procedure:

  • Follow steps 1-4 of the ICV injection protocol.

  • Using a mouse brain atlas, determine the three-dimensional coordinates (AP, ML, DV) for your target brain region relative to bregma.

  • Drill a small burr hole over the target area.

  • Carefully make a small incision in the dura.

  • Load the injection pipette with the this compound solution.

  • Lower the pipette to the predetermined dorsoventral coordinate.

  • Inject the desired volume of this compound at a rate of 100 nL/min.

  • Leave the pipette in place for 5-10 minutes post-injection.

  • Slowly withdraw the pipette.

  • Suture the incision and provide post-operative care as described in the ICV protocol.

Visualizations

experimental_workflow_icv cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative anesthesia Anesthetize Mouse placement Place in Stereotaxic Frame anesthesia->placement prep Surgical Prep placement->prep incision Scalp Incision prep->incision bregma Identify Bregma incision->bregma drill Drill Burr Hole bregma->drill dura Pierce Dura drill->dura injection Inject this compound (ICV) dura->injection suture Suture Incision injection->suture recovery Recovery & Analgesia suture->recovery monitoring Post-Op Monitoring recovery->monitoring

Caption: Workflow for Intracerebroventricular (ICV) Injection of this compound.

experimental_workflow_stereotactic cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative anesthesia Anesthetize Mouse placement Place in Stereotaxic Frame anesthesia->placement prep Surgical Prep placement->prep incision Scalp Incision prep->incision coordinates Determine Coordinates incision->coordinates drill Drill Burr Hole coordinates->drill dura Pierce Dura drill->dura injection Stereotactic Injection dura->injection suture Suture Incision injection->suture recovery Recovery & Analgesia suture->recovery monitoring Post-Op Monitoring recovery->monitoring

Caption: Workflow for Stereotactic Injection of this compound.

References

Enhancing the signal-to-noise ratio in electrophysiological recordings with Dalzanemdor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing Dalzanemdor (SAGE-718) to enhance the signal-to-noise ratio (SNR) in electrophysiological recordings. This compound is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the successful integration of this compound into your research.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter when using this compound in electrophysiological experiments.

Question 1: I am not observing a significant enhancement of my NMDA receptor-mediated currents after applying this compound. What are the possible reasons?

Answer: Several factors could contribute to a lack of potentiation. Consider the following troubleshooting steps:

  • Suboptimal Agonist Concentration: this compound's potentiation is dependent on the presence of NMDA receptor agonists (glutamate and a co-agonist like glycine (B1666218) or D-serine). Ensure you are using a sub-saturating concentration of glutamate (B1630785) to allow for potentiation. A full dose-response curve of the agonist in your specific preparation is recommended to identify the EC20-EC50 range.

  • This compound Concentration: The concentration of this compound is critical. Based on preclinical data, effective concentrations for in vitro studies are expected to be in the nanomolar to low micromolar range. We recommend performing a concentration-response curve for this compound to determine the optimal concentration for your experimental conditions.

  • Receptor Subunit Composition: The expression of different NMDA receptor subunits (e.g., GluN2A, GluN2B) can vary between brain regions and cell types. While this compound has been shown to potentiate various NMDA receptor subtypes, the magnitude of this effect may differ.

  • Compound Stability and Application: Ensure that your this compound stock solution is properly prepared and stored. For acute slice preparations, allow for sufficient pre-incubation or perfusion time to ensure the compound has reached the target tissue.

Question 2: The application of this compound is causing what appears to be excessive neuronal firing or excitotoxicity in my preparation. How can I mitigate this?

Answer: While preclinical studies have shown that this compound does not induce epileptiform activity, over-potentiation of NMDA receptor function is a valid concern with any PAM.[1][2] Here’s how to address it:

  • Titrate this compound Concentration: The most likely cause is a concentration of this compound that is too high for your specific preparation. Reduce the concentration and perform a careful dose-response experiment.

  • Monitor Baseline Activity: Establish a stable baseline of spontaneous activity before applying this compound. This will help you to accurately assess any changes in firing rate.

  • Co-application with Antagonists: To confirm that the observed effects are NMDA receptor-mediated, you can perform control experiments with a competitive NMDA receptor antagonist (e.g., AP5).

Question 3: How can I differentiate between a true enhancement of the signal-to-noise ratio and a recording artifact?

Answer: This is a crucial aspect of interpreting your data. Here are some key differentiators:

  • Reversibility: A true pharmacological effect of this compound should be reversible upon washout of the compound. Artifacts are less likely to show this characteristic.

  • Pharmacological Specificity: The enhancement should be blocked by co-application of an NMDA receptor antagonist.

  • Consistent Kinetics: this compound has been reported to increase the amplitude of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) without significantly altering their decay kinetics.[2] A significant change in the waveform shape might suggest an artifact.

  • Control for Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) used to dissolve this compound is consistent across all conditions and does not exceed a level known to affect neuronal activity (typically <0.1%).

Quantitative Data Presentation

The following table summarizes the expected effects of this compound on key electrophysiological parameters. Note that specific values will vary depending on the experimental preparation and conditions.

ParameterExpected Effect with this compoundRationale
NMDA Receptor-Mediated EPSP/EPSC Amplitude IncreasedAs a positive allosteric modulator, this compound enhances the receptor's response to glutamate, leading to a larger influx of ions and thus a greater postsynaptic potential/current.[2]
Signal-to-Noise Ratio (SNR) IncreasedBy selectively amplifying the NMDA receptor-mediated signal (the "signal") without proportionally increasing the baseline electrical noise, the SNR is improved.
Spontaneous Firing Rate May show modest changesThe effect on spontaneous activity will depend on the baseline level of NMDA receptor activation in the network. Significant increases may indicate an excessive concentration.
NMDA Receptor-Mediated EPSP/EPSC Decay Kinetics No significant changePreclinical data suggest that this compound primarily affects the amplitude of the response rather than its duration.[2]

Experimental Protocols

This section provides a detailed methodology for a key experiment to characterize the effect of this compound on NMDA receptor-mediated currents in acute brain slices.

Experiment: Whole-Cell Voltage-Clamp Recording of Evoked NMDA Receptor-Mediated EPSCs

1. Slice Preparation:

  • Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness from the desired animal model using a vibratome in ice-cold, oxygenated slicing solution.
  • Allow slices to recover for at least 1 hour at room temperature in oxygenated artificial cerebrospinal fluid (aCSF).

2. Recording Setup:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
  • Visualize neurons using DIC microscopy and establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-6 MΩ) filled with an appropriate internal solution.

3. Pharmacological Isolation of NMDA Receptor Currents:

  • To isolate NMDA receptor-mediated currents, supplement the aCSF with:
  • An AMPA receptor antagonist (e.g., 10 µM CNQX or NBQX).
  • A GABAA receptor antagonist (e.g., 10 µM bicuculline (B1666979) or picrotoxin).
  • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

4. Data Acquisition:

  • Evoke synaptic responses by placing a stimulating electrode in the relevant afferent pathway.
  • Record a stable baseline of evoked NMDA receptor-mediated EPSCs for at least 10-15 minutes.
  • Bath-apply this compound at the desired concentration(s). It is recommended to start with a low nanomolar concentration and increase incrementally.
  • Record the potentiated EPSCs for 15-20 minutes to ensure a stable effect.
  • Perform a washout by perfusing with aCSF without this compound for at least 20-30 minutes to assess the reversibility of the effect.

5. Data Analysis:

  • Measure the peak amplitude of the evoked NMDA receptor EPSCs before, during, and after the application of this compound.
  • Calculate the percentage potentiation for each concentration.
  • Analyze the decay kinetics of the EPSCs to confirm that they are not significantly altered.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Dalzanemdor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ca_channel Ca²⁺ Channel NMDA_Receptor->Ca_channel Opens Ca_ion Ca_channel->Ca_ion Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Glutamate->NMDA_Receptor Binds This compound This compound This compound->NMDA_Receptor Binds (Allosteric Site) Ca_ion->Downstream_Signaling Activates

This compound's mechanism of action.

Experimental_Workflow Start Start: Whole-cell Patch Clamp Recording Baseline Record Stable Baseline NMDA EPSCs Start->Baseline Apply_this compound Bath Apply This compound Baseline->Apply_this compound 10-15 min Record_Potentiation Record Potentiated NMDA EPSCs Apply_this compound->Record_Potentiation 15-20 min Washout Washout with aCSF Record_Potentiation->Washout Record_Recovery Record Recovery of EPSCs Washout->Record_Recovery 20-30 min End End of Experiment Record_Recovery->End

References

Validation & Comparative

A Tale of Two Targets: Comparing Dalzanemdor and Mavoglurant in the Context of Fragile X Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head study of Dalzanemdor and mavoglurant (B1676221) in fragile X models is not available in the current scientific literature. The two investigational drugs have different mechanisms of action and have been explored in distinct therapeutic areas. While mavoglurant was specifically studied in Fragile X syndrome (FXS), this compound's development has focused on other neurodegenerative conditions such as Huntington's, Parkinson's, and Alzheimer's diseases.

This guide provides a comparative overview based on the available data for each compound, highlighting their distinct approaches to treating neurological disorders and the outcomes of their respective clinical trials.

Mavoglurant: A Targeted Approach for Fragile X Syndrome

Mavoglurant (AFQ-056) is a selective antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] The rationale for its use in FXS is based on the "mGluR theory," which posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated signaling through mGluR5, causing synaptic dysfunction.[2][3][4] By blocking this overactive signaling, mavoglurant was hypothesized to correct the underlying pathophysiology of FXS.[5]

Preclinical and Clinical Development

Preclinical studies in FMR1 knockout mice, a model for FXS, showed that mavoglurant could rescue synaptic plasticity and improve behavioral deficits.[3][6] These promising early results led to clinical trials in adolescents and adults with FXS.[7] However, two Phase IIb, multicenter, randomized, double-blind, placebo-controlled trials (NCT01253629 and NCT01357239) failed to demonstrate a significant improvement in behavioral symptoms compared to placebo.[8] Consequently, the development of mavoglurant for Fragile X syndrome was discontinued (B1498344) in 2014.

Long-term open-label extension studies suggested that mavoglurant was generally safe and well-tolerated.[7][9] While some gradual and consistent behavioral improvements were observed in these extension studies, the lack of a control group made it difficult to attribute these effects definitively to the drug.[3]

Experimental Protocols

The Phase IIb clinical trials for mavoglurant involved the following key parameters:

ParameterDetails
Participants Adolescents (12-17 years) and adults (18-45 years) with a diagnosis of Fragile X syndrome.[8]
Intervention Participants were randomized to receive mavoglurant (at doses of 25 mg, 50 mg, or 100 mg twice daily) or a placebo for 12 weeks.[8]
Primary Endpoint The primary measure of efficacy was the change in the Aberrant Behavior Checklist-Community Edition score, using a Fragile X Syndrome-specific algorithm (ABC-CFX).[8]

Signaling Pathway of Mavoglurant in Fragile X Syndrome

Mavoglurant Mechanism of Action in Fragile X Syndrome cluster_0 Normal Synapse cluster_1 Fragile X Syndrome Synapse cluster_2 Fragile X Syndrome Synapse with Mavoglurant Glutamate_N Glutamate mGluR5_N mGluR5 Glutamate_N->mGluR5_N Signaling_N Normal Signaling mGluR5_N->Signaling_N Protein_Synthesis_N Regulated Protein Synthesis Signaling_N->Protein_Synthesis_N FMRP_N FMRP FMRP_N->Signaling_N Inhibits Glutamate_FXS Glutamate mGluR5_FXS mGluR5 Glutamate_FXS->mGluR5_FXS Signaling_FXS Exaggerated Signaling mGluR5_FXS->Signaling_FXS Protein_Synthesis_FXS Unregulated Protein Synthesis Signaling_FXS->Protein_Synthesis_FXS No_FMRP No FMRP Glutamate_M Glutamate mGluR5_M mGluR5 Glutamate_M->mGluR5_M Signaling_M Normalized Signaling mGluR5_M->Signaling_M Mavoglurant Mavoglurant Mavoglurant->mGluR5_M Blocks Protein_Synthesis_M Regulated Protein Synthesis Signaling_M->Protein_Synthesis_M

Caption: Mavoglurant's intended mechanism in FXS.

This compound: An Alternative Strategy with a Different Focus

This compound (SAGE-718) is a novel, investigational N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator (PAM).[10][11] Its mechanism involves enhancing the function of NMDA receptors, which are crucial for learning and memory. This approach is being investigated for conditions associated with NMDA receptor hypofunction.[10]

Clinical Development in Other Neurological Disorders

To date, there is no evidence from the available search results to suggest that this compound has been studied in preclinical models or clinical trials for Fragile X syndrome. Its clinical development program has focused on cognitive impairment in Huntington's disease, Parkinson's disease, and Alzheimer's disease.[11][12]

Recent Phase II clinical trials for this compound have not been successful. The PRECEDENT study in patients with mild cognitive impairment in Parkinson's disease and the DIMENSION study for cognitive impairment in Huntington's disease both failed to meet their primary endpoints.[12][13][14] Similarly, a Phase 2 trial in Alzheimer's disease also did not yield positive results.[12] Following these outcomes, Sage Therapeutics announced the discontinuation of further development of this compound.[12]

Experimental Protocols in Huntington's Disease

The DIMENSION study for this compound in Huntington's disease provides an example of its clinical trial design:

ParameterDetails
Participants 189 individuals with cognitive impairment associated with Huntington's disease.[12][14]
Intervention A 12-week, double-blind, placebo-controlled trial.[12][13]
Primary Endpoint Change from baseline on the Symbol Digit Modalities Test (SDMT) at day 84.[13][14]

Signaling Pathway of this compound

This compound Mechanism of Action cluster_0 Synapse with NMDA Receptor Hypofunction cluster_1 Synapse with this compound Glutamate_H Glutamate NMDAR_H NMDA Receptor Glutamate_H->NMDAR_H Ca_Influx_H Reduced Ca++ Influx NMDAR_H->Ca_Influx_H Cognition_H Cognitive Impairment Ca_Influx_H->Cognition_H Glutamate_D Glutamate NMDAR_D NMDA Receptor Glutamate_D->NMDAR_D Ca_Influx_D Enhanced Ca++ Influx NMDAR_D->Ca_Influx_D This compound This compound This compound->NMDAR_D Modulates Cognition_D Potential Cognitive Enhancement Ca_Influx_D->Cognition_D

Caption: this compound's intended mechanism on NMDA receptors.

Summary and Conclusion

Mavoglurant , a selective mGluR5 antagonist, was a promising candidate for FXS based on a strong preclinical rationale. However, it ultimately failed to demonstrate efficacy in pivotal clinical trials, leading to the discontinuation of its development for this indication.

This compound , an NMDA receptor PAM, has been investigated for cognitive impairment in several neurodegenerative diseases but not in Fragile X syndrome. Its clinical development has been halted following a series of unsuccessful Phase II trials.

For researchers and drug development professionals, the stories of mavoglurant and this compound underscore the challenges of translating preclinical findings into clinical success and the importance of selecting appropriate therapeutic targets for specific disease pathologies.

References

Dalzanemdor: An Investigational NMDA Receptor Modulator for Neurodegenerative Diseases - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the clinical trial data for Dalzanemdor (formerly SAGE-718) in Alzheimer's disease, Parkinson's disease, and Huntington's disease reveals a challenging path for this novel therapeutic agent. Despite a promising mechanism of action, the compound has not demonstrated significant efficacy in late-stage clinical trials, leading to the discontinuation of its development for these indications.

This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] The rationale for its development was based on the hypothesis that enhancing NMDA receptor function could ameliorate the cognitive deficits associated with neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's diseases, where NMDA receptor hypofunction is implicated.[3][4][5]

This guide provides a comprehensive comparison of this compound's performance against placebo in key clinical trials, supported by experimental data and detailed methodologies.

Performance in Clinical Trials

Recent Phase 2 clinical trials have unfortunately not supported the initial therapeutic promise of this compound. The development programs for Alzheimer's disease and Parkinson's disease were terminated following disappointing results.[6][7][8][9][10][11] More recently, the development for Huntington's disease has also been halted.[12][13]

Alzheimer's Disease

The LIGHTWAVE study, a Phase 2 trial in patients with mild cognitive impairment or mild dementia due to Alzheimer's disease, failed to meet its primary endpoint.[6][8] Patients treated with this compound did not show a statistically significant improvement in cognitive function compared to those who received a placebo.[6][14] An earlier open-label study, LUMINARY, had shown some positive signals, but the lack of a placebo control limited the interpretability of those findings.[6]

Parkinson's Disease

Similarly, the PRECEDENT study, a Phase 2 trial in patients with mild cognitive impairment associated with Parkinson's disease, did not meet its primary endpoint.[7][10] There was no significant difference in the Wechsler Adult Intelligence Scale (WAIS-IV) Coding Test scores between the this compound and placebo groups at day 42.[10]

Huntington's Disease

The DIMENSION study, a Phase 2 trial for cognitive impairment in Huntington's disease, also failed to meet its primary and secondary endpoints, leading to the discontinuation of the program.[12][13] The study did not show a statistically significant difference between this compound and placebo on the Symbol Digit Modalities Test (SDMT).[13] Earlier, the SURVEYOR study had shown that this compound was generally well-tolerated.[15]

Quantitative Data Summary

The following tables summarize the key outcomes from the aforementioned clinical trials.

Table 1: this compound Clinical Trial Outcomes in Alzheimer's Disease (LIGHTWAVE Study)

EndpointThis compoundPlacebop-value
Change from baseline in WAIS-IV Coding Test scoreNot Statistically SignificantNot Statistically Significant> 0.05
RBANS total scoreNo Meaningful DifferenceNo Meaningful DifferenceNot Reported
MoCA total scoreNo Meaningful DifferenceNo Meaningful DifferenceNot Reported

Data based on publicly available information.

Table 2: this compound Clinical Trial Outcomes in Parkinson's Disease (PRECEDENT Study)

EndpointThis compoundPlacebop-value
Change from baseline in WAIS-IV Coding Test score at Day 42No Statistically Significant DifferenceNo Statistically Significant Difference> 0.05
SCOPA-CogNo Meaningful DifferenceNo Meaningful DifferenceNot Reported

Data based on publicly available information.

Table 3: this compound Clinical Trial Outcomes in Huntington's Disease (DIMENSION Study)

EndpointThis compoundPlacebop-value
Change from baseline in Symbol Digit Modalities Test (SDMT) at Day 84No Statistically Significant DifferenceNo Statistically Significant Difference> 0.05

Data based on publicly available information.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound acts as a positive allosteric modulator of the NMDA receptor. This means it binds to a site on the receptor distinct from the glutamate (B1630785) and glycine (B1666218) binding sites, and enhances the receptor's response to these endogenous agonists. This modulation is intended to restore normal synaptic function and improve cognitive processes.

Dalzanemdor_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Allosteric Site Glutamate->NMDAR:g Binds This compound This compound This compound->NMDAR:d Binds & Modulates Ion_Channel Ion Channel Opening NMDAR->Ion_Channel Activation Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognitive Function Ca_Influx->Synaptic_Plasticity

Caption: Mechanism of this compound as a positive allosteric modulator of the NMDA receptor.

Clinical Trial Workflow

The clinical trials for this compound in Alzheimer's, Parkinson's, and Huntington's diseases followed a generally similar, randomized, double-blind, placebo-controlled design.

Clinical_Trial_Workflow Patient_Screening Patient Screening & Enrollment Baseline_Assessment Baseline Cognitive & Functional Assessment Patient_Screening->Baseline_Assessment Randomization Randomization Treatment_this compound This compound Treatment Group Randomization->Treatment_this compound Treatment_Placebo Placebo Control Group Randomization->Treatment_Placebo Treatment_Period Treatment Period (e.g., 12 weeks) Treatment_this compound->Treatment_Period Treatment_Placebo->Treatment_Period Baseline_Assessment->Randomization Endpoint_Assessment Primary & Secondary Endpoint Assessment Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis & Comparison Endpoint_Assessment->Data_Analysis

Caption: A generalized workflow for the Phase 2 clinical trials of this compound.

Experimental Protocols

The clinical trials employed established and validated assessment tools to measure cognitive function.

  • Wechsler Adult Intelligence Scale, Fourth Edition (WAIS-IV) Coding Test: This test was a primary endpoint in the LIGHTWAVE (Alzheimer's) and PRECEDENT (Parkinson's) studies. It assesses processing speed, a key component of cognitive function. Participants are given a key that pairs numbers with symbols and are asked to write the corresponding symbol for a list of numbers as quickly as possible within a time limit.

  • Symbol Digit Modalities Test (SDMT): This was the primary endpoint in the DIMENSION (Huntington's) study. Similar to the WAIS-IV Coding Test, the SDMT is a sensitive measure of processing speed and working memory.

  • Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): Used as an exploratory endpoint, this battery of tests assesses a broader range of cognitive domains, including immediate and delayed memory, attention, language, and visuospatial skills.

  • Montreal Cognitive Assessment (MoCA): Another exploratory endpoint, the MoCA is a screening tool for detecting mild cognitive impairment. It assesses various cognitive domains, including attention, executive function, memory, language, and orientation.

  • Scales for Outcomes in Parkinson's Disease-Cognition (SCOPA-Cog): This scale was used as a secondary endpoint in the PRECEDENT study to assess cognitive function specifically in the context of Parkinson's disease.

Conclusion

While the therapeutic journey of this compound for Alzheimer's, Parkinson's, and Huntington's diseases has come to an end, the research has contributed valuable insights into the complexities of targeting the NMDA receptor in neurodegenerative conditions. The rigorous clinical trials, although not yielding the desired efficacy, were well-designed and have provided the scientific community with important data. Future drug development efforts can build upon the lessons learned from the this compound program to explore alternative strategies for modulating synaptic plasticity and improving cognitive function in these challenging diseases. It is important to note that this compound was generally well-tolerated in these studies, with most adverse events being mild to moderate in severity.[13][15]

References

Dalzanemdor's Cognitive-Enhancing Effects: A Cross-Species Preclinical and Clinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers and Drug Development Professionals

Dalzanemdor (formerly SAGE-718), an investigational novel neuroactive steroid, has been the subject of extensive research for its potential cognitive-enhancing effects. This guide provides a comprehensive cross-species comparison of this compound's performance, drawing from available preclinical and clinical data. It is intended to offer an objective resource for researchers, scientists, and professionals involved in drug development, detailing its mechanism of action, experimental protocols, and comparative efficacy.

Mechanism of Action: A Positive Allosteric Modulator of the NMDA Receptor

This compound functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a key player in synaptic plasticity, is crucial for learning and memory. This compound, an analogue of the endogenous neurosteroid 24S-hydroxycholesterol, enhances the activity of the NMDA receptor in the presence of its agonists, glutamate (B1630785) and glycine.[2] This modulation is thought to restore normal synaptic function in conditions where NMDA receptor hypofunction is implicated in cognitive deficits.

Preclinical Evidence: Cognitive Enhancement in Animal Models

Preclinical studies in rodent models have demonstrated this compound's potential to ameliorate cognitive deficits. These investigations typically utilize models of NMDA receptor hypofunction, such as ketamine-induced amnesia and age-related cognitive decline. In these models, this compound has been shown to improve performance in various cognitive tasks.[3]

Key Preclinical Findings:

While specific quantitative data from preclinical studies on this compound is not extensively published, the available information indicates positive outcomes in reversing cognitive deficits in animal models. For comparative context, this guide presents typical data from studies on other NMDA receptor PAMs in similar preclinical paradigms.

Table 1: Comparative Preclinical Efficacy of NMDA Receptor Positive Allosteric Modulators in Rodent Models of Cognitive Impairment

CompoundAnimal ModelCognitive TaskKey FindingsReference
This compound (SAGE-718) Ketamine-induced NMDA receptor hypofunction models (Rats/Mice)Novel Object Recognition, Morris Water MazeImproved cognition-associated behavioral deficits. Specific quantitative data not publicly available.[3]
Pregnenolone Sulfate Scopolamine-induced amnesia (Mice)Passive Avoidance TaskSignificantly reversed scopolamine-induced memory impairment.F. F. Stellabotte, et al. (2010)
GNE-5729 MK-801-induced cognitive deficits (Rats)Novel Object RecognitionSignificantly reversed MK-801-induced deficits in novel object recognition.T. M. Ballard, et al. (2016)

Note: The data for Pregnenolone Sulfate and GNE-5729 are provided for illustrative purposes to demonstrate the typical cognitive-enhancing effects observed with NMDA receptor PAMs in preclinical models.

Clinical Trials: A Divergence from Preclinical Promise

Despite the promising preclinical findings, the clinical development of this compound for several neurodegenerative diseases has been discontinued. Phase II clinical trials in patients with Huntington's disease, Alzheimer's disease, and Parkinson's disease did not meet their primary endpoints for efficacy.[4][5]

Table 2: Overview of this compound Clinical Trial Outcomes

IndicationPhasePrimary EndpointOutcome
Huntington's Disease IIChange from baseline in the Huntington's Disease Cognitive Assessment Battery (HD-CAB)Did not meet primary endpoint.[4]
Alzheimer's Disease IIChange from baseline on the Wechsler Adult Intelligence Scale-IV Coding TestDid not meet primary endpoint.
Parkinson's Disease IIChange from baseline on the Wechsler Adult Intelligence Scale-IV Coding TestDid not meet primary endpoint.

Experimental Protocols

To facilitate the replication and further investigation of the cognitive effects of NMDA receptor modulators, detailed methodologies for key behavioral assays are provided below.

Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.

Procedure:

  • Acquisition Phase: The rodent is placed in the pool from different starting positions and must learn to find the hidden platform using distal spatial cues in the room. This is typically conducted over several days with multiple trials per day. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Novel Object Recognition Test

The novel object recognition (NOR) test is used to evaluate recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.

Apparatus: An open-field arena. A set of different objects that are of similar size but distinct in shape and texture.

Procedure:

  • Habituation Phase: The rodent is allowed to freely explore the empty arena to acclimate to the environment.

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the rodent is allowed to explore them for a set period.

  • Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological pathways and experimental processes, the following diagrams have been generated using Graphviz.

NMDA_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_receptor NMDA Receptor Presynaptic_Terminal Presynaptic Terminal Postsynaptic_Terminal Postsynaptic Terminal GluN1 GluN1 GluN2 GluN2 Ion_Channel Ion Channel (Closed) Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Glutamate_Vesicle Glutamate Glutamate_Vesicle->GluN2 Binds Glycine_Cotransmitter Glycine Glycine_Cotransmitter->GluN1 Binds This compound This compound (PAM) NMDA_Receptor NMDA_Receptor This compound->NMDA_Receptor Binds to Allosteric Site Downstream_Signaling Downstream Signaling (LTP, Gene Expression) Ca_Influx->Downstream_Signaling Activates NMDA_Receptor->Ion_Channel Opens

Caption: NMDA Receptor Positive Allosteric Modulation by this compound.

Experimental_Workflow cluster_preclinical Preclinical Animal Study cluster_clinical Clinical Trial Animal_Model Animal Model Selection (e.g., Aged Rats, Ketamine-induced) Drug_Administration This compound or Vehicle Administration Animal_Model->Drug_Administration Cognitive_Testing Behavioral Assessment (e.g., Morris Water Maze, Novel Object Recognition) Drug_Administration->Cognitive_Testing Data_Analysis Statistical Analysis of Cognitive Performance Cognitive_Testing->Data_Analysis Patient_Recruitment Patient Recruitment (e.g., Huntington's, Alzheimer's) Randomization Randomized, Placebo-Controlled Dosing Patient_Recruitment->Randomization Cognitive_Assessment Cognitive and Functional Assessments Randomization->Cognitive_Assessment Efficacy_Evaluation Primary Endpoint Analysis Cognitive_Assessment->Efficacy_Evaluation

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound presented a promising therapeutic strategy for cognitive disorders based on its clear mechanism of action and positive preclinical results in animal models of NMDA receptor hypofunction. However, the translation of these preclinical findings to clinical efficacy in complex neurodegenerative diseases proved to be a significant challenge, ultimately leading to the discontinuation of its development for major indications. This guide highlights the critical importance of robust translational research and the complexities of targeting cognitive dysfunction in human neurological disorders. The detailed experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for the ongoing scientific endeavor to develop effective cognitive enhancers.

References

Dalzanemdor Clinical Trial Data: A Comparative Analysis Reveals Stalled Progress in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – Independent analysis of publicly available data from the clinical trial program for Dalzanemdor (SAGE-718), an investigational N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, reveals a consistent failure to meet primary endpoints in Phase 2 trials for Parkinson's disease, Huntington's disease, and Alzheimer's disease. Sage Therapeutics has subsequently discontinued (B1498344) the development of this compound for these indications. This guide provides a comprehensive comparison of the reported this compound clinical trial data with established alternative therapies for cognitive impairment in these neurodegenerative disorders, offering researchers, scientists, and drug development professionals a consolidated overview of the available evidence.

This compound was developed to enhance cognitive function by modulating NMDA receptors, which are crucial for learning and memory.[1] Despite a promising mechanism of action, the clinical trial program did not translate into statistically significant improvements in cognition compared to placebo.

Key Findings from this compound's Phase 2 Clinical Trial Program

The this compound clinical development program included several key Phase 2 studies, all of which failed to demonstrate efficacy on their primary cognitive endpoints.

  • PRECEDENT (NCT05318937) in Parkinson's Disease: This study did not show a statistically significant difference between this compound and placebo on the Wechsler Adult Intelligence Scale Fourth Edition (WAIS-IV) Coding Test score at Day 42.[2][3]

  • DIMENSION (NCT05107128) in Huntington's Disease: This trial failed to meet its primary endpoint, showing no significant difference in the Symbol Digit Modalities Test (SDMT) at Day 84 compared to placebo.[4][5][6]

  • LIGHTWAVE (NCT05619692) in Alzheimer's Disease: Similar to the PRECEDENT study, the LIGHTWAVE trial did not demonstrate a significant improvement on the WAIS-IV Coding Test score at Day 84 versus placebo.[7][8]

  • SURVEYOR (NCT05358821) in Huntington's Disease: This study was designed to assess the magnitude of cognitive impairment in Huntington's disease and was not powered to demonstrate a statistically significant difference between this compound and placebo.[9]

Across all trials, this compound was reported to be generally well-tolerated, with most treatment-emergent adverse events being mild to moderate in severity.[2][4][7]

Comparative Analysis with Alternative Therapies

To provide context for the this compound trial results, this guide presents a comparison with established treatments for cognitive impairment in Parkinson's disease, Alzheimer's disease, and Huntington's disease. It is important to note that direct comparisons are limited by differences in study populations, primary endpoints, and trial designs.

Parkinson's Disease Mild Cognitive Impairment

Currently, there are no FDA-approved treatments specifically for mild cognitive impairment in Parkinson's disease. However, cholinesterase inhibitors are sometimes used off-label.

Table 1: Comparison of this compound (PRECEDENT Trial) with Rivastigmine (B141) in Parkinson's Disease with Dementia

FeatureThis compound (PRECEDENT)Rivastigmine
Indication Studied Mild Cognitive Impairment in Parkinson's DiseaseDementia in Parkinson's Disease
Primary Endpoint WAIS-IV Coding TestADAS-cog
Treatment Duration 42 Days24 Weeks
Number of Patients 86541
Mean Change from Baseline (Drug) Not Reported-2.1 points (improvement)[10]
Mean Change from Baseline (Placebo) Not Reported+0.7 points (worsening)[10]
P-value Not Met (p-value not reported)<0.001[10]
Alzheimer's Disease Mild Cognitive Impairment & Mild Dementia

The standard of care for cognitive symptoms in Alzheimer's disease includes cholinesterase inhibitors (e.g., donepezil) and NMDA receptor antagonists (e.g., memantine).

Table 2: Comparison of this compound (LIGHTWAVE Trial) with Donepezil (B133215) and Memantine (B1676192) in Alzheimer's Disease

FeatureThis compound (LIGHTWAVE)DonepezilMemantine (in moderate to severe AD)
Primary Endpoint WAIS-IV Coding TestADAS-cogSIB
Treatment Duration 84 Days24 Weeks24-28 Weeks
Number of Patients 174~160-473 per arm~250-350 per arm
Mean Change from Baseline (Drug) Not Reported-2.7 to -2.9 points (improvement)[11]+0.9 to +1.0 points (improvement)[12]
Mean Change from Baseline (Placebo) Not Reported-0.7 to -1.0 points (worsening)[11]-2.5 points (worsening)[12]
P-value Not Met (p-value not reported)<0.0001[11]<0.001[12]
Huntington's Disease Cognitive Impairment

There are no approved treatments specifically for cognitive impairment in Huntington's disease. VMAT2 inhibitors like tetrabenazine (B1681281) and deutetrabenazine are used to manage chorea, but their effects on cognition are not their primary indication and data is limited. Some studies suggest a potential for worsening of cognitive function.[13]

Table 3: this compound (DIMENSION Trial) in Huntington's Disease Cognitive Impairment

FeatureThis compound (DIMENSION)
Primary Endpoint Symbol Digit Modalities Test (SDMT)
Treatment Duration 84 Days
Number of Patients 189
Outcome vs. Placebo No statistically significant difference

Experimental Protocols

This compound Phase 2 Trials (General Protocol)

The Phase 2 studies for this compound (PRECEDENT, DIMENSION, LIGHTWAVE) were generally designed as randomized, double-blind, placebo-controlled trials.[2][4][7] Participants were randomized to receive either a daily oral dose of this compound or a placebo for a specified duration (42 to 84 days). The primary outcome measures were established cognitive assessment scales relevant to the specific disease population.

Comparator Drug Trial Protocols (General Overview)
  • Rivastigmine in Parkinson's Disease Dementia: The EXPRESS study was a 24-week, multicenter, randomized, double-blind, placebo-controlled trial. Patients received either rivastigmine (3-12 mg/day) or placebo. The co-primary endpoints were the ADAS-cog and the ADCS-CGIC.[10][14]

  • Donepezil in Alzheimer's Disease: Multiple large-scale, randomized, double-blind, placebo-controlled trials of 24 to 52 weeks in duration have been conducted. Patients typically received 5 mg or 10 mg of donepezil daily. The primary cognitive endpoint was the ADAS-cog.[11][15]

  • Memantine in Alzheimer's Disease: Pivotal trials were randomized, double-blind, placebo-controlled studies, often in patients with moderate to severe Alzheimer's disease. Treatment duration was typically 24 to 28 weeks. The primary cognitive endpoint was often the Severe Impairment Battery (SIB).[12][16]

  • Deutetrabenazine in Huntington's Disease: The FIRST-HD study was a 12-week, randomized, double-blind, placebo-controlled trial focused on the effect of deutetrabenazine on chorea, as measured by the Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea Score. Cognitive and psychiatric effects were assessed as secondary or safety endpoints.[3]

Visualizing the Scientific Context

To further illustrate the scientific rationale and experimental design, the following diagrams are provided.

Dalzanemdor_Mechanism_of_Action This compound's Proposed Mechanism of Action cluster_synapse Synaptic Cleft Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Increased Ca2+ Influx & Signaling This compound This compound (SAGE-718) This compound->NMDA_Receptor Positive Allosteric Modulation Cognitive Function Cognitive Function Postsynaptic_Neuron->Cognitive Function Enhanced Synaptic Plasticity

This compound's proposed mechanism of action.

Dalzanemdor_Phase2_Workflow General Workflow of this compound Phase 2 Trials Patient_Recruitment Patient Recruitment (PD, HD, or AD with cognitive impairment) Screening Screening & Baseline Assessment Patient_Recruitment->Screening Randomization Randomization (1:1) Screening->Randomization Treatment_Arm This compound (Daily Oral Dose) Randomization->Treatment_Arm Placebo_Arm Placebo (Daily Oral Dose) Randomization->Placebo_Arm Follow_Up Treatment Period (42-84 Days) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Assessment Primary & Secondary Endpoint Assessment (e.g., WAIS-IV, SDMT) Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis (Comparison of Treatment vs. Placebo) Endpoint_Assessment->Data_Analysis

General workflow of this compound Phase 2 trials.

References

Assessing the Synergistic Effects of Dalzanemdor with Other Neurotherapeutics: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current landscape regarding the synergistic effects of Dalzanemdor (formerly SAGE-718) when used in combination with other neurotherapeutic agents. As of late 2025, a thorough review of published literature and clinical trial data reveals a notable absence of direct preclinical or clinical studies investigating such combination therapies. The development of this compound has primarily focused on its efficacy as a monotherapy for cognitive impairment associated with neurodegenerative diseases.

Recent clinical trial outcomes have led to the discontinuation of this compound's development for Alzheimer's and Parkinson's disease, as it failed to meet primary endpoints in Phase 2 studies.[1][2][3][4][5][6] Consequently, research into its synergistic potential in these indications is unlikely to be a current focus. The primary ongoing research interest for this compound now lies in its potential application for Huntington's disease.[2][3]

This guide will therefore focus on the established mechanism of action of this compound and explore theoretical synergistic possibilities with other neurotherapeutic classes. This information is intended to provide a foundational understanding for future research directions, should the development of this compound progress.

Mechanism of Action of this compound

This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[5][7][8][9][10] Unlike direct agonists, which bind to the primary neurotransmitter binding site, this compound binds to an allosteric site on the NMDA receptor. This binding event modulates the receptor's activity, enhancing its response to the endogenous neurotransmitter, glutamate. The potentiation of NMDA receptor signaling is crucial for synaptic plasticity, learning, and memory.[10]

cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds This compound This compound This compound->NMDA_Receptor Binds to Allosteric Site Ion_Channel Ion Channel (Closed) NMDA_Receptor_Active NMDA Receptor (Active) Ion_Channel_Open Ion Channel (Open) Ca²⁺ Influx NMDA_Receptor_Active->Ion_Channel_Open Opens Synaptic_Plasticity Enhanced Synaptic Plasticity Ion_Channel_Open->Synaptic_Plasticity Leads to

Mechanism of Action of this compound as an NMDA Receptor PAM.

Theoretical Synergistic Pathways

While no experimental data exists for this compound in combination therapies, its mechanism of action suggests potential synergies with drugs that act on complementary pathways. The following diagram illustrates a hypothetical synergistic interaction. This is a theoretical model and has not been experimentally validated.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Increased Glutamate Release/Reuptake Inhibition NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Drug_A Hypothetical Drug A Drug_A->Glutamate_Release Acts on Enhanced_Signaling Enhanced NMDA Receptor Signaling NMDA_Receptor->Enhanced_Signaling This compound This compound This compound->NMDA_Receptor Potentiates Synergistic_Effect Synergistic Improvement in Synaptic Plasticity and Cognition Enhanced_Signaling->Synergistic_Effect

Theoretical Synergistic Pathway of this compound with a Glutamatergic Agent.

Data Presentation

As no clinical or preclinical studies on the synergistic effects of this compound with other neurotherapeutics have been published, a quantitative data comparison table cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments investigating the synergistic effects of this compound are not available due to the absence of published studies in this specific area. Future research in this domain would necessitate the development of novel experimental protocols. A hypothetical study design is outlined below.

Hypothetical Experimental Workflow for Preclinical Assessment of Synergism

G start Animal Model of Neurodegeneration treatment Treatment Groups: 1. Vehicle 2. This compound 3. Drug B 4. This compound + Drug B start->treatment behavioral Behavioral Assays (e.g., Morris Water Maze) treatment->behavioral electrophysiology Electrophysiology (e.g., LTP measurements) treatment->electrophysiology biochemical Biochemical Analysis (e.g., Biomarker levels) treatment->biochemical data_analysis Data Analysis (Statistical assessment of synergism) behavioral->data_analysis electrophysiology->data_analysis biochemical->data_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion

Hypothetical Preclinical Experimental Workflow.

Conclusion

The exploration of synergistic effects between this compound and other neurotherapeutics remains a nascent field of inquiry. The information presented in this guide, based on the currently available scientific literature, underscores the absence of direct experimental evidence for such combinations. The theoretical potential for synergy, grounded in this compound's mechanism as an NMDA receptor PAM, offers a rationale for future investigations. However, given the recent setbacks in its clinical development for Alzheimer's and Parkinson's diseases, the impetus for such studies may be diminished. Researchers and drug development professionals are encouraged to monitor the progress of this compound in Huntington's disease, as positive outcomes in this indication could revitalize interest in its potential as a combination therapy component for a range of neurodegenerative disorders.

References

Comparative analysis of Dalzanemdor's safety profile with existing cognitive enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and tolerability profile of the investigational drug Dalzanemdor (SAGE-718) against established cognitive enhancers currently prescribed for neurodegenerative diseases. This objective comparison is supported by available clinical trial data to inform research and development in the field of cognitive enhancement.

Executive Summary

This compound, a positive allosteric modulator of the NMDA receptor, has been evaluated in several Phase 2 clinical trials for cognitive impairment in Huntington's, Parkinson's, and Alzheimer's diseases. Across these studies, this compound has demonstrated a favorable safety profile, being generally well-tolerated with no new safety signals identified.[1][2][3][4][5] The majority of treatment-emergent adverse events (TEAEs) reported were of mild to moderate severity.[1][2][3][4][5] While development for Parkinson's and Alzheimer's indications has been discontinued (B1498344) due to not meeting primary efficacy endpoints, its safety profile remains a key point of interest.

This guide contrasts the safety data of this compound with that of widely used cognitive enhancers: the acetylcholinesterase inhibitors (AChEIs) donepezil, rivastigmine, and galantamine, and the NMDA receptor antagonist, memantine (B1676192). These established medications are associated with well-documented side effect profiles, primarily gastrointestinal and cardiovascular in nature for AChEIs, and neurological effects for memantine.

Mechanism of Action Overview

The differing mechanisms of action between this compound and existing cognitive enhancers likely contribute to their distinct safety profiles.

  • This compound: As a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, this compound enhances the receptor's response to the endogenous ligand, glutamate. This is intended to potentiate normal synaptic activity.

  • Acetylcholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs increase the synaptic availability of acetylcholine (B1216132) by inhibiting the enzyme responsible for its breakdown, acetylcholinesterase. This broad enhancement of cholinergic activity can lead to a range of side effects.

  • Memantine: In contrast to this compound, memantine is a non-competitive antagonist of the NMDA receptor. It blocks the receptor channel when it is excessively open, thereby protecting against excitotoxicity, but does not enhance normal synaptic transmission.

Comparative Safety Data

The following table summarizes the incidence of common treatment-emergent adverse events from clinical trials of this compound and existing cognitive enhancers. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, duration, and design.

Adverse Event CategoryThis compound (SAGE-718)DonepezilRivastigmineGalantamineMemantine
Gastrointestinal
NauseaNot specified5-19%21-47%13-37%4-7%
VomitingNot specified3-12%15-31%8-22%3-6%
DiarrheaNot specified5-15%6-19%6-12%5-6%
Neurological
DizzinessNot specified2-8%7-21%6-21%5-7%
HeadacheReported as related to study drug in a Phase 1 study[6]3-10%4-17%8-12%3-6%
InsomniaNot specified2-7%5%5%1-3%
Other
FatigueNot specified1-6%6-9%5%2-4%
AnorexiaNot specified1-4%3-17%7-9%1-2%
Weight LossNot specified1-3%3-7%5-7%1%

This compound Safety Insights from Clinical Trials:

  • PRECEDENT Study (Parkinson's Disease): In this Phase 2 study with 86 participants, 48 individuals experienced TEAEs, the majority of which were mild to moderate in severity.[3][7][8]

  • SURVEYOR Study (Huntington's Disease): This Phase 2 trial reported that this compound was generally well-tolerated, with no new safety signals observed.[9][10] Among participants with Huntington's Disease, 11 experienced TEAEs, mostly mild to moderate, and no participants discontinued the study due to adverse events.

  • DIMENSION Study (Huntington's Disease): Topline results from this Phase 2 study also indicated that this compound was generally well-tolerated, with the majority of TEAEs being mild to moderate.[2][4][5]

Experimental Protocols for Safety Assessment

While specific, detailed protocols for the safety assessment of this compound are not publicly available, the clinical trial information indicates standard safety monitoring procedures were employed. These generally include:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuous monitoring and recording of all adverse events, with their severity and relationship to the study drug assessed by investigators.

  • Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature.

  • Clinical Laboratory Tests: Analysis of blood and urine samples to monitor hematology, clinical chemistry, and urinalysis parameters.

  • Electrocardiograms (ECGs): To assess cardiac function and detect any potential drug-induced cardiac effects.

  • Physical and Neurological Examinations: Comprehensive examinations conducted at baseline and at specified intervals throughout the trial.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the distinct mechanisms of action of this compound and the compared cognitive enhancers, as well as a general workflow for a clinical trial safety assessment.

Mechanism of Action Comparison cluster_0 This compound (NMDA Receptor PAM) cluster_1 Acetylcholinesterase Inhibitors cluster_2 Memantine (NMDA Receptor Antagonist) Glutamate Glutamate NMDA_Receptor_D NMDA Receptor Glutamate->NMDA_Receptor_D Binds Enhanced_Synaptic_Transmission Enhanced Synaptic Transmission NMDA_Receptor_D->Enhanced_Synaptic_Transmission Potentiates This compound This compound This compound->NMDA_Receptor_D Positive Allosteric Modulation Acetylcholine Acetylcholine Increased_Acetylcholine Increased Synaptic Acetylcholine Acetylcholine->Increased_Acetylcholine AChE Acetylcholinesterase AChE->Acetylcholine Breaks down AChEIs Donepezil, Rivastigmine, Galantamine AChEIs->AChE Inhibits Excess_Glutamate Excess Glutamate NMDA_Receptor_M NMDA Receptor Excess_Glutamate->NMDA_Receptor_M Over-activates Blocked_Excitotoxicity Reduced Excitotoxicity NMDA_Receptor_M->Blocked_Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor_M Blocks channel

Caption: Comparative mechanisms of action for this compound and existing cognitive enhancers.

Clinical Trial Safety Assessment Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Vitals, Labs, ECG, Exams) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug or Placebo) Randomization->Treatment Monitoring Ongoing Safety Monitoring (AEs, Vitals, Labs) Treatment->Monitoring Follow_up End of Treatment & Follow-up Assessments Treatment->Follow_up Monitoring->Treatment Analysis Data Analysis and Safety Profile Reporting Follow_up->Analysis

Caption: Generalized workflow for safety assessment in a clinical trial setting.

Conclusion

The available data from Phase 1 and 2 clinical trials indicate that this compound has a favorable safety and tolerability profile, with most adverse events being mild to moderate.[1][2][3][4][5][6] This profile appears distinct from the well-established adverse event profiles of current first-line cognitive enhancers, particularly the gastrointestinal side effects associated with acetylcholinesterase inhibitors. While this compound's development for certain indications has been halted due to efficacy results, its safety profile provides valuable information for the ongoing development of novel cognitive enhancers targeting the glutamatergic system. Further detailed data from completed and ongoing studies will be necessary for a more comprehensive comparative analysis.

References

Benchmarking Dalzanemdor's performance against historical controls in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dalzanemdor's (formerly SAGE-718) performance in key preclinical studies against historical controls. The data presented herein is intended to offer a comprehensive overview of this compound's pharmacological activity and its potential therapeutic utility in disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction.

Introduction

This compound is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the NMDA receptor.[1][2] It is an analog of the endogenous neurosteroid 24S-hydroxycholesterol.[1] The NMDA receptor is a critical component in synaptic plasticity, learning, and memory. Its hypofunction has been implicated in the pathophysiology of several neurological and psychiatric disorders. This compound has been investigated in preclinical models that mimic NMDA receptor hypofunction, including phencyclidine (PCP)-induced behavioral deficits and models of reduced endogenous NMDA receptor modulation.[3][4]

This guide summarizes the key quantitative data from these preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation

In Vitro Efficacy: Potentiation of NMDA Receptor Currents

This compound has been shown to potentiate NMDA receptor currents in vitro. The following table summarizes the dose-dependent enhancement of NMDA receptor-mediated currents by this compound across different NMDA receptor subtypes.

NMDA Receptor SubtypeThis compound ConcentrationPotentiation of NMDA Current (% of control)
GluN1/GluN2A1 µMData not available in search results
GluN1/GluN2B1 µMData not available in search results
GluN1/GluN2C1 µMData not available in search results
GluN1/GluN2D1 µMData not available in search results

Note: Specific quantitative data on the percentage of potentiation for each subtype was not available in the provided search results. The table structure is a template for such data.

In Vivo Efficacy: Reversal of PCP-Induced Social Interaction Deficits

The phencyclidine (PCP) model in rodents is a widely used preclinical model to study NMDA receptor hypofunction, which is thought to be relevant to the negative and cognitive symptoms of schizophrenia.

Treatment GroupSocial Interaction Time (seconds)% Improvement vs. PCP Control
Vehicle Control (No PCP)Data not available in search resultsN/A
PCP + VehicleData not available in search resultsN/A
PCP + this compound (Dose 1)Data not available in search resultsData not available in search results
PCP + this compound (Dose 2)Data not available in search resultsData not available in search results

Note: Specific quantitative data on social interaction time and percentage improvement was not available in the provided search results. The table structure is a template for such data.

In Vivo Efficacy: Amelioration of Deficits in a 7-Dehydrocholesterol Reductase Inhibition Model

This model mimics a state of reduced endogenous NMDA receptor modulation.

Treatment GroupCognitive Endpoint (e.g., Novel Object Recognition Index)Electrophysiological Endpoint (e.g., Long-Term Potentiation amplitude)
Vehicle ControlData not available in search resultsData not available in search results
DHCR7 Inhibitor + VehicleData not available in search resultsData not available in search results
DHCR7 Inhibitor + this compoundData not available in search resultsData not available in search results

Note: Specific quantitative data for the cognitive and electrophysiological endpoints were not available in the provided search results. The table structure is a template for such data.

Experimental Protocols

In Vitro Electrophysiology: NMDA Receptor Potentiation

Objective: To determine the potentiation of NMDA receptor currents by this compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells.

  • Drug Application: NMDA receptor currents are evoked by the application of glutamate (B1630785) and glycine. This compound is then co-applied at various concentrations with the agonists.

  • Data Analysis: The peak amplitude of the NMDA receptor-mediated current in the presence of this compound is compared to the peak amplitude in its absence. The potentiation is expressed as a percentage increase over the control response.

Phencyclidine (PCP)-Induced Social Interaction Deficit Model in Rats

Objective: To assess the ability of this compound to reverse social interaction deficits induced by the NMDA receptor antagonist, PCP.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are used.

  • PCP Administration: Rats are treated sub-chronically with PCP (e.g., 2 mg/kg, twice daily for 7 days) to induce a social interaction deficit. A washout period follows the final PCP injection.

  • This compound Treatment: Following the washout period, rats are administered either vehicle or this compound at various doses.

  • Social Interaction Test: Rats are placed in a novel arena with an unfamiliar conspecific. The duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.

  • Data Analysis: The total time spent in social interaction is compared between the different treatment groups.

7-Dehydrocholesterol Reductase (DHCR7) Inhibition Model

Objective: To evaluate the efficacy of this compound in a model of compromised endogenous NMDA receptor modulation.

Methodology:

  • Animals: C57BL/6J mice are used.

  • DHCR7 Inhibitor Administration: A DHCR7 inhibitor is administered to the animals to reduce the levels of cholesterol and 24S-hydroxycholesterol.

  • This compound Treatment: Following the administration of the DHCR7 inhibitor, mice are treated with either vehicle or this compound.

  • Cognitive Assessment: Cognitive function is assessed using behavioral tests such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).

  • Electrophysiological Assessment: In a separate cohort of animals, long-term potentiation (LTP) is induced in hippocampal slices to assess synaptic plasticity.

  • Data Analysis: Performance in the cognitive tasks and the magnitude of LTP are compared between the different treatment groups.

Mandatory Visualization

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx Activates CREB CREB CaMKII->CREB Phosphorylates LTP Long-Term Potentiation (Synaptic Plasticity) CaMKII->LTP Gene_Expression Gene Expression (Learning & Memory) CREB->Gene_Expression This compound This compound (PAM) This compound->NMDA_R Positive Allosteric Modulation

NMDA Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow_PCP cluster_protocol PCP-Induced Social Deficit Model start Animal Acclimation pcp_admin Sub-chronic PCP Administration (7 days) start->pcp_admin washout Washout Period (e.g., 7 days) pcp_admin->washout drug_admin This compound or Vehicle Administration washout->drug_admin behavior_test Social Interaction Test drug_admin->behavior_test data_analysis Data Analysis behavior_test->data_analysis

Experimental Workflow for the PCP-Induced Social Deficit Model.

References

Dalzanemdor's Impact on Cognitive Function: A Meta-Analysis of Published Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the clinical trial landscape for the investigational NMDA receptor modulator, Dalzanemdor (formerly SAGE-718), reveals a challenging development path. Despite early promise in open-label studies, the compound has failed to meet primary cognitive endpoints in three separate Phase 2 placebo-controlled trials for Parkinson's disease, Alzheimer's disease, and Huntington's disease, leading to the discontinuation of its development for these indications.

This comprehensive guide synthesizes the available data from all published research on this compound and its effects on cognitive function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the clinical evidence surrounding this compound.

Mechanism of Action

This compound is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity, learning, and memory. By binding to an allosteric site, this compound was designed to enhance the receptor's response to the endogenous agonist glutamate, thereby potentiating NMDA receptor signaling. The hypothesized mechanism aimed to address the NMDA receptor hypofunction believed to contribute to cognitive impairment in various neurodegenerative disorders.

Dalzanemdor_Mechanism_of_Action cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Cognitive_Function Enhanced Cognitive Function (Hypothesized) NMDA_Receptor->Cognitive_Function Potentiated Signaling Glutamate Glutamate Glutamate->NMDA_Receptor Binds to agonist site This compound This compound (PAM) This compound->NMDA_Receptor Binds to allosteric site Synaptic_Cleft Synaptic Cleft

Figure 1: Proposed Mechanism of Action of this compound.

Summary of Clinical Trials on Cognitive Function

The clinical development of this compound for cognitive impairment spanned several neurodegenerative diseases. While initial open-label studies showed encouraging signals, these findings were not replicated in subsequent, more rigorous placebo-controlled trials.

Trial Name Phase Indication Number of Participants Primary Cognitive Endpoint Outcome Summary
PRECEDENT (NCT05318937)2Parkinson's Disease (Mild Cognitive Impairment)86Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding TestDid not meet primary endpoint. No statistically significant improvement compared to placebo.[1] Development for Parkinson's disease was discontinued.
LIGHTWAVE (NCT05619692)2Alzheimer's Disease (Mild Cognitive Impairment or Mild Dementia)174Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding TestDid not meet primary endpoint. No statistically significant improvement compared to placebo.[2][3] Development for Alzheimer's disease was discontinued.[2]
DIMENSION (NCT05107128)2Huntington's Disease (Cognitive Impairment)189Symbol Digit Modalities Test (SDMT)Did not meet primary endpoint. No statistically significant or clinically meaningful differences compared to placebo.[4][5] Further development of this compound was halted.[4]
LUMINARY (NCT04602624)2 (Open-Label)Alzheimer's Disease (Mild Cognitive Impairment or Mild Dementia)26Safety and TolerabilityShowed a statistically significant 2.3-point improvement in Montreal Cognitive Assessment (MoCA) scores from baseline at day 28.[4] However, the study lacked a placebo control.[2]
PARADIGM (NCT04476017)2 (Open-Label)Parkinson's Disease (Mild Cognitive Impairment)11Not specifiedEarly data suggested gains in thinking and memory. This led to the initiation of the PRECEDENT study.
SURVEYOR (NCT05358821)2Huntington's Disease (Cognitive Impairment)40 patients, 29 healthy volunteersCharacterize cognitive impairment using HD-Cognitive Assessment Battery (HD-CAB)Met primary endpoint of demonstrating a significant difference in cognition between HD patients and healthy controls at baseline. A "small numerical difference" was observed between the this compound and placebo groups on the HD-CAB composite score at Day 28, but the study was not powered to show statistical significance.

Note: Specific quantitative data (mean change from baseline, standard deviation, p-values) for the primary endpoints of the PRECEDENT, LIGHTWAVE, and DIMENSION trials have not been made publicly available in press releases or published literature beyond the statement that the trials failed to meet their primary endpoints.

Experimental Protocols

A variety of validated cognitive assessment tools were used across the this compound clinical trial program to measure different aspects of cognitive function.

Key Cognitive Assessment Methodologies:
  • Wechsler Adult Intelligence Scale-IV (WAIS-IV) Coding Test: This subtest assesses processing speed, a key component of cognitive function. Participants are given a key that pairs numbers with symbols. They then have a limited amount of time to write the corresponding number for a series of symbols. The score is the number of correctly completed items within the time limit. The WAIS-IV is a standardized and widely used neuropsychological test.

  • Symbol Digit Modalities Test (SDMT): Similar to the WAIS-IV Coding Test, the SDMT is a measure of processing speed, attention, and visual scanning. The test requires the participant to substitute numbers for abstract symbols using a reference key. The number of correct substitutions within a 90-second time limit is scored. It can be administered in both written and oral formats.

  • Montreal Cognitive Assessment (MoCA): The MoCA is a brief screening tool for mild cognitive impairment. It assesses several cognitive domains, including attention and concentration, executive functions, memory, language, visuoconstructional skills, conceptual thinking, calculations, and orientation. The total possible score is 30, with a score of 26 or above generally considered normal.

  • Scales for Outcomes in Parkinson's Disease-Cognition (SCOPA-COG): This is a dedicated instrument for assessing cognitive function in individuals with Parkinson's disease. It consists of 10 items that evaluate memory, attention, executive function, and visuospatial function. Scores range from 0 to 43, with higher scores indicating better cognitive performance.

  • Repeatable Battery for the Assessment of Neuropsychological Status (RBANS): The RBANS is a brief neuropsychological battery that assesses five domains: immediate memory, visuospatial/constructional abilities, language, attention, and delayed memory. It is designed to be administered in approximately 30 minutes and is used to detect and characterize cognitive impairment.

  • HD-Cognitive Assessment Battery (HD-CAB): This battery of six tests was specifically designed for use in clinical trials for Huntington's disease. The components include the Symbol Digit Modalities Test, Paced Tapping, One Touch Stockings of Cambridge (abbreviated), Emotion Recognition, Trail Making Test Part B, and the Hopkins Verbal Learning Test.

Experimental and Logical Workflows

The placebo-controlled Phase 2 trials for this compound followed a standard randomized, double-blind, placebo-controlled design. This design is the gold standard for minimizing bias in clinical research.

Clinical_Trial_Workflow Patient_Population Patient Population (e.g., MCI due to Parkinson's) Screening Screening & Baseline Cognitive Assessment Patient_Population->Screening Randomization Randomization Screening->Randomization Treatment_Arm This compound Treatment Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Follow-up Assessments (e.g., Day 42, Day 84) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Change in Cognitive Score) Follow_Up->Primary_Endpoint Results Results Interpretation Primary_Endpoint->Results

Figure 2: Generalized Randomized Controlled Trial Workflow.

Conclusion

The comprehensive analysis of the clinical trial data for this compound in the context of cognitive function presents a clear, albeit disappointing, picture. While the initial hypothesis of enhancing cognitive function through positive allosteric modulation of the NMDA receptor was scientifically plausible, the compound failed to demonstrate efficacy in well-controlled Phase 2 studies across multiple neurodegenerative diseases. The open-label studies, while showing some positive signals, were not sufficient to overcome the negative results of the larger, placebo-controlled trials.

The data from these studies, however, contribute valuable information to the field of neurodegenerative disease research. The detailed cognitive assessments and the rigorous trial designs provide important insights for future drug development programs targeting cognitive impairment. The discontinuation of the this compound program underscores the significant challenges in developing effective treatments for these complex disorders.

References

Dalzanemdor in Chronic Dosing: An Evaluation of Long-Term Efficacy and Safety in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Dalzanemdor's performance with alternative treatments for cognitive impairment in Parkinson's Disease, Alzheimer's Disease, and Huntington's Disease, supported by available experimental data.

This compound (formerly SAGE-718), an investigational N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, has been the subject of several chronic dosing studies to evaluate its long-term efficacy and safety in treating cognitive impairment associated with Parkinson's disease, Alzheimer's disease, and Huntington's disease. Despite initial promise, the clinical development of this compound has been discontinued (B1498344) following failures to meet primary endpoints in key Phase 2 clinical trials. This guide provides a comprehensive comparison of this compound with current standard-of-care and other investigational therapies for these conditions, based on publicly available data.

Executive Summary

Chronic dosing studies of this compound in patients with cognitive impairment associated with Parkinson's disease (PRECEDENT trial), Alzheimer's disease (LIGHTWAVE trial), and Huntington's disease (DIMENSION trial) did not demonstrate a statistically significant improvement in their primary efficacy endpoints compared to placebo.[1][2][3][4][5][6] While the drug was reported to be generally well-tolerated with no new safety signals, the lack of efficacy led to the termination of its development for these indications.[1][2][3][4] In contrast, existing treatments and some investigational drugs for these neurodegenerative diseases have shown varying degrees of efficacy in improving or slowing the decline of cognitive function.

Comparative Efficacy

This compound's clinical trial results for cognitive impairment in Parkinson's, Alzheimer's, and Huntington's disease were consistently negative in their primary outcomes. The following tables summarize the available efficacy data for this compound and its comparators.

Table 1: Comparison of Efficacy in Cognitive Impairment in Parkinson's Disease

DrugTrialPrimary EndpointChange from Baseline (Drug)Change from Baseline (Placebo)Result
This compound PRECEDENT (Phase 2)WAIS-IV Coding Test Score at Day 42Not publicly disclosedNot publicly disclosedDid not meet primary endpoint[2][6]
Rivastigmine (B141) EXPRESSADAS-cog Score at 24 weeks-2.1+0.7Statistically significant improvement

Table 2: Comparison of Efficacy in Cognitive Impairment in Alzheimer's Disease

DrugTrialPrimary EndpointChange from Baseline (Drug)Change from Baseline (Placebo)Result
This compound LIGHTWAVE (Phase 2)WAIS-IV Coding Test Score at Day 84Not publicly disclosedNot publicly disclosedDid not meet primary endpoint[7]
Donepezil (B133215) Rogers et al., 1998 (Phase 3)ADAS-cog Score at 24 weeks-2.7 (5mg/d), -2.9 (10mg/d)+1.1Statistically significant improvement[8]

Table 3: Comparison of Efficacy in Cognitive Impairment in Huntington's Disease

DrugTrialPrimary EndpointChange vs. PlaceboResult
This compound DIMENSION (Phase 2)SDMT Score at Day 84Not statistically significantDid not meet primary endpoint[1][3][4]
Pridopidine (B1678097) PROOF-HD (Phase 3)cUHDRS at 65 weeks (in patients not taking neuroleptics or chorea medications)+0.27Showed meaningful clinical benefits in a sub-population[9]

Comparative Safety and Tolerability

This compound was consistently reported as "generally well-tolerated" across its Phase 2 studies, with most treatment-emergent adverse events (TEAEs) being mild to moderate in severity.[1][2][3][4] However, specific quantitative data on the incidence of adverse events from these chronic dosing studies have not been made publicly available. Phase 1 studies reported TEAEs including nausea, headache, somnolence, and orthostatic hypotension.[10]

Table 4: Summary of Safety Profiles

DrugCommon Adverse Events
This compound Nausea, headache, somnolence, orthostatic hypotension (from Phase 1 data)[10]. Specifics from Phase 2 chronic dosing not disclosed.
Rivastigmine Nausea, vomiting, diarrhea, anorexia, headache, dizziness.
Donepezil Nausea, diarrhea, insomnia, vomiting, muscle cramps, fatigue, anorexia.[11]
Pridopidine Reported to have a favorable safety profile, similar to placebo.

Mechanism of Action Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and its comparators.

Dalzanemdor_Mechanism This compound This compound NMDAR NMDA Receptor This compound->NMDAR Positive Allosteric Modulation Neuron Neuron NMDAR->Neuron Increased Glutamatergic Signaling Cognitive_Function Enhanced Cognitive Function Neuron->Cognitive_Function

This compound's proposed mechanism of action.

Cholinesterase_Inhibitor_Mechanism cluster_0 Synaptic Cleft Cholinesterase_Inhibitor Donepezil / Rivastigmine AChE Acetylcholinesterase (AChE) Cholinesterase_Inhibitor->AChE Inhibition Acetylcholine Acetylcholine Cholinergic_Synapse Cholinergic Synapse Acetylcholine->Cholinergic_Synapse Increased Availability Cognitive_Function Improved Cognitive Function Cholinergic_Synapse->Cognitive_Function

Mechanism of action for Donepezil and Rivastigmine.

Pridopidine_Mechanism Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R Agonist Neuroprotective_Pathways Neuroprotective Pathways S1R->Neuroprotective_Pathways Activation Neuronal_Function Improved Neuronal Function & Survival Neuroprotective_Pathways->Neuronal_Function Cognitive_Function Potential Cognitive Benefit Neuronal_Function->Cognitive_Function

Pridopidine's proposed mechanism of action.

Experimental Protocols

Detailed experimental protocols for the this compound Phase 2 trials are not fully available in the public domain. However, based on press releases and clinical trial registry information, the general designs are outlined below.

This compound Clinical Trial Designs

Dalzanemdor_Trials cluster_PRECEDENT PRECEDENT (Parkinson's Disease) cluster_LIGHTWAVE LIGHTWAVE (Alzheimer's Disease) cluster_DIMENSION DIMENSION (Huntington's Disease) P_Patients 86 Patients with MCI in PD P_Rand Randomization (1:1) P_Patients->P_Rand P_Treat This compound (once daily) P_Rand->P_Treat P_Placebo Placebo P_Rand->P_Placebo P_Duration 6 Weeks P_Treat->P_Duration P_Placebo->P_Duration P_Endpoint Primary Endpoint: WAIS-IV Coding Test Score at Day 42 P_Duration->P_Endpoint A_Patients 174 Patients with MCI or Mild Dementia in AD A_Rand Randomization (1:1) A_Patients->A_Rand A_Treat This compound (once daily) A_Rand->A_Treat A_Placebo Placebo A_Rand->A_Placebo A_Duration 12 Weeks A_Treat->A_Duration A_Placebo->A_Duration A_Endpoint Primary Endpoint: WAIS-IV Coding Test Score at Day 84 A_Duration->A_Endpoint H_Patients 189 Patients with CI in HD H_Rand Randomization (1:1) H_Patients->H_Rand H_Treat This compound (once daily) H_Rand->H_Treat H_Placebo Placebo H_Rand->H_Placebo H_Duration 12 Weeks H_Treat->H_Duration H_Placebo->H_Duration H_Endpoint Primary Endpoint: SDMT Score at Day 84 H_Duration->H_Endpoint

Overview of this compound Phase 2 Clinical Trial Designs.
Comparator Clinical Trial Designs (Summaries)

  • Rivastigmine (EXPRESS study): A 24-week, multicenter, randomized, double-blind, placebo-controlled trial in patients with Parkinson's disease dementia. The primary efficacy measures were the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC).

  • Donepezil (Pivotal Phase 3 Trials, e.g., Rogers et al., 1998): These were typically 24-week, multicenter, randomized, double-blind, placebo-controlled trials in patients with mild to moderate Alzheimer's disease. The primary efficacy measures included the ADAS-cog and the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC-plus).[12][13]

  • Pridopidine (PROOF-HD study): A Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of pridopidine in patients with early-stage Huntington's disease. The primary endpoint was the change from baseline in the Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) score at 65 weeks. A key secondary endpoint was the composite UHDRS (cUHDRS).[14][15][16]

Conclusion

The comprehensive clinical development program for this compound in chronic dosing studies for cognitive impairment in Parkinson's, Alzheimer's, and Huntington's disease unfortunately did not yield evidence of efficacy. While the safety profile appeared favorable, the failure to meet primary cognitive endpoints in three distinct neurodegenerative disorders led to the discontinuation of its development for these indications. In contrast, established treatments like rivastigmine and donepezil offer modest but statistically significant cognitive benefits in Parkinson's disease dementia and Alzheimer's disease, respectively. For Huntington's disease, where treatment options for cognitive symptoms are limited, investigational drugs like pridopidine have shown some promising signals in specific patient populations, warranting further investigation. Future research in this field will likely focus on novel mechanisms of action and more targeted therapeutic approaches.

References

Safety Operating Guide

Navigating the Disposal of Dalzanemdor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public guidelines necessitates adherence to general best practices for investigational pharmaceutical waste.

As Dalzanemdor (also known as SAGE-718) is an investigational drug, and its clinical development has been discontinued, a specific, publicly available Safety Data Sheet (SDS) or a detailed disposal protocol from the manufacturer is not accessible. In such instances, researchers, scientists, and drug development professionals must adhere to the established best practices and regulatory requirements for the disposal of investigational and general pharmaceutical waste. This ensures the safety of personnel, prevents environmental contamination, and maintains regulatory compliance.

The primary directive for the disposal of any investigational drug is to consult with your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on federal, state, and local regulations. The following information provides a general framework for the proper disposal of a non-controlled, investigational chemical compound like this compound in a research or clinical setting.

General Disposal Procedures for Investigational Drugs

The disposal of investigational drugs is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which outlines the management of hazardous and non-hazardous solid waste.[1][2][3][4] The recommended and most common method for the final disposition of pharmaceutical waste is incineration by a licensed facility, which ensures the complete destruction of the active pharmaceutical ingredient.[1][5][6]

Step-by-Step Disposal Workflow:

  • Initial Assessment: Determine if the waste is considered hazardous. While the specific properties of this compound are not publicly detailed, it is prudent to handle any investigational compound as potentially hazardous until a formal assessment by EHS is completed.

  • Contact EHS: Before proceeding, contact your institution's EHS office. They are the definitive resource for classifying the waste and outlining the specific procedures for your location.[1][7]

  • Proper Segregation and Containment:

    • Do not mix investigational drug waste with regular trash, biohazardous waste, or sharps.

    • Place unused or expired this compound, including original vials or containers, into a designated and compatible hazardous waste container.[7] These containers are often color-coded; for instance, black containers are frequently used for RCRA hazardous pharmaceutical waste.

    • The original containers can typically be placed directly into the waste container without being emptied.[7]

  • Labeling:

    • Affix a "HAZARDOUS WASTE" label to the container.[7]

    • The label must include the full chemical name ("this compound" and its chemical formula if available), the name of the Principal Investigator (PI), the laboratory or room number, and contact information.[7]

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7]

    • This area must be secure and under the control of the laboratory personnel.

  • Arrange for Pickup and Disposal:

    • Follow your institution's procedure to request a waste pickup from the EHS department.

    • The EHS department will then transport the waste to a licensed hazardous waste management vendor for incineration.[1]

  • Documentation:

    • Maintain meticulous records of the disposed of investigational drug, including the quantity and date of disposal.

    • A certificate of destruction may be provided by the disposal vendor and should be retained for your records.[1][8]

Key Considerations

  • Controlled Substances: If an investigational drug is classified as a controlled substance, its disposal is subject to much stricter regulations by agencies such as the U.S. Drug Enforcement Administration (DEA).[2] There is no public information to suggest this compound is a controlled substance, but this is a critical determination for any pharmaceutical.

  • Empty Containers: Empty medication bottles or vials that did not contain hazardous substances may be discarded in the regular trash, provided any patient-identifying information is removed.[1] However, for an investigational drug, it is best practice to dispose of empty containers in the same manner as the drug itself.

  • Aqueous Solutions: Do not dispose of this compound solutions down the drain. The EPA has strict rules against the sewering of hazardous waste pharmaceuticals.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of an investigational drug like this compound.

G cluster_0 This compound Disposal Workflow start Unused/Expired this compound Identified for Disposal contact_ehs Contact Institutional Environmental Health & Safety (EHS) start->contact_ehs is_hazardous EHS Classifies Waste Stream (Assume Hazardous) contact_ehs->is_hazardous segregate Segregate into Designated RCRA Hazardous Waste Container is_hazardous->segregate Proceed label_container Label Container with 'Hazardous Waste' & Chemical Details segregate->label_container store Store in Secure Satellite Accumulation Area (SAA) label_container->store request_pickup Request Waste Pickup via EHS store->request_pickup incineration Transport to Licensed Facility for Incineration request_pickup->incineration document Retain Disposal Records & Certificate of Destruction incineration->document

Caption: General workflow for the disposal of investigational drugs.

Due to the lack of specific public data for this compound, quantitative tables and detailed experimental protocols for its disposal or degradation cannot be provided. The procedural guidance outlined above is based on established best practices for chemical and pharmaceutical waste management in a laboratory setting. Always prioritize your institution's specific protocols and the guidance of your EHS department.

References

Essential Safety and Logistical Information for Handling Dalzanemdor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dalzanemdor (also known as SAGE-718) is an investigational drug for which development has been discontinued.[1][2] A specific, publicly available Safety Data Sheet (SDS) for this compound is not available. The following guidance is based on general best practices for handling investigational pharmaceutical compounds in a laboratory setting and information regarding its clinical safety profile. It is imperative to supplement this guidance with a risk assessment specific to your laboratory's standard operating procedures.

This compound is an experimental drug that was under investigation for neurological and cognitive disorders.[3] It acts as a positive allosteric modulator of the NMDA receptor.[3][4] In clinical trials, this compound was found to be generally well-tolerated, with most adverse events reported as mild to moderate.[5][6][7]

Personal Protective Equipment (PPE)

When handling this compound in a powder or solution form, appropriate personal protective equipment should be worn to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex, changed regularly and when contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliant.
Body Protection Laboratory CoatFully buttoned.
Respiratory Protection N95 Respirator or equivalentRecommended when handling powder outside of a certified chemical fume hood to avoid inhalation.

Operational Plan for Handling

A systematic approach is crucial for safely handling investigational compounds like this compound. The following workflow outlines the key steps from receiving to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Disposal receiving Receive Shipment storage Store in a Secure, Designated Location receiving->storage Verify Integrity ppe Don Appropriate PPE storage->ppe weighing Weigh Powder in a Fume Hood ppe->weighing dissolving Prepare Solution weighing->dissolving waste_collection Collect Waste dissolving->waste_collection After Use waste_disposal Dispose via Approved Vendor waste_collection->waste_disposal

Figure 1: General workflow for handling this compound.

Disposal Plan

Proper disposal of unused this compound and associated waste is critical to prevent environmental contamination and ensure safety. As an investigational drug, it should be treated as chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Unused powder, contaminated gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container.

  • Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.

Disposal Procedure:

Disposal of investigational drugs must comply with institutional, local, and federal regulations.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted to determine the appropriate disposal route.[8]

  • Approved Vendor: The waste will likely be handled by an approved environmental management vendor for incineration.[8]

  • Documentation: Maintain a detailed record of the disposed quantities and disposal dates.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes liquid_waste Collect in Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Solid Waste Container is_liquid->solid_waste No end Contact EHS for Pickup sharps_container->end liquid_waste->end solid_waste->end

Figure 2: Disposal decision tree for this compound waste.

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published as it was an investigational compound. However, based on its nature as an orally administered small molecule in clinical trials, laboratory protocols would likely involve the following general steps for in vitro or in vivo studies.

Example Protocol: Preparation of a Stock Solution

  • Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration.

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of this compound powder onto a weigh boat.

  • Dissolving: Transfer the powder to an appropriate sterile container. Add the desired volume of a suitable solvent (e.g., DMSO for in vitro studies) and mix thoroughly until the powder is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a clearly labeled, sealed container.

This information is intended to provide a foundation for safe handling practices. Always consult your institution's safety guidelines and conduct a thorough risk assessment before working with any investigational compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.